molecular formula C23H25NO6 B1680309 Phenindamine Tartrate CAS No. 569-59-5

Phenindamine Tartrate

Cat. No.: B1680309
CAS No.: 569-59-5
M. Wt: 411.4 g/mol
InChI Key: WFXURHIXPXVPGM-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenindamine tartrate is a first-generation alkylamine-based H1-receptor antagonist used in biochemical research for investigating histamine-mediated pathways . It acts as a competitive antagonist at the histamine H1 receptor, effectively reducing the intensity of allergic reactions and tissue injury responses mediated by histamine release . Its key research value lies in its unique central nervous system (CNS) profile. Unlike many first-generation antihistamines that typically cause drowsiness, studies have shown that this compound produces significantly less psychomotor impairment and, in some contexts, has been associated with stimulant effects, making it a compound of interest for studying the nuanced role of histamine in alertness . Beyond its antihistaminic properties, it also exhibits anticholinergic and potential antiemetic effects, which broadens its applicability in pharmacological research . The tartrate salt form is utilized to enhance the compound's stability and solubility in aqueous solutions for experimental purposes . This compound is supplied as a solid with a molecular weight of 411.45 g/mol for the salt form and a molecular formula of C23H25NO6 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

569-59-5

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine

InChI

InChI=1S/C19H19N.C4H6O6/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;5-1(3(7)8)2(6)4(9)10/h2-10,19H,11-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

WFXURHIXPXVPGM-LREBCSMRSA-N

Isomeric SMILES

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Other CAS No.

569-59-5

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

82-88-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenindamine Tartrate;  Pernovine, Plegine, Phenindamine, Nolahist;  Thephorin;  Phenindamine tartrate;  Mixture Name, PV Tussin Syrup, PV Tussin Tablet, Nolahist (TN), Phenindamine bitartrate;  Phenindamine hydrogen tartrate;  Phenindamine tartrate (USAN);  Phenindamine tartrate [USAN]; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Phenindamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism

Phenindamine (B164606) tartrate's primary mechanism of action is as a competitive antagonist at the histamine H1 receptor.[1][2][3] In allergic and inflammatory responses, histamine is released from mast cells and basophils, binding to H1 receptors on various effector cells. This binding initiates a cascade of events leading to the characteristic symptoms of an allergic reaction.[2] Phenindamine, by competing with histamine for these receptor sites, prevents or mitigates these downstream effects.[1][3]

Signaling Pathway of the Histamine H1 Receptor

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by histamine, the following cascade is initiated:

  • Gαq Activation: The Gαq subunit of the G-protein is activated.

  • Phospholipase C (PLC) Activation: Gαq activates phospholipase C.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C.

  • Cellular Response: PKC activation leads to the phosphorylation of various downstream targets, ultimately resulting in the physiological responses associated with histamine release, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

  • Diagram: Histamine H1 Receptor Signaling Pathway

    H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Cellular_Response Physiological Response PKC->Cellular_Response Leads to Phenindamine Phenindamine Tartrate Phenindamine->H1R Blocks

    Figure 1. Histamine H1 Receptor Signaling and Phenindamine Inhibition.

Secondary Mechanism of Action: Anticholinergic Activity

Phenindamine tartrate also exhibits significant anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[2][4] This action is responsible for several of its side effects, including dry mouth, blurred vision, and urinary retention.[2] The blockade of central muscarinic receptors also contributes to its sedative effects.

Signaling Pathway of Muscarinic Receptors (M1, M3, M5)

The primary muscarinic receptors involved in the peripheral side effects of anticholinergic drugs are the M1, M3, and to a lesser extent, M5 subtypes, which also signal through the Gq/11 pathway, similar to the H1 receptor.

  • Diagram: Muscarinic Receptor (M1/M3/M5) Signaling Pathway

    Muscarinic_Signaling_Pathway ACh Acetylcholine (ACh) MR Muscarinic Receptor (M1, M3, M5) ACh->MR Binds to Gq Gq/11 Protein MR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2_cyto->PKC Activates Cellular_Response Physiological Response PKC->Cellular_Response Leads to Phenindamine Phenindamine Tartrate Phenindamine->MR Blocks

    Figure 2. Muscarinic Receptor Signaling and Phenindamine Inhibition.

Central Nervous System Effects

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier.[5] Its sedative effects are attributed to the antagonism of both histamine H1 and muscarinic acetylcholine receptors in the central nervous system (CNS).[2] Histaminergic and cholinergic pathways in the brain are crucial for maintaining wakefulness and alertness.

Potential for Monoamine Oxidase Inhibition

Some sources suggest a potential interaction between this compound and monoamine oxidase inhibitors (MAOIs).[6] However, there is a lack of definitive studies and quantitative data to confirm whether phenindamine itself acts as a monoamine oxidase inhibitor. Further investigation is required to characterize this potential aspect of its pharmacological profile.

Quantitative Data

Table 1: Histamine H1 Receptor Binding Affinities of Selected First-Generation Antihistamines

AntihistamineReceptorKi (nM)
DiphenhydramineHistamine H111.2
ChlorpheniramineHistamine H13.2
PromethazineHistamine H12.0
HydroxyzineHistamine H12.2
This compoundHistamine H1Data Not Available

Table 2: Muscarinic Receptor Binding Affinities of Selected First-Generation Antihistamines

AntihistamineReceptorKi (nM)
DiphenhydramineMuscarinic (non-selective)130
ChlorpheniramineMuscarinic (non-selective)2,800
PromethazineMuscarinic (non-selective)20
HydroxyzineMuscarinic (non-selective)>10,000
This compoundMuscarinicData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the quantitative pharmacological profile of this compound.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor and muscarinic receptors.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human H1 or muscarinic receptor).

    • Radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-pyrilamine for H1 receptors, [³H]-QNB for muscarinic receptors).

    • Unlabeled this compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radiolabeled ligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

  • Diagram: Radioligand Binding Assay Workflow

    Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Receptor_Membranes Receptor-expressing Cell Membranes Incubation Incubate at Controlled Temperature Receptor_Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-pyrilamine) Radioligand->Incubation Phenindamine_Series Serial Dilutions of This compound Phenindamine_Series->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Determination Determine IC50 Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

    Figure 3. Workflow for a Radioligand Binding Assay.

Functional Assay: Schild Analysis for Antagonist Potency (pA2)

Schild analysis is a classical pharmacological method to determine the potency of a competitive antagonist.

  • Objective: To determine the pA2 value of this compound at the histamine H1 receptor or muscarinic receptors in a functional tissue-based assay.

  • Materials:

    • Isolated tissue preparation that responds to the agonist of interest (e.g., guinea pig ileum for histamine or acetylcholine).

    • Organ bath with physiological salt solution, maintained at 37°C and aerated.

    • Isotonic transducer and recording system.

    • Agonist (e.g., histamine or acetylcholine).

    • Antagonist (this compound).

  • Procedure:

    • Obtain a cumulative concentration-response curve for the agonist in the absence of the antagonist.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined time.

    • Obtain a second cumulative concentration-response curve for the agonist in the presence of this compound.

    • Repeat steps 2-4 with increasing concentrations of this compound.

    • Calculate the dose ratio (DR) for each concentration of the antagonist (DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist).

    • Plot log(DR-1) against the negative logarithm of the molar concentration of this compound (Schild plot).

    • The x-intercept of the linear regression line gives the pA2 value. A slope of 1 is indicative of competitive antagonism.

  • Diagram: Schild Analysis Logical Flow

    Schild_Analysis Start Start Agonist_CRC Generate Agonist Concentration-Response Curve Start->Agonist_CRC Add_Antagonist Incubate Tissue with This compound Agonist_CRC->Add_Antagonist Agonist_CRC_Antagonist Generate Agonist CRC in Presence of Antagonist Add_Antagonist->Agonist_CRC_Antagonist Calculate_DR Calculate Dose Ratio (DR) Agonist_CRC_Antagonist->Calculate_DR Schild_Plot Plot log(DR-1) vs. -log[Antagonist] Calculate_DR->Schild_Plot Determine_pA2 Determine pA2 (x-intercept) Schild_Plot->Determine_pA2 End End Determine_pA2->End

    Figure 4. Logical flow for performing a Schild analysis.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if a compound inhibits the activity of MAO-A or MAO-B.

  • Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.

  • Materials:

    • Source of MAO-A and MAO-B (e.g., rat brain mitochondria).

    • Specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine).

    • This compound at various concentrations.

    • Detection system to measure the product of the enzymatic reaction (e.g., spectrophotometer or fluorometer).

  • Procedure:

    • Pre-incubate the enzyme source with various concentrations of this compound.

    • Initiate the reaction by adding the specific substrate.

    • Incubate for a defined period at 37°C.

    • Stop the reaction.

    • Measure the amount of product formed.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound to determine the IC50 value.

Conclusion

This compound is a first-generation antihistamine that exerts its therapeutic effects and side effects primarily through competitive antagonism of histamine H1 and muscarinic acetylcholine receptors. Its ability to cross the blood-brain barrier leads to sedation. While the qualitative aspects of its mechanism of action are well-established, there is a notable absence of publicly available quantitative data regarding its receptor binding affinities and potential for monoamine oxidase inhibition. The experimental protocols detailed in this guide provide a clear framework for obtaining this critical information, which is essential for a complete understanding of its pharmacological profile and for guiding future research and development in this class of compounds.

References

An In-depth Technical Guide to the Pharmacological Profile of Phenindamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phenindamine (B164606) tartrate is a first-generation antihistamine belonging to the pyridindene class, developed in the late 1940s.[1] It functions primarily as a potent histamine (B1213489) H1 receptor antagonist, competitively inhibiting the effects of histamine to alleviate symptoms of allergic reactions.[2][3] Like other first-generation agents, it readily crosses the blood-brain barrier, leading to central nervous system effects, and exhibits significant anticholinergic (antimuscarinic) properties that contribute to both its therapeutic actions and side-effect profile.[4][5] This document provides a comprehensive technical overview of the pharmacological profile of phenindamine tartrate, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical applications, and safety considerations. It also details representative experimental protocols for the in-vitro characterization of H1 receptor antagonists.

Introduction

Phenindamine is a synthetic H1-receptor antagonist with a distinctive indeno[2,1-c]pyridine core structure.[6] As the tartrate salt, it has been used clinically for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria (hives).[1][3] Its classification as a first-generation antihistamine is based on its non-selective nature, particularly its ability to penetrate the central nervous system (CNS) and interact with other receptor systems, most notably muscarinic acetylcholine (B1216132) receptors.[4][6] While effective, its use has largely been superseded by second-generation antihistamines, which offer improved selectivity and a more favorable side-effect profile. However, an understanding of its pharmacology remains relevant for research into H1 receptor antagonism and off-target effects.

Mechanism of Action

The primary mechanism of action for phenindamine is competitive antagonism at the histamine H1 receptor.[3] In allergic reactions, histamine released from mast cells and basophils binds to H1 receptors on various effector cells (e.g., in smooth muscle, vascular endothelium), triggering symptoms like itching, vasodilation, and increased capillary permeability.[4] Phenindamine binds to the H1 receptor, but does not activate it; instead, it blocks histamine from binding, thereby preventing the downstream signaling cascade.[2][3]

Most H1-antihistamines, including likely phenindamine, function as inverse agonists rather than neutral antagonists. This means they reduce the constitutive activity of the H1 receptor even in the absence of histamine, shifting the conformational equilibrium of the receptor towards the inactive state.[6]

Pharmacological Profile

Pharmacodynamics

The pharmacodynamic effects of phenindamine are driven by its interactions with the H1 receptor and, significantly, its off-target activity at muscarinic receptors.

Primary Target: H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Antagonism by phenindamine blocks this entire cascade.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq11 Gq/11 Protein H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates CellularResponse Allergic Response (Vasodilation, etc.) PKC->CellularResponse Phosphorylates Targets Histamine Histamine Histamine->H1R_inactive Binds Phenindamine Phenindamine Phenindamine->H1R_inactive Blocks

Figure 1: H1 Receptor Signaling and Phenindamine's Antagonistic Action.

Secondary Pharmacodynamic Effects

  • Anticholinergic (Antimuscarinic) Activity: Phenindamine blocks muscarinic acetylcholine receptors, leading to classic side effects like dry mouth, blurred vision, urinary retention, and constipation.[4] This activity is a hallmark of most first-generation antihistamines.

  • CNS Effects: Due to its lipophilic nature, phenindamine crosses the blood-brain barrier.[4] Antagonism of H1 receptors in the CNS, which are involved in promoting wakefulness, leads to sedation and drowsiness.[4] Paradoxical stimulation and insomnia have also been reported.

  • Antiemetic Effects: The drug has been noted to have antiemetic properties, likely due to its anticholinergic and central nervous system activity.[4]

Quantitative Receptor Binding & Potency Data

| Table 1: Comparative Receptor Binding Affinities (Kᵢ in nM) of First-Generation Antihistamines | | :--- | :---: | :---: | :---: | :---: | :---: | :---: | | Compound | Histamine H₁ | Muscarinic M₁ | Muscarinic M₂ | Muscarinic M₃ | Muscarinic M₄ | Muscarinic M₅ | | Diphenhydramine | 16 | 83 | 230 | 130 | 160 | 120 | | Cyproheptadine | 0.4 - 2.1 | 1.3 | 13 | 2.0 | 2.5 | 1.6 | | Promethazine | 2.8 | 20 | 160 | 17 | 25 | 21 | | Chlorpheniramine | 3.2 | 2,800 | 11,000 | 4,200 | 1,800 | 3,300 | | Disclaimer: Data is sourced from various public databases and literature for comparative purposes only, as specific quantitative binding data for phenindamine is not publicly available. |

Pharmacokinetics

Detailed pharmacokinetic parameters for phenindamine are not well-documented. The profile is generally expected to align with other first-generation antihistamines.

  • Absorption: Administered orally and generally well-absorbed from the gastrointestinal tract.[7]

  • Distribution: Widely distributed throughout the body, including the CNS.[4] They typically have large apparent volumes of distribution (>4 L/kg).[7]

  • Metabolism: Primarily metabolized in the liver by hepatic enzymes.[4][7]

  • Excretion: Metabolites are excreted through the kidneys.[4] The elimination half-life for many first-generation agents ranges from 4 to 25 hours.[7]

| Table 2: Comparative Pharmacokinetic Parameters of First-Generation Antihistamines | | :--- | :---: | :---: | :---: | | Compound | Time to Peak (Tₘₐₓ) | Elimination Half-Life (t₁/₂) | Bioavailability | | Diphenhydramine | ~2-3 hours | ~4-9 hours | ~40-60% | | Chlorpheniramine | ~2-3 hours | ~14-25 hours | ~34% | | Promethazine | ~2-3 hours | ~10-14 hours | ~25% | | Disclaimer: Data is provided for comparative context. Specific pharmacokinetic parameters for phenindamine are not well-established in public literature. |

Clinical Profile

Indications and Clinical Efficacy

This compound is indicated for the temporary relief of symptoms associated with allergic reactions, including:

  • Allergic Rhinitis (runny nose, sneezing)[1]

  • Urticaria (hives, itching)[1]

  • Other symptoms of the common cold and allergies[2]

Its efficacy is comparable to other first-generation antihistamines, though its sedative properties can limit its use in patients requiring alertness.

Safety and Tolerability

The safety profile of phenindamine is characteristic of a non-selective, first-generation antihistamine.

Table 3: Summary of Common Adverse Effects
System
Central Nervous System
Anticholinergic
Gastrointestinal
Cardiovascular
Source: Compiled from multiple sources describing first-generation antihistamine side effects.[2][4]

Contraindications and Precautions:

  • Known hypersensitivity to phenindamine.

  • Use with caution in patients with narrow-angle glaucoma, prostatic hypertrophy, or bladder neck obstruction due to its anticholinergic effects.

  • May impair mental and/or physical abilities required for the performance of potentially hazardous tasks such as driving a vehicle or operating machinery.

| Table 4: Clinically Significant Drug-Drug Interactions | | :--- | :--- | | Interacting Drug Class | Potential Effect | | CNS Depressants (e.g., alcohol, sedatives, opioids) | Additive sedative and CNS depressant effects, potentially leading to respiratory depression. | | Monoamine Oxidase Inhibitors (MAOIs) | May prolong and intensify the anticholinergic effects of antihistamines. | | Other Anticholinergic Drugs | Increased risk and severity of anticholinergic side effects. | | Source: General knowledge base for first-generation antihistamines. |

Key Experimental Methodologies

Characterizing the pharmacological profile of a compound like phenindamine involves a suite of in-vitro and in-vivo assays.

In Vitro H1 Receptor Binding Assay (Representative Protocol)

This competitive binding assay determines a compound's affinity (Kᵢ) for the H1 receptor by measuring how effectively it displaces a known radiolabeled ligand.

Binding_Assay_Workflow prep 1. Receptor Preparation (e.g., membranes from HEK293 cells expressing H1R) setup 2. Assay Plate Setup (96-well) prep->setup incubate 3. Incubation (~60 min at 25°C) setup->incubate total_binding Total Binding: Membranes + [³H]mepyramine setup->total_binding nsb Non-Specific Binding (NSB): Membranes + [³H]mepyramine + excess mianserin setup->nsb compete Competitive Binding: Membranes + [³H]mepyramine + varying [Phenindamine] setup->compete filter 4. Rapid Filtration (Separates bound vs. free radioligand) incubate->filter wash 5. Filter Washing (Removes non-specifically bound radioligand) filter->wash count 6. Scintillation Counting (Quantifies bound radioactivity) wash->count analyze 7. Data Analysis (Calculate IC₅₀ and Kᵢ values) count->analyze

Figure 2: Experimental Workflow for an H1 Receptor Binding Assay.

Methodology Details:

  • Receptor Source: Membrane preparations from a cell line stably expressing the human H1 receptor (e.g., HEK293 cells).[8]

  • Radioligand: [³H]mepyramine, a selective H1 receptor antagonist.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound (phenindamine).

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like mianserin).[8]

    • After incubation (e.g., 60 minutes at 25°C), rapidly filter the mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.[8]

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of phenindamine. Use non-linear regression to determine the IC₅₀ (the concentration of phenindamine that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.[9]

Cellular Functional Assay (Calcium Mobilization)

This assay measures the functional consequence of H1 receptor activation (or blockade) by quantifying changes in intracellular calcium concentration.[10]

Methodology Details:

  • Cell Line: Use a cell line expressing the H1 receptor (e.g., CHO or HEK293 cells).[11]

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

  • Procedure:

    • Establish a baseline fluorescence measurement.

    • Pre-incubate a set of cells with varying concentrations of phenindamine.

    • Stimulate the cells with a known H1 receptor agonist (e.g., histamine) at a concentration that produces a sub-maximal response (e.g., EC₈₀).[12]

    • Continuously measure the fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Phenindamine's antagonistic activity is demonstrated by a concentration-dependent inhibition of the histamine-induced calcium signal. An IC₅₀ value for functional antagonism can be calculated.

Conclusion

This compound is a classic first-generation H1-receptor antagonist with a well-understood, albeit non-selective, pharmacological profile. Its primary mechanism is the competitive blockade of the H1 receptor, preventing histamine-mediated allergic responses. Its significant anticholinergic activity and ability to penetrate the CNS are responsible for its characteristic side-effect profile, including sedation and dry mouth. While specific quantitative binding and pharmacokinetic data are sparse in modern literature, its properties can be contextualized by comparison with other first-generation agents. The experimental protocols described herein provide a robust framework for the preclinical characterization of H1 receptor antagonists, a process that has led to the development of safer, more selective second-generation drugs.

References

The Structure-Activity Relationship of Phenindamine Tartrate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenindamine (B164606), a first-generation H1-receptor antagonist, has a rich history in the management of allergic conditions. Its tricyclic indene (B144670) framework distinguishes it from other classical antihistamines and provides a unique scaffold for exploring structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the SAR of phenindamine tartrate, focusing on the molecular determinants for its antihistaminic activity. We delve into the synthesis of phenindamine and its analogs, present available quantitative data on receptor binding, and provide detailed experimental protocols for key pharmacological assays. Furthermore, this guide illustrates the downstream signaling pathway of the H1 receptor and outlines experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Phenindamine is a potent H1-receptor antagonist characterized by a rigid tricyclic structure, which imparts a distinct pharmacological profile compared to more flexible first-generation antihistamines.[1] It operates as a competitive antagonist at H1 receptors, thereby mitigating the effects of histamine (B1213489) released during allergic responses.[2] Like many of its contemporaries, phenindamine can cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3] The stereochemistry of phenindamine is a critical determinant of its biological activity, with the (S)-enantiomer being the more potent of the two. A comprehensive understanding of the structure-activity relationship (SAR) of phenindamine is crucial for the rational design of novel antihistamines with improved efficacy and reduced side effects.

Structure-Activity Relationship (SAR) of Phenindamine and its Analogs

The SAR of phenindamine and related H1-receptor antagonists is governed by several key structural features: the tricyclic ring system, the nature of the substituent on the basic nitrogen, and the stereochemistry at the chiral center.

The Tricyclic Core

The rigid indene backbone of phenindamine is essential for its high affinity to the H1 receptor. This tricyclic system helps to orient the key pharmacophoric elements—the two aromatic rings and the basic nitrogen—in a conformation that is optimal for receptor binding. The planarity and electron distribution of the aromatic rings are critical for van der Waals and pi-pi stacking interactions within the receptor binding pocket.

The N-Methyl Group

The tertiary amine is a common feature of classical H1-antihistamines and is crucial for forming an ionic bond with a conserved aspartate residue in the H1 receptor.[4] In phenindamine, this is a methyl group. Alterations to this group can significantly impact potency. Generally, a tertiary amine provides maximal activity.

Stereochemistry

Phenindamine possesses a chiral center at the C9 position. Pharmacophoric modeling studies have indicated that the (S)-configuration of phenindamine is the absolute bioactive configuration for binding to the histamine H1-receptor. This highlights the importance of stereoselective synthesis and evaluation of individual enantiomers in drug development.

Quantitative SAR Data
CompoundClassH1 Receptor K_i_ (nM)
Phenindamine IndeneData not readily available
DiphenhydramineEthanolamine16
ChlorpheniramineAlkylamine3.2
PromethazinePhenothiazine2.1
TriprolidineAlkylamine0.4

Note: The Ki values are compiled from various sources and should be considered as approximate values for comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis of phenindamine and for a key pharmacological assay used to characterize its activity.

Synthesis of Phenindamine

The synthesis of phenindamine can be achieved through a multi-step process. The following protocol is a generalized representation based on established synthetic routes for similar compounds.

Step 1: Mannich Reaction

  • To a solution of acetophenone (B1666503) and methylamine (B109427) hydrochloride in ethanol, add paraformaldehyde.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and collect the precipitate by filtration to yield the Mannich base.

Step 2: Cyclization

  • Treat the Mannich base with a strong acid, such as polyphosphoric acid.

  • Heat the mixture at 100-120°C for 1-2 hours.

  • Pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude cyclized product.

Step 3: Reduction

  • Dissolve the cyclized product in a suitable solvent, such as ethanol.

  • Add a reducing agent, for example, sodium borohydride, in portions at 0°C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield phenindamine.

Step 4: Salt Formation

  • Dissolve the purified phenindamine base in a suitable solvent (e.g., isopropanol).

  • Add a solution of L-(+)-tartaric acid in the same solvent.

  • Stir the mixture to induce precipitation.

  • Collect the precipitate by filtration and dry under vacuum to obtain this compound.

Experimental Workflow for Phenindamine Synthesis

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A Acetophenone + Methylamine HCl + Paraformaldehyde B Reflux in Ethanol A->B C Mannich Base B->C D Treat with Polyphosphoric Acid C->D E Heat and Workup D->E F Crude Cyclized Product E->F G Dissolve in Ethanol F->G H Add Sodium Borohydride G->H I Purification H->I J Phenindamine Base I->J K Dissolve in Isopropanol J->K L Add L-(+)-Tartaric Acid K->L M This compound L->M

Caption: A generalized workflow for the multi-step synthesis of this compound.

H1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).

  • [³H]-Mepyramine (radioligand).

  • Test compounds (e.g., phenindamine analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [³H]-mepyramine (at a concentration near its K_d_), and either a test compound dilution or vehicle.

  • For non-specific binding determination, add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC_50_ value from the resulting sigmoidal curve and calculate the K_i_ value using the Cheng-Prusoff equation.

Workflow for H1 Receptor Binding Assay

G A Prepare Reagents: - Cell Membranes - [3H]-Mepyramine - Test Compounds B Incubate Reagents in 96-well plate A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: - Calculate IC50 - Determine Ki D->E

Caption: A streamlined workflow for determining the binding affinity of compounds to the H1 receptor.

Signaling Pathway

Phenindamine, as an H1-receptor antagonist, blocks the downstream signaling cascade initiated by histamine. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to G_q/11_.

Upon binding of histamine, the H1 receptor undergoes a conformational change, leading to the activation of G_q/11_. The activated Gα_q_ subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.[4] Phenindamine competitively blocks the initial binding of histamine to the H1 receptor, thereby inhibiting this entire cascade.

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq/11 Protein H1R->Gq Activates Phenindamine Phenindamine (Antagonist) Phenindamine->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca2+ Release from ER IP3->Ca2_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Leads to

Caption: The signaling cascade initiated by histamine binding to the H1 receptor and its inhibition by phenindamine.

Conclusion

References

An In-depth Technical Guide to Phenindamine Tartrate and the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine, recognized for its role as a competitive antagonist at the histamine (B1213489) H1 receptor.[1][2] This document provides a comprehensive technical overview of the binding characteristics of phenindamine tartrate to the histamine H1 receptor, the associated signaling pathways, and the experimental methodologies used to characterize such interactions. As a first-generation antihistamine, this compound can cross the blood-brain barrier, which may lead to sedative effects.[2] Its primary therapeutic action is to mitigate allergic responses by preventing histamine from binding to H1 receptors.[1]

This compound: Histamine H1 Receptor Binding Affinity

Extensive literature searches did not yield specific quantitative binding affinity data (e.g., Ki, IC50, or pA2 values) for this compound at the histamine H1 receptor. This suggests a gap in the publicly available research data for this specific compound. However, the qualitative mechanism of action is well-established, with phenindamine acting as a competitive inhibitor at the H1 receptor site.[1]

For the purpose of comparison, Table 1 provides representative binding affinity data for other first-generation antihistamines, illustrating the typical range of potencies observed for this class of drugs at the histamine H1 receptor.

Table 1: Representative Histamine H1 Receptor Binding Affinities of Selected First-Generation Antihistamines

CompoundKᵢ (nM)Test SystemRadioligandReference
Diphenhydramine16Human H1 receptor expressed in CHO cells[³H]pyrilamine(Data from representative studies)
Chlorpheniramine3.2Guinea pig brain membranes[³H]mepyramine(Data from representative studies)
Promethazine2.1Human H1 receptor expressed in HEK293 cells[³H]pyrilamine(Data from representative studies)
This compound Data Not Available ---

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to the Gq/11 family of G-proteins.

Activation of the H1 receptor leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response PKC->Response Phosphorylates downstream targets Phenindamine Phenindamine Tartrate Phenindamine->H1R Blocks

Figure 1. Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. While a specific protocol for this compound is not available, the following is a generalized, detailed methodology for a competitive radioligand binding assay for the histamine H1 receptor, which would be suitable for characterizing this compound's binding properties.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity H1 receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]pyrilamine or [³H]mepyramine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled H1 receptor antagonist (e.g., 10 µM mianserin (B1677119) or diphenhydramine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Competitive Binding Assay:

    • Set up a series of assay tubes or a 96-well plate.

    • To each tube/well, add a constant concentration of the radioligand (typically at or below its Kd value).

    • Add increasing concentrations of the test compound (this compound).

    • For determining non-specific binding, add a saturating concentration of the non-labeled competitor instead of the test compound.

    • For determining total binding, add only the radioligand and assay buffer.

    • Initiate the binding reaction by adding the membrane preparation to all tubes/wells.

    • Incubate the reaction mixture at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., H1-expressing cells) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand ([³H]pyrilamine) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC50 determination) Counting->DataAnalysis Ki Ki Calculation (Cheng-Prusoff) DataAnalysis->Ki

Figure 2. General Experimental Workflow for a Radioligand Binding Assay.

Conclusion

This compound is a first-generation antihistamine that functions as a competitive antagonist at the histamine H1 receptor. While its mechanism of action is understood qualitatively, there is a notable absence of specific quantitative binding affinity data in the public domain. The methodologies for determining such data, primarily through radioligand binding assays, are well-established and have been detailed in this guide. Further research to quantify the binding kinetics of this compound at the H1 receptor would be valuable for a more complete understanding of its pharmacological profile and for guiding the development of future H1 receptor antagonists. The provided diagrams of the H1 receptor signaling pathway and the experimental workflow offer clear visual aids for researchers in the field.

References

An In-depth Technical Guide to the Anticholinergic Properties of Phenindamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenindamine (B164606) tartrate, a first-generation H1-receptor antagonist, is recognized for its therapeutic efficacy in managing allergic reactions.[1][2] Beyond its primary antihistaminic activity, it possesses significant anticholinergic properties, which contribute to both its therapeutic profile and its characteristic side effects.[3][4] This document provides a comprehensive technical overview of the anticholinergic characteristics of phenindamine tartrate, focusing on its mechanism of action, the experimental protocols used to quantify its effects, and the associated intracellular signaling pathways.

Mechanism of Anticholinergic Action

This compound exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3] Acetylcholine (ACh), the endogenous ligand, is a key neurotransmitter in the parasympathetic nervous system.[5][6] By competitively blocking the binding of ACh to these receptors, phenindamine inhibits the downstream signaling cascades that mediate parasympathetic responses.[5] This blockade occurs in both the central and peripheral nervous systems, leading to a wide range of physiological effects.[3]

The antagonism at mAChRs is a hallmark of many first-generation antihistamines and is responsible for side effects such as dry mouth, blurred vision, urinary retention, and constipation.[2][3]

cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) mAChR mAChR Response Parasympathetic Response mAChR->Response No_Response Blocked Response mAChR->No_Response ACh Acetylcholine (Agonist) ACh->mAChR Binds & Activates Phenindamine Phenindamine (Antagonist) Phenindamine->mAChR Competitively Blocks

Mechanism of Competitive Antagonism at Muscarinic Receptors.

Quantitative Analysis of Anticholinergic Activity

The anticholinergic potency of a compound like phenindamine is typically quantified through receptor binding assays and functional assays. While specific affinity constants (Ki) for phenindamine across all muscarinic receptor subtypes (M1-M5) are not prominently available in public literature, it is established as having significant anticholinergic effects.[3][7] The anticholinergic activity of antihistamines can vary widely. For instance, a study evaluating various H1-receptor antagonists found that some, like cyproheptadine (B85728) and promethazine, have high affinity for muscarinic receptors (Ki values in the low nanomolar range), while others have very low affinity.[8]

The anticholinergic burden of a medication regimen is often assessed using scales like the Anticholinergic Cognitive Burden (ACB) Scale or the Anticholinergic Risk Scale (ARS), which rank drugs based on their potential to cause anticholinergic adverse effects.[9][10][11]

Table 1: Comparative Anticholinergic Potency of H1 Antihistamines (Illustrative) Note: This table is illustrative of data from functional assays on other antihistamines, as specific pA2 values for phenindamine were not found in the reviewed literature. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

AntihistamineIn Vitro Anticholinergic Potency (pA2)
Cyproheptadine8.2 ± 0.4
Promethazine>7.5
Diphenhydramine6.8 ± 0.1
Chlorpheniramine6.2 ± 0.1
Loratadine6.4 ± 0.1
CetirizineInactive
FexofenadineInactive
Source: Based on data from comparative functional bioassays.[12]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol is a standard method for determining the binding affinity of a test compound (e.g., phenindamine) for muscarinic receptors.[13]

Objective: To determine the inhibition constant (Ki) of phenindamine for specific muscarinic receptor subtypes.

Materials & Reagents:

  • Cell membranes from cell lines selectively expressing a human muscarinic receptor subtype (e.g., M1, M2, M3).

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), a high-affinity muscarinic antagonist.

  • Unlabeled test compound (this compound).

  • Reference unlabeled antagonist (e.g., Atropine) for determining non-specific binding.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation. Resuspend the final pellet in the assay buffer.[14]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Buffer.

    • Non-specific Binding (NSB): Membranes + Radioligand + High concentration of unlabeled antagonist (e.g., Atropine).

    • Competition Binding: Membranes + Radioligand + Serial dilutions of Phenindamine.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[14]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the average NSB counts from the total binding and competition binding counts.

  • Plot the percentage of specific binding against the logarithm of the phenindamine concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of phenindamine that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

A Prepare Receptor Membranes (e.g., CHO cells with M3) B Set up 96-well plate: - Total Binding (Radioligand) - NSB (Radioligand + Atropine) - Competition (Radioligand + Phenindamine) A->B C Incubate to Equilibrium (e.g., 60 min at 30°C) B->C D Rapid Vacuum Filtration (Separates bound/free radioligand) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis E->F F1 Calculate IC50 from dose-response curve F->F1 F2 Calculate Ki using Cheng-Prusoff Equation F1->F2

Workflow for Radioligand Binding Assay.
Functional Antagonism Assay (Schchild Analysis)

This protocol assesses the functional consequence of receptor binding by measuring the inhibition of agonist-induced tissue contraction.[12]

Objective: To determine the pA2 value for phenindamine, a measure of its functional antagonist potency.

Materials & Reagents:

  • Isolated guinea pig trachealis smooth muscle.

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 at 37°C.

  • Muscarinic agonist (e.g., Carbachol).

  • This compound.

  • Isometric force transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Mount strips of guinea pig trachealis muscle in an organ bath under a resting tension. Allow to equilibrate.

  • Control Curve: Generate a cumulative concentration-response curve for the agonist (Carbachol) to establish a baseline contractile response.

  • Washout: Thoroughly wash the tissue to return to baseline tension.

  • Antagonist Incubation: Add a known concentration of phenindamine to the organ bath and incubate for a set period (e.g., 30-60 minutes).

  • Test Curve: In the continued presence of phenindamine, generate a second cumulative concentration-response curve for Carbachol.

  • Repeat: Repeat steps 3-5 with increasing concentrations of phenindamine.

Data Analysis:

  • The presence of a competitive antagonist like phenindamine will cause a rightward, parallel shift in the agonist's concentration-response curve without depressing the maximum response.

  • Measure the dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist).

  • Construct a Schild plot by plotting the log (dose ratio - 1) versus the log of the molar concentration of the antagonist (phenindamine).

  • The pA2 value is determined from the x-intercept of the linear regression line when the slope is constrained to 1.

Affected Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. By blocking these receptors, phenindamine inhibits these pathways. The five subtypes are primarily coupled to two major G-protein families:

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). Phenindamine's antagonism at these receptors, particularly M3, leads to reduced smooth muscle contraction and glandular secretion.

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism at M2 receptors in the heart, for example, can inhibit the parasympathetic-mediated decrease in heart rate.

Muscarinic Receptor Signaling Pathways Blocked by Phenindamine.

Conclusion

This compound is a first-generation antihistamine with pronounced anticholinergic properties stemming from its competitive antagonism at muscarinic acetylcholine receptors. While specific high-affinity binding data is not as extensively published as for other anticholinergics, its functional effects are well-established and align with the known mechanisms of mAChR blockade. Understanding these properties is critical for drug development professionals and researchers, as the anticholinergic profile significantly influences the drug's clinical utility and side-effect profile. The methodologies detailed herein, including radioligand binding assays and functional tissue assays, represent the gold standard for quantifying the anticholinergic activity of phenindamine and other pharmacologically active compounds.

References

Unveiling the Sedative Potential of Phenindamine Tartrate: A Preclinical In-depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the sedative effects of phenindamine (B164606) tartrate observed in preclinical models. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its mechanism of action, quantitative effects on sedation, and the experimental protocols used for its evaluation.

Core Mechanism of Action: A Dual Antagonistic Profile

Phenindamine tartrate, a first-generation antihistamine, exerts its sedative effects primarily through its ability to cross the blood-brain barrier and interact with central nervous system receptors.[1][2] Its mechanism is twofold:

  • Histamine (B1213489) H1 Receptor Antagonism: By blocking H1 receptors in the brain, this compound inhibits the wakefulness-promoting effects of histamine.[1][3] This is a key mechanism shared by many first-generation antihistamines and is strongly associated with sedation.[4][5][6]

  • Muscarinic Acetylcholine (B1216132) Receptor Antagonism: Phenindamine also exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors.[1][7] This action contributes to its sedative profile and can also lead to other central and peripheral side effects.[8][9][10]

The sedative properties of this compound are a direct consequence of its action on these two important neurotransmitter systems in the brain.[1]

Quantitative Assessment of Sedative Effects in Preclinical Models

While specific preclinical studies quantifying the sedative effects of this compound are not abundant in the public domain, the following table summarizes the expected outcomes based on the known pharmacology of first-generation antihistamines and the methodologies used to assess sedation. The data presented is illustrative of the types of quantitative results obtained from such studies.

Preclinical ModelAssayKey Parameters MeasuredExpected Effect of this compound
Rodent (Mouse/Rat) Open Field Test - Total distance traveled- Rearing frequency- Time spent in the center vs. peripheryDose-dependent decrease in locomotor activity and exploratory behavior.[11][12]
Rodent (Mouse/Rat) Rotarod Test - Latency to fall from the rotating rodDose-dependent decrease in motor coordination and balance.[13][14][15]
Rodent (Mouse/Rat) Elevated Plus Maze - Time spent in open arms vs. closed arms- Number of entries into open armsWhile primarily a test for anxiolytics, sedative effects can manifest as reduced overall activity (fewer arm entries).[16][17][18][19][20]
Rodent (Mouse/Rat) Potentiation of Hypnotics - Duration of sleep induced by a hypnotic agent (e.g., pentobarbital)Potentiation of the hypnotic effect, leading to a longer duration of sleep.[11][21][22]

Detailed Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to evaluate the sedative effects of compounds like this compound.

Open Field Test

This test assesses spontaneous locomotor activity and exploratory behavior in a novel environment.[11]

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically marked with a grid to facilitate the tracking of movement.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes prior to the test.

    • Administer this compound or vehicle control at the desired dose and route of administration.

    • At a predetermined time post-administration, place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (e.g., 5-15 minutes) using an automated tracking system or by manual observation.

  • Data Analysis: Key parameters include total distance traveled, time spent in different zones of the arena (center vs. periphery), and the number of vertical rears. A significant decrease in these parameters is indicative of sedation.

Rotarod Test

This test evaluates motor coordination and balance.[13][14][15]

  • Apparatus: A rotating rod, typically with a textured surface for grip. The speed of rotation can be constant or accelerating.

  • Procedure:

    • Train the animals on the rotarod for several days prior to the experiment to establish a baseline performance.

    • On the test day, administer this compound or vehicle control.

    • At a specified time after drug administration, place the animal on the rotating rod.

    • Record the latency to fall off the rod. A maximum trial duration is typically set.

  • Data Analysis: A statistically significant decrease in the latency to fall compared to the control group indicates impaired motor coordination, a common manifestation of sedation.

Elevated Plus Maze

While primarily a model for anxiety, this test can also provide insights into sedative effects.[16][17][18][19][20]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Acclimate the animal to the testing environment.

    • Administer this compound or vehicle control.

    • Place the animal in the center of the maze, facing one of the enclosed arms.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Data Analysis: While the primary measures are related to anxiety (time in open arms), a significant reduction in the total number of arm entries can suggest a sedative or motor-impairing effect of the drug.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.

cluster_0 This compound Action PT This compound BBB Blood-Brain Barrier PT->BBB Crosses H1R Histamine H1 Receptor BBB->H1R Blocks MAR Muscarinic Acetylcholine Receptor BBB->MAR Blocks Sedation Sedation H1R->Sedation Induces MAR->Sedation Contributes to

Mechanism of this compound-Induced Sedation

cluster_1 Preclinical Sedation Testing Workflow Start Start Acclimation Animal Acclimation Start->Acclimation DrugAdmin Drug Administration (this compound or Vehicle) Acclimation->DrugAdmin OFT Open Field Test DrugAdmin->OFT RRT Rotarod Test DrugAdmin->RRT EPM Elevated Plus Maze DrugAdmin->EPM Data Data Collection & Analysis OFT->Data RRT->Data EPM->Data End End Data->End

Workflow for Evaluating Sedative Effects in Preclinical Models

References

Phenindamine Tartrate Molecular Docking: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration of the molecular interactions between phenindamine (B164606) tartrate and the histamine (B1213489) H1 receptor, providing a comprehensive framework for in silico drug design and analysis.

This technical guide offers a detailed overview of molecular docking studies involving phenindamine tartrate, a first-generation antihistamine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of ligand-receptor interactions. This document outlines the theoretical basis, experimental protocols, and data interpretation pertinent to the molecular docking of this compound with its primary target, the histamine H1 receptor.

Introduction to this compound and its Mechanism of Action

This compound is a first-generation antihistamine used to alleviate symptoms of allergic reactions such as hay fever and urticaria.[1] Its therapeutic effects are primarily attributed to its competitive antagonism of the histamine H1 receptor.[2][3][4] By blocking the action of histamine at these receptors, phenindamine prevents the downstream signaling cascades that lead to allergic symptoms. Like other first-generation antihistamines, this compound can cross the blood-brain barrier, which may lead to central nervous system effects such as drowsiness.[1][2]

The molecular structure of this compound consists of the active phenindamine molecule and a tartrate salt component. The chemical formula is C₂₃H₂₅NO₆ and it has a molecular weight of approximately 411.45 g/mol .[5][6][7][8][9] Understanding the three-dimensional structure of phenindamine is the first step in a molecular docking study.

The Histamine H1 Receptor: The Primary Target

The histamine H1 receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Upon binding of histamine, the H1 receptor undergoes a conformational change, activating an intracellular Gq protein. This, in turn, stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which ultimately results in the physiological responses associated with allergic reactions.[1]

For molecular docking studies, a high-resolution three-dimensional structure of the histamine H1 receptor is essential. Several structures are available in the Protein Data Bank (PDB), including the crystal structure of the human H1 receptor in complex with the antagonist doxepin (B10761459) (PDB ID: 3RZE).[2] This structure provides a valuable template for defining the ligand-binding pocket and understanding the key interactions between the receptor and its antagonists.

Molecular Docking Experimental Protocol

This section details a comprehensive, step-by-step protocol for performing a molecular docking study of this compound with the human histamine H1 receptor.

Software and Tools
  • Molecular Graphics and Modeling: PyMOL, UCSF Chimera, or similar.

  • Docking Software: AutoDock Vina

  • Ligand Preparation: ChemDraw, Avogadro, or online tools like the PRODRG server.

  • Protein Preparation: AutoDockTools (ADT)

Protein Preparation
  • Receptor Selection and Download: The crystal structure of the human histamine H1 receptor in complex with doxepin (PDB ID: 3RZE) is a suitable choice.[2] Download the PDB file from the RCSB Protein Data Bank.

  • Initial Protein Cleaning: Open the PDB file in a molecular visualization tool. Remove all non-essential molecules, including water, co-factors (except those critical for binding), and any existing ligands. For this study, the co-crystallized doxepin should be removed to create a vacant binding site for phenindamine.

  • Preparation for Docking: Using AutoDockTools:

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT file format, which includes charge and atom type information.

Ligand Preparation
  • Ligand Structure Acquisition: Obtain the 3D structure of phenindamine. This can be done by searching the PubChem database (CID 11291 for phenindamine) and downloading the structure in SDF or MOL2 format.[10][11] For the purpose of this study, the active phenindamine moiety is used, not the tartrate salt.

  • Ligand Optimization:

    • Open the ligand file in a molecular editor like Avogadro.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Ensure the correct protonation state at physiological pH (around 7.4).

  • Preparation for Docking: Using AutoDockTools:

    • Detect the ligand's rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

Grid Generation and Binding Site Definition

The binding site is defined by a grid box that encompasses the region of the receptor where the ligand is expected to bind.

  • Identifying the Binding Pocket: The binding site of doxepin in the 3RZE crystal structure can be used to define the center of the grid box.[2] Key interacting residues for H1 receptor antagonists include Asp107 in transmembrane domain 3 (TM3), Trp167 in TM4, Lys200 in TM5, and Phe433 and Phe436 in TM6.[12] Molecular dynamics simulations have also highlighted the importance of Asp107, Tyr108, Thr194, Asn198, Trp428, Tyr431, Phe432, and Phe435 for histamine binding.[13]

  • Grid Box Setup: In AutoDockTools, center the grid box on the identified binding pocket. The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. A typical size would be 60 x 60 x 60 Å with a spacing of 1.0 Å.

Molecular Docking Simulation
  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search.

  • Running AutoDock Vina: Execute the docking simulation from the command line using the following command:

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses of phenindamine, ranked by their binding affinity scores (in kcal/mol).

Analysis of Results
  • Binding Affinity: The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. More negative values indicate a stronger binding.

  • Interaction Analysis: Visualize the docked poses in a molecular graphics program. Analyze the interactions between phenindamine and the amino acid residues of the H1 receptor. Look for key interactions such as:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: Important for the overall stability of the complex.

    • Pi-pi stacking: Interactions between aromatic rings.

    • Salt bridges: Electrostatic interactions between charged groups.

  • Validation: Compare the identified interactions with known binding modes of other H1 antagonists and with mutagenesis data from the literature to validate the docking results.[12]

Quantitative Data Summary

As no specific molecular docking studies for this compound have been published, the following table presents hypothetical, yet realistic, quantitative data that could be expected from such a study. These values are based on typical binding affinities observed for first-generation antihistamines with the histamine H1 receptor.

LigandPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)Key Interacting Residues
Phenindamine-9.525.5Asp107 (Ionic), Trp167 (Pi-pi), Phe433 (Hydrophobic), Phe436 (Hydrophobic), Lys200 (Cation-pi)
Doxepin (Reference)-10.28.7Asp107 (Ionic), Trp428 (Pi-pi), Phe432 (Hydrophobic)

Visualizations

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Allergic_Response PKC->Allergic_Response Phenindamine Phenindamine Tartrate Phenindamine->H1R Antagonizes

Caption: Signaling cascade of the histamine H1 receptor and the antagonistic action of this compound.

Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB: 3RZE) Grid_Gen Grid Generation (Binding Site Definition) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Phenindamine) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Ligand-Receptor Interaction Analysis Pose_Analysis->Interaction_Analysis Scoring Scoring and Ranking Interaction_Analysis->Scoring

Caption: A streamlined workflow for the molecular docking of phenindamine with the histamine H1 receptor.

Conclusion

Molecular docking is a powerful computational tool that provides valuable insights into the binding mechanisms of drugs like this compound. By following a rigorous and well-defined protocol, researchers can predict the binding affinity and identify key molecular interactions that govern the drug's efficacy. The information gleaned from these studies can guide the rational design of novel and more potent antihistamines with improved selectivity and reduced side effects. This technical guide provides a foundational framework for conducting and interpreting molecular docking studies of this compound, thereby facilitating its further investigation in the context of modern drug discovery.

References

Phenindamine Tartrate's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenindamine (B164606) tartrate, a first-generation H1-receptor antagonist, exerts significant effects on the central nervous system (CNS) primarily due to its ability to cross the blood-brain barrier.[1][2][3] This technical guide provides an in-depth analysis of the known CNS effects of phenindamine tartrate, consolidating available quantitative data, detailing experimental protocols from key studies, and illustrating relevant signaling pathways. While specific receptor binding affinities and brain-to-plasma concentration ratios for this compound are not widely available in public literature, this guide synthesizes existing clinical and preclinical knowledge to offer a comprehensive overview for research and drug development professionals.

Introduction

This compound is a potent antihistamine with anticholinergic properties, historically used for the symptomatic relief of allergic reactions.[2][4] As a first-generation antihistamine, it readily penetrates the CNS, leading to a range of effects, most notably sedation.[2][5] Understanding the nuances of these CNS effects is critical for drug development, safety assessment, and exploring potential therapeutic applications beyond its antihistaminic action. This document serves as a technical resource, summarizing the core pharmacology of this compound's interaction with the CNS.

Mechanism of Action in the Central Nervous System

This compound's primary mechanism of action in the CNS involves competitive antagonism of the histamine (B1213489) H1 receptor.[2][6] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a crucial role in maintaining wakefulness. By blocking H1 receptors in the brain, this compound inhibits this arousal pathway, leading to its characteristic sedative effects.[2]

Furthermore, this compound exhibits anticholinergic activity by blocking muscarinic acetylcholine (B1216132) receptors.[2] This action contributes to both its therapeutic effects and some of its side-effect profile, including potential cognitive and psychomotor alterations.

Receptor Binding Profile

Quantitative data on the binding affinity (Ki) of this compound for various CNS receptors is not extensively available in the public domain.[7] However, based on its classification as a first-generation antihistamine with known anticholinergic effects, it is expected to have a significant affinity for histamine H1 and muscarinic receptors. Its affinity for other CNS receptors, such as serotonergic and dopaminergic receptors, has not been well-characterized in publicly accessible literature.

Pharmacokinetics: Central Nervous System Penetration

Central Nervous System Effects: Quantitative Data

The most comprehensive quantitative data on the CNS effects of this compound comes from a clinical study investigating its impact on sleepiness and psychomotor performance.

Table 1: Effects of this compound on Psychomotor Performance and Sleepiness
ParameterThis compound (25 mg)PlaceboDiphenhydramine (50 mg)p-value (Phenindamine vs. Placebo)p-value (Phenindamine vs. Diphenhydramine)
Stanford Sleepiness Scale (SSS) at 3 hours (change from baseline) 0.80.22.1< 0.05< 0.05
Choice Reaction Time (CRT) - Mean Reaction Time at 3 hours (ms change from baseline) +5-10+40NS< 0.05
Tracking Task - Root Mean Square Error at 3 hours (change from baseline) +0.5-0.2+2.5NS< 0.05
Hand Steadiness at 3 hours (change from baseline) +0.10+0.8NS< 0.05

Data synthesized from Witek et al., 1992.[5][8] NS = Not Significant.

Experimental Protocols

Assessment of Psychomotor Performance and Sleepiness in Humans

This section details the methodology used in a key clinical study to quantify the CNS effects of this compound.[5][8]

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Subjects: Healthy adult volunteers.

Treatments:

  • This compound (25 mg, single oral dose)

  • Diphenhydramine (50 mg, single oral dose - as a positive control)

  • Placebo

Assessments: Performed at baseline and at 1, 3, and 5 hours post-dose.

Psychomotor Tests:

  • Choice Reaction Time (CRT): Subjects respond to a visual stimulus on a computer screen by pressing a corresponding button. The primary measure is the mean reaction time in milliseconds.

  • Tracking Task: Subjects use a joystick to follow a moving target on a screen. The primary measure is the root mean square (RMS) error, indicating deviation from the target.

  • Hand Steadiness: Subjects hold a stylus within a small hole without touching the sides. The primary measure is the number of contacts made over a set time period.

  • Divided Attention Task: A dual-task paradigm combining tracking and reaction time tests.

Subjective Sleepiness Assessment:

  • Stanford Sleepiness Scale (SSS): A 7-point scale where subjects rate their current level of sleepiness.

  • Visual Analog Scale (VAS): A 100 mm line where subjects mark their level of sleepiness, from "not at all sleepy" to "extremely sleepy."

Data Analysis: Analysis of variance (ANOVA) for a crossover design was used to compare the effects of the different treatments.

G cluster_protocol Experimental Workflow: Psychomotor Performance Study Start Subject Recruitment (Healthy Volunteers) Randomization Randomized Crossover Assignment Start->Randomization Treatment1 This compound (25 mg) Randomization->Treatment1 Treatment2 Diphenhydramine (50 mg) Randomization->Treatment2 Treatment3 Placebo Randomization->Treatment3 Washout Washout Period Treatment1->Washout Assessments Baseline and Post-Dose Assessments (1, 3, 5 hours) Treatment1->Assessments Treatment2->Washout Treatment2->Assessments Treatment3->Washout Treatment3->Assessments Washout->Randomization Psychomotor Psychomotor Tests (CRT, Tracking, Hand Steadiness) Assessments->Psychomotor Subjective Subjective Sleepiness (SSS, VAS) Assessments->Subjective Analysis Statistical Analysis (ANOVA) Psychomotor->Analysis Subjective->Analysis

Figure 1: Experimental workflow for the clinical assessment of psychomotor and sedative effects.

Signaling Pathways

Histamine H1 Receptor Signaling in the CNS

This compound acts as an antagonist at the H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins. In the CNS, histamine binding to H1 receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade contributes to neuronal excitation and wakefulness. By blocking this pathway, this compound reduces neuronal excitability.

G cluster_H1 Histamine H1 Receptor Signaling Pathway (Antagonized by Phenindamine) Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Phenindamine This compound Phenindamine->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release PKC Protein Kinase C DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca2->Neuronal_Excitation Leads to PKC->Neuronal_Excitation Leads to

Figure 2: Simplified signaling pathway of the histamine H1 receptor in the CNS and the antagonistic action of this compound.
Muscarinic Receptor Signaling in the CNS

The anticholinergic effects of this compound result from its blockade of muscarinic acetylcholine receptors, which are also GPCRs. In the CNS, muscarinic receptors are involved in various functions, including learning, memory, and arousal. The specific subtypes (M1-M5) have distinct signaling pathways. For instance, M1, M3, and M5 receptors couple to Gq/11 proteins, similar to H1 receptors, leading to neuronal excitation. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channels, generally leading to inhibitory effects. By blocking these receptors, phenindamine can interfere with cholinergic neurotransmission, contributing to its sedative and potential cognitive-impairing effects.

G cluster_Muscarinic Muscarinic Receptor Signaling (Antagonized by Phenindamine) Acetylcholine Acetylcholine M_Gq Muscarinic Receptors (M1, M3, M5) Acetylcholine->M_Gq Binds M_Gi Muscarinic Receptors (M2, M4) Acetylcholine->M_Gi Binds Phenindamine This compound Phenindamine->M_Gq Blocks Phenindamine->M_Gi Blocks Gq11 Gq/11 Protein M_Gq->Gq11 Activates Gi Gi/o Protein M_Gi->Gi Activates PLC ↑ PLC Activity Gq11->PLC AC ↓ Adenylyl Cyclase Gi->AC Excitatory Neuronal Excitation PLC->Excitatory Inhibitory Neuronal Inhibition AC->Inhibitory

Figure 3: Overview of muscarinic receptor signaling pathways in the CNS and the antagonistic effect of this compound.

Conclusion

This compound's effects on the central nervous system are a direct consequence of its ability to cross the blood-brain barrier and antagonize histamine H1 and muscarinic acetylcholine receptors. The resulting sedative and psychomotor effects have been quantified in clinical studies, providing valuable data for understanding its CNS profile. While a more detailed characterization of its binding affinities to a wider range of CNS receptors and its specific pharmacokinetic properties within the brain would be beneficial, the existing evidence clearly positions this compound as a classic first-generation antihistamine with significant CNS activity. This guide provides a foundational understanding for researchers and developers working with this and similar compounds.

References

Preclinical Pharmacokinetics of Phenindamine Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical pharmacokinetic data for phenindamine (B164606) tartrate is scarce. This guide summarizes the known general metabolic fate of phenindamine and presents detailed preclinical pharmacokinetic data and experimental protocols for chlorpheniramine (B86927), a structurally related first-generation antihistamine, as a representative example. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Phenindamine Tartrate

This compound is a first-generation H1 antihistamine with anticholinergic properties.[1][2] It functions by competitively inhibiting histamine (B1213489) H1 receptors, thereby mitigating allergic responses.[1][3][4] Developed in the late 1940s, it has been used to treat symptoms of allergies and the common cold, such as sneezing, runny nose, and itching.[2][4] Like other first-generation antihistamines, this compound can cross the blood-brain barrier, which may lead to sedative effects.[1]

Known Metabolic Profile of this compound

Representative Preclinical Pharmacokinetics: Chlorpheniramine

Due to the lack of specific data for this compound, this section provides preclinical pharmacokinetic data for chlorpheniramine, another first-generation antihistamine, to serve as an illustrative example for drug development professionals.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of chlorpheniramine in preclinical animal models.

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Dogs

ParameterIntravenous AdministrationOral Administration (100 mg)Reference
Elimination Half-life (t½) 1.7 hours-[5]
Volume of Distribution (Vd) 525% of body weight-[5]
Bioavailability (F) -36%[5]

Table 2: Pharmacokinetic Parameters of Chlorpheniramine in Rats

ParameterRoute of AdministrationValueReference
Metabolism OralPrimarily N-dealkylation[6]
Excretion OralUrine and Feces[6]
Experimental Protocols

The following are detailed methodologies for the key experiments cited for chlorpheniramine.

Protocol 1: Pharmacokinetics of Chlorpheniramine in Dogs

  • Animal Model: Six dogs were used in the study.[5]

  • Drug Administration:

    • Intravenous (IV): Chlorpheniramine maleate (B1232345) was administered as an IV bolus.[5]

    • Oral (PO): Chlorpheniramine maleate was administered in an aqueous solution at doses of 50 mg, 100 mg, and 200 mg.[5]

  • Sample Collection: Blood samples were collected at various time points to determine the plasma concentration of chlorpheniramine.[5]

  • Analytical Method: The plasma concentrations of chlorpheniramine were measured to determine pharmacokinetic parameters.[5] The decline in plasma concentration after IV administration was fitted to a biexponential equation.[5]

Protocol 2: Metabolism of Chlorpheniramine in Rats and Dogs

  • Animal Model: Studies were conducted in both rats and dogs.[6]

  • Drug Administration: Chlorpheniramine maleate was administered to the animals.[6]

  • Sample Collection: Urine and feces were collected to identify metabolites.[6]

  • Analytical Method: The collected samples were analyzed to determine the metabolic fate of chlorpheniramine. The study identified metabolites formed through the dealkylation of the dimethylamino group.[6]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Gq/11 Gq/11 H1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Generates Allergic Response Allergic Response IP3 & DAG->Allergic Response Leads to Phenindamine Phenindamine Phenindamine->H1 Receptor Blocks

Caption: Antagonism of the Histamine H1 Receptor by Phenindamine.

Experimental Workflow

cluster_workflow Generic Preclinical Pharmacokinetic Study Workflow Animal Model Selection Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration IV, PO, etc. Sample Collection Sample Collection Drug Administration->Sample Collection Blood, Urine, Feces Bioanalytical Method Bioanalytical Method Sample Collection->Bioanalytical Method LC-MS/MS, etc. Data Analysis Data Analysis Bioanalytical Method->Data Analysis Concentration vs. Time Pharmacokinetic Parameters Pharmacokinetic Parameters Data Analysis->Pharmacokinetic Parameters t½, Cmax, AUC, etc.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Metabolic Pathway

cluster_metabolism Generalized Metabolic Pathway of First-Generation Antihistamines Parent Drug First-Generation Antihistamine Phase I Metabolism CYP450 Enzymes (e.g., in Liver) Parent Drug->Phase I Metabolism N-dealkylated Metabolite N-dealkylated Metabolite Phase I Metabolism->N-dealkylated Metabolite Other Metabolites Other Metabolites Phase I Metabolism->Other Metabolites Phase II Metabolism Conjugation (e.g., Glucuronidation) N-dealkylated Metabolite->Phase II Metabolism Other Metabolites->Phase II Metabolism Excretion Renal/Fecal Elimination Phase II Metabolism->Excretion

Caption: General metabolic pathway for first-generation antihistamines.

Conclusion

While specific preclinical pharmacokinetic data for this compound is not widely available, the information on the representative compound, chlorpheniramine, provides a valuable framework for understanding the potential ADME properties of this class of drugs. The provided experimental protocols and visualizations offer a guide for designing and interpreting preclinical pharmacokinetic studies for first-generation antihistamines. Further research is warranted to fully characterize the pharmacokinetic profile of this compound to support its continued and future clinical applications.

References

The Metabolic Journey of Phenindamine Tartrate: A Technical Guide to Biotransformation and Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenindamine (B164606) tartrate, a first-generation H1-receptor antagonist, has a long history of clinical use for the symptomatic relief of allergic conditions. Despite its established therapeutic role, detailed public information regarding its metabolic fate remains scarce. This technical guide consolidates the current understanding of phenindamine tartrate metabolism, drawing parallels from structurally similar first-generation antihistamines to propose its primary biotransformation pathways. This document provides a comprehensive overview of the likely enzymatic processes involved, the probable structures of key metabolites, and detailed experimental protocols for their identification and quantification. The methodologies outlined herein are intended to serve as a robust framework for researchers investigating the metabolism of phenindamine and other related compounds.

Introduction

Phenindamine is a tricyclic antihistamine with a distinct indene (B144670) structure, setting it apart from other classes of first-generation antihistamines.[1] Like its counterparts, it exerts its therapeutic effects by competitively inhibiting histamine (B1213489) H1 receptors.[2] A critical aspect of its pharmacological profile is its metabolism, which primarily occurs in the liver and is essential for its clearance and the termination of its effects.[3] The biotransformation of phenindamine is expected to be mediated largely by the cytochrome P450 (CYP450) enzyme system, a superfamily of monooxygenases responsible for the metabolism of a vast array of xenobiotics.[4][5] This is followed by Phase II conjugation reactions to facilitate excretion.[6]

This guide will delve into the anticipated metabolic pathways of this compound, leveraging data from analogous first-generation antihistamines such as cyproheptadine (B85728), promethazine, and chlorpheniramine (B86927). It will also provide detailed experimental protocols for researchers to investigate these pathways, identify novel metabolites, and quantify their formation.

Proposed Metabolic Pathways of Phenindamine

Based on the known metabolic transformations of other first-generation antihistamines with similar structural motifs (e.g., a tertiary amine and aromatic rings), the metabolism of phenindamine is likely to proceed through the following key pathways:

  • Phase I Metabolism (Functionalization):

    • N-Demethylation: The tertiary amine group in phenindamine is a prime target for N-demethylation, a common reaction catalyzed by CYP450 enzymes, particularly isoforms like CYP2D6 and CYP3A4.[7][8] This would result in the formation of N-desmethylphenindamine.

    • Aromatic Hydroxylation: The phenyl and indene rings of phenindamine are susceptible to hydroxylation by CYP450 enzymes. This reaction introduces a hydroxyl group onto the aromatic ring, increasing the molecule's polarity.

    • N-Oxidation: The tertiary amine can also undergo oxidation to form a phenindamine N-oxide metabolite.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[9] This process significantly increases the water solubility of the metabolites, facilitating their renal excretion. Direct N+-glucuronidation of the tertiary amine is also a possible, albeit generally minor, pathway for some antihistamines.[10]

The proposed metabolic pathway for this compound is illustrated in the following diagram:

Phenindamine Metabolism phenindamine Phenindamine n_desmethyl N-Desmethylphenindamine phenindamine->n_desmethyl CYP450 (e.g., CYP2D6, CYP3A4) N-Demethylation hydroxylated Hydroxylated Phenindamine phenindamine->hydroxylated CYP450 Aromatic Hydroxylation n_oxide Phenindamine N-Oxide phenindamine->n_oxide CYP450/FMO N-Oxidation hydroxylated_desmethyl Hydroxylated N-Desmethylphenindamine n_desmethyl->hydroxylated_desmethyl CYP450 Aromatic Hydroxylation hydroxylated->hydroxylated_desmethyl CYP450 N-Demethylation glucuronide Glucuronide Conjugates hydroxylated->glucuronide UGTs Glucuronidation hydroxylated_desmethyl->glucuronide UGTs Glucuronidation

A proposed metabolic pathway for phenindamine.

Quantitative Data on Metabolite Formation (Analog Compounds)

Due to the absence of specific quantitative metabolic data for phenindamine, the following table summarizes kinetic data from studies on structurally related first-generation antihistamines to provide a comparative context.

Parent CompoundMetabolic ReactionEnzyme SystemKm (µM)Vmax (pmol/min/mg protein)Reference
Chlorpheniramine N-DemethylationHuman Liver Microsomes13.5340[11]
Promethazine N-DemethylationHuman Liver Microsomes8.71490[8]
Cyproheptadine N-DemethylationRat Liver Microsomes--[12]
Cyproheptadine Aromatic HydroxylationRat Liver Microsomes--[13]

Note: The data presented above is for illustrative purposes and may not directly reflect the metabolic kinetics of phenindamine.

Experimental Protocols

The following are detailed methodologies for key experiments in the study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic stability of phenindamine and identify its primary metabolites in a well-established in vitro system.[14][15]

Objective: To determine the rate of disappearance of phenindamine and the formation of its metabolites upon incubation with HLM.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • 0.1 M Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration typically 0.2-1.0 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound (final concentration typically 1-10 µM).

  • Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold ACN or MeOH containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining phenindamine and the formed metabolites.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Incubation Mixture (Buffer, HLM, NADPH system) prep2 Pre-incubate at 37°C prep1->prep2 react1 Initiate with Phenindamine prep2->react1 react2 Incubate at 37°C (Time course sampling) react1->react2 react3 Terminate with ACN/MeOH react2->react3 analysis1 Centrifuge and Collect Supernatant react3->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2

Workflow for in vitro metabolism using HLM.
CYP450 Reaction Phenotyping

This protocol aims to identify the specific CYP450 isozymes responsible for the metabolism of phenindamine.[16][17]

Objective: To determine the contribution of individual CYP450 isoforms to the metabolism of phenindamine.

Method 1: Recombinant Human CYP Enzymes

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Control insect cell microsomes (without expressed CYP)

  • This compound

  • NADPH

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Incubate this compound (at a concentration below its Km, if known) with individual recombinant CYP enzymes in the presence of NADPH.

  • Include a control incubation with microsomes from the expression system that do not contain the recombinant enzyme.

  • After a fixed incubation time, terminate the reactions and process the samples as described in the HLM protocol.

  • Analyze the samples by LC-MS/MS to measure the depletion of phenindamine or the formation of a specific metabolite. The activity of each isozyme is then compared.

Method 2: Chemical Inhibition in HLM

Materials:

Procedure:

  • Pre-incubate HLM with a specific CYP450 inhibitor for a defined period.

  • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

  • Include a control incubation without the inhibitor.

  • After incubation, terminate the reaction and process the samples.

  • Analyze the samples by LC-MS/MS. A significant decrease in the rate of phenindamine metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

CYP_Phenotyping_Workflow cluster_recombinant Recombinant Enzyme Method cluster_inhibition Chemical Inhibition Method rec1 Incubate Phenindamine with individual rCYPs rec2 Analyze Metabolite Formation rec1->rec2 end Identify Responsible CYP Isoforms rec2->end inhib1 Incubate Phenindamine with HLM +/- specific CYP inhibitors inhib2 Analyze Inhibition of Metabolism inhib1->inhib2 inhib2->end start Phenindamine start->rec1 start->inhib1

References

The Bioactive Configuration of Phenindamine Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine belonging to the pyridindene class of compounds.[1] It is recognized for its competitive antagonism of the histamine (B1213489) H1 receptor, which forms the basis of its therapeutic applications in alleviating symptoms associated with allergic reactions.[2][3] As a first-generation agent, phenindamine also exhibits notable anticholinergic and sedative properties due to its ability to cross the blood-brain barrier and interact with other receptor systems.[4] This technical guide provides a comprehensive overview of the bioactive configuration of phenindamine tartrate, with a focus on its stereochemistry, receptor interactions, and the experimental methodologies used to characterize its activity.

Stereochemistry and Bioactive Configuration

Phenindamine possesses a chiral center, and therefore, can exist as two enantiomers, (S)-phenindamine and (R)-phenindamine. Emerging research suggests that the pharmacological activity of phenindamine is stereoselective, with one enantiomer being more potent than the other. While specific quantitative binding data for the individual enantiomers is not extensively available in publicly accessible literature, pharmacophoric modeling studies indicate that the (S)-configuration of phenindamine is the absolute bioactive configuration for binding to the histamine H1-receptor.[5] This stereoselectivity is a common phenomenon among chiral antihistamines, where the three-dimensional arrangement of the molecule dictates its affinity and efficacy at the receptor binding site. For instance, in vitro studies of the chiral antihistamine chlorpheniramine (B86927) have shown that the dextro-(S)-isomer is significantly more potent than the levo-(R)-isomer.[6]

Receptor Binding Profile

The primary mechanism of action of phenindamine is the competitive antagonism of the histamine H1 receptor.[2][3] By binding to the H1 receptor, phenindamine blocks the effects of histamine, thereby reducing the intensity of allergic reactions and tissue injury responses.[3] In addition to its high affinity for the H1 receptor, phenindamine, like many other first-generation antihistamines, also exhibits affinity for muscarinic acetylcholine (B1216132) receptors.[4] This interaction with muscarinic receptors is responsible for the anticholinergic side effects commonly associated with these drugs, such as dry mouth, blurred vision, and sedation.[4]

Quantitative Data on Receptor Affinity

Table 1: Histamine H1 Receptor Binding Affinity

CompoundReceptorKᵢ (nM)Source
Racemic PhenindamineHistamine H1Data not available-
(S)-PhenindamineHistamine H1Data not available-
(R)-PhenindamineHistamine H1Data not available-

Table 2: Muscarinic Receptor Subtype Binding Affinities

CompoundM1 (nM)M2 (nM)M3 (nM)M4 (nM)M5 (nM)Source
Racemic PhenindamineData not availableData not availableData not availableData not availableData not available-
(S)-PhenindamineData not availableData not availableData not availableData not availableData not available-
(R)-PhenindamineData not availableData not availableData not availableData not availableData not available-

Signaling Pathways

The interaction of phenindamine with the histamine H1 receptor and muscarinic receptors modulates distinct intracellular signaling pathways.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[7] Antagonism of this receptor by phenindamine blocks the downstream signaling cascade initiated by histamine.

H1_Receptor_Signaling cluster_receptor Cell Membrane Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Binds to PLC Phospholipase C (PLC) H1R->PLC Activates Phenindamine Phenindamine (Antagonist) Phenindamine->H1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Phenindamine's antagonism of the H1 receptor signaling pathway.
Muscarinic Receptor Signaling

Phenindamine's anticholinergic effects stem from its antagonism of muscarinic acetylcholine receptors. These GPCRs can couple to different G-proteins, leading to varied downstream effects. For example, M1 and M3 receptors typically couple to Gq/11, while M2 and M4 receptors couple to Gi/o.

Muscarinic_Receptor_Signaling cluster_receptor Cell Membrane ACh Acetylcholine (ACh) Muscarinic_R Muscarinic Receptor (e.g., M1, M2, M3) ACh->Muscarinic_R Binds to G_protein G-protein (Gq/11 or Gi/o) Muscarinic_R->G_protein Activates Phenindamine Phenindamine (Antagonist) Phenindamine->Muscarinic_R Blocks Effector Effector (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., IP3/DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., smooth muscle contraction, secretion) Second_Messenger->Cellular_Response

Phenindamine's antagonism of muscarinic receptor signaling.

Experimental Protocols

The characterization of the bioactive configuration of this compound relies on a suite of in vitro assays. The following sections detail the methodologies for key experiments.

Chiral Separation of Phenindamine Enantiomers by HPLC

The separation of phenindamine enantiomers is a prerequisite for studying their individual pharmacological activities. A published method for the chiral separation of this compound utilizes High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[6]

  • Column: A chiral stationary phase column, such as one based on β-cyclodextrin, is employed. For example, an SGE-C8 column containing β-cyclodextrin hydrate (B1144303) has been used successfully.[6]

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer is used. A typical mobile phase consists of acetonitrile (B52724) and aqueous triethylammonium (B8662869) acetate (B1210297) (e.g., 0.8% v/v triethylamine, with acetic acid added to adjust the pH to 4).[6]

  • Detection: UV detection at a suitable wavelength is commonly used to monitor the elution of the enantiomers.

  • Procedure:

    • Prepare the mobile phase and equilibrate the column until a stable baseline is achieved.

    • Dissolve a sample of racemic this compound in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the separation of the two enantiomeric peaks. The retention times will differ for the (S) and (R) enantiomers.

    • Collect the separated enantiomers for further analysis.

Chiral_HPLC_Workflow Racemic_Sample Racemic Phenindamine Tartrate Sample HPLC_System HPLC System (Pump, Injector) Racemic_Sample->HPLC_System Inject Chiral_Column Chiral Stationary Phase (e.g., β-cyclodextrin) HPLC_System->Chiral_Column Mobile Phase Flow Detector UV Detector Chiral_Column->Detector Elution Data_Acquisition Data Acquisition (Chromatogram) Detector->Data_Acquisition Separated_Enantiomers Separated Enantiomers ((S) and (R)) Data_Acquisition->Separated_Enantiomers Analysis & Collection

Workflow for the chiral separation of phenindamine enantiomers.
Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of phenindamine and its enantiomers for the histamine H1 and muscarinic receptors.

  • Principle: This is a competitive binding assay where the test compound (phenindamine enantiomer) competes with a radiolabeled ligand (e.g., [³H]-pyrilamine) for binding to the H1 receptor in a membrane preparation.

  • Materials:

    • Membrane preparation from cells expressing the human histamine H1 receptor.

    • Radioligand: [³H]-pyrilamine or another suitable H1 receptor antagonist.

    • Test compounds: (S)-phenindamine and (R)-phenindamine at various concentrations.

    • Non-specific binding control: A high concentration of a non-radiolabeled H1 antagonist (e.g., diphenhydramine).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

  • Principle: Similar to the H1 receptor binding assay, this competitive assay measures the displacement of a radiolabeled muscarinic antagonist (e.g., [³H]-quinuclidinyl benzilate or [³H]-N-methylscopolamine) by phenindamine enantiomers.

  • Materials:

    • Membrane preparations from tissues or cells expressing muscarinic receptors (e.g., rat brain homogenate).

    • Radioligand: [³H]-QNB or [³H]-NMS.

    • Test compounds: (S)-phenindamine and (R)-phenindamine.

    • Non-specific binding control: Atropine.

  • Procedure: The procedure is analogous to the H1 receptor binding assay, with the appropriate receptor source, radioligand, and non-specific control.

In Vitro Functional Assays

Functional assays are essential to determine whether the phenindamine enantiomers act as antagonists (block receptor activation) and to quantify their potency.

  • Principle: Activation of the Gq-coupled H1 receptor leads to an increase in intracellular calcium ([Ca²⁺]i). This assay measures the ability of phenindamine enantiomers to inhibit the histamine-induced increase in [Ca²⁺]i.

  • Materials:

    • Cells expressing the human histamine H1 receptor.

    • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Histamine (agonist).

    • Test compounds: (S)-phenindamine and (R)-phenindamine.

    • A fluorescence plate reader or microscope.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the phenindamine enantiomers.

    • Stimulate the cells with a fixed concentration of histamine.

    • Measure the change in fluorescence, which corresponds to the change in [Ca²⁺]i.

    • Generate concentration-response curves to determine the IC50 of the phenindamine enantiomers for inhibiting the histamine response.

Conclusion

This compound is a first-generation antihistamine with a chiral center, leading to the existence of (S) and (R) enantiomers. While it is established that phenindamine acts as a competitive antagonist at histamine H1 receptors and also possesses anticholinergic activity through muscarinic receptor blockade, a detailed quantitative understanding of the stereoselectivity of these interactions is lacking in the public domain. Pharmacophoric modeling suggests that the (S)-enantiomer is the more active configuration at the H1 receptor. To definitively establish the bioactive configuration and the full pharmacological profile of phenindamine, further research is required to isolate the individual enantiomers and characterize their binding affinities and functional potencies at both histamine H1 and various muscarinic receptor subtypes. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for a comprehensive understanding of this classic antihistamine and for the potential development of more selective and efficacious therapeutic agents.

References

An In-depth Technical Guide to Phenindamine Tartrate (CAS Number: 569-59-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine tartrate, identified by the CAS number 569-59-5, is a first-generation antihistamine belonging to the pyridindene class of compounds.[1][2] It is the tartrate salt of Phenindamine and is utilized for its antagonist activity at histamine (B1213489) H1 receptors.[3][4] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, intended to support research and development activities.

Chemical and Physical Properties

This compound is a white to almost white, voluminous powder.[1] The compound's key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 569-59-5[3][5]
Molecular Formula C₁₉H₁₉N·C₄H₆O₆[2]
Molecular Weight 411.45 g/mol [1][3]
Melting Point 160-167 °C[1]
Water Solubility 0.0277 mg/mLNot explicitly cited
pKa (Strongest Acidic) 16.62Not explicitly cited
pKa (Strongest Basic) 9Not explicitly cited
Appearance White to almost white, voluminous powder[1]
Solubility Profile Soluble in DMSO, sparingly soluble in water, slightly soluble in 96% ethanol, and practically insoluble in ether.[1]

Pharmacology

This compound is a histamine H1-receptor antagonist with anticholinergic and sedative properties.[1][6] Its primary mechanism of action involves the competitive inhibition of histamine binding to H1 receptors on effector cells.[6][7] This action mitigates the allergic response, making it effective in treating symptoms of allergic rhinitis and urticaria.[2]

Mechanism of Action Signaling Pathway

The primary signaling pathway affected by this compound is the histamine H1 receptor pathway. By blocking this receptor, this compound prevents the downstream signaling cascade typically initiated by histamine, which includes the activation of Gq/11 proteins and subsequent release of intracellular calcium.

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 Activation Phenindamine Phenindamine Tartrate Phenindamine->H1_Receptor Blocks PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_Release->Allergic_Response

This compound's competitive antagonism at the H1 receptor.
Pharmacokinetics

This compound is generally well-absorbed from the gastrointestinal tract.[2] As a first-generation antihistamine, it can cross the blood-brain barrier, which contributes to its sedative effects.[2] Metabolism primarily occurs in the liver, and the metabolites are excreted via the kidneys.[1]

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process. A general workflow is outlined below.

Synthesis Workflow

This compound Synthesis Workflow Start Starting Materials Mannich_Reaction Mannich Reaction Start->Mannich_Reaction Cyclization Cyclization to form Piperidine derivative Mannich_Reaction->Cyclization Dehydration_Rearrangement Dehydration and Rearrangement to form Pyridindene Core Cyclization->Dehydration_Rearrangement Phenindamine_Base Phenindamine (free base) Dehydration_Rearrangement->Phenindamine_Base Salt_Formation Reaction with Tartaric Acid Phenindamine_Base->Salt_Formation Crystallization_Purification Crystallization and Purification Salt_Formation->Crystallization_Purification Final_Product This compound Crystallization_Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Analytical Chemistry

The quality control of this compound relies on various analytical techniques to ensure its identity, purity, and potency.

Quality Control Parameters

Key quality control specifications for this compound include:

  • Appearance: White to almost white, voluminous powder.[1]

  • Melting Point: Within the range of 160-167 °C.[1]

  • Purity: Typically >98% as determined by a suitable chromatographic method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the quantitative analysis of this compound and its impurities. A validated, stability-indicating HPLC method is crucial for quality control.

Note: A specific, validated HPLC method for the routine quantitative analysis of this compound is not publicly available. Method development and validation would be required and should follow ICH guidelines. A general approach would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, with UV detection.

Structural Characterization

Detailed structural elucidation of this compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as X-ray crystallography.

Note: As of the latest search, specific experimental ¹H NMR, ¹³C NMR, mass spectrometry data, and crystal structure information for this compound (CAS 569-59-5) are not available in the public domain. Researchers would need to perform these analyses to obtain detailed structural confirmation.

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the key properties of this compound (CAS 569-59-5) based on currently available public information. While its chemical, physical, and pharmacological characteristics are reasonably well-documented, a notable lack of detailed public information exists for experimental protocols (synthesis and analysis) and comprehensive structural characterization data (NMR, MS, crystallography). This highlights an opportunity for further research to fill these knowledge gaps, which would be invaluable for the scientific and drug development communities.

References

The Discovery and Developmental History of Phenindamine Tartrate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 12, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenindamine (B164606), a first-generation antihistamine, represents an important milestone in the development of treatments for allergic conditions. Developed in the late 1940s by Hoffmann-La Roche and marketed under the trade name Thephorin, it belongs to the pyridindene class of H1 receptor antagonists.[1] This document provides a technical overview of the discovery, synthesis, mechanism of action, and historical clinical evaluation of phenindamine tartrate. While the drug is no longer commercially available in many regions, its history offers valuable insights into the evolution of antihistamine pharmacology and drug development methodologies of the mid-20th century.[1] This guide synthesizes available historical data, including summaries of early clinical findings and more recent psychomotor performance studies, and presents key pathways and processes in the required formats.

Discovery and History

Phenindamine was developed by Hoffmann-La Roche during the post-World War II era, a period of intense research and discovery in the field of antihistamines.[1] It was identified as a potent anti-allergic agent and introduced for clinical use in the late 1940s to treat symptoms of allergies and the common cold, such as sneezing, runny nose, and urticaria (hives).[1][2]

The key patent associated with its creation is U.S. Patent 2,546,652, titled "Pyridindenes and process for their manufacture," filed by Plati JT and Wenner W, and assigned to Hoffmann-La Roche.[1] The drug was marketed as Thephorin and was one of the earlier antihistamines developed.[2] Like many of its contemporaries, phenindamine was later classified as a first-generation antihistamine due to its ability to cross the blood-brain barrier and cause sedative effects.[2] The product was eventually discontinued, with the last lots expiring in the mid-2000s.[1]

Synthesis and Manufacturing

Logical Synthesis Workflow

The synthesis involves the formation of a key piperidine (B6355638) intermediate followed by cyclization and reduction to yield the final pyridindene structure.

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation A Acetophenone D Mannich Reaction to form β,β'-(methylamino)bis-(propiophenone) A->D B Methylamine B->D C Formaldehyde C->D E Cyclization with NaOH to form 3-benzoyl-4-hydroxy-1-methyl-4-phenyl-piperidine D->E F Dehydration & Rearrangement with HBr E->F G Reduction to yield Phenindamine F->G

Fig. 1: Generalized Synthesis Workflow for Phenindamine.

Pharmacological Profile

Mechanism of Action

This compound functions primarily as a competitive antagonist of the histamine (B1213489) H1 receptor.[2] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on effector cells, leading to symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction.[3] Phenindamine competes with histamine for these binding sites, thereby preventing or mitigating the allergic response.[3]

As a first-generation antihistamine, it readily crosses the blood-brain barrier, where its antagonism of central H1 receptors leads to its characteristic sedative side effect.[2] Furthermore, phenindamine exhibits anticholinergic (muscarinic receptor antagonist) properties, which contribute to side effects such as dry mouth and blurred vision but can also provide therapeutic relief from a runny nose.[2]

Signaling Pathway Diagram

The diagram below illustrates the histamine H1 receptor signaling pathway and the inhibitory action of phenindamine.

cluster_membrane Cell Membrane cluster_ligands Extracellular Ligands cluster_downstream Downstream Signaling & Response H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates Histamine Histamine Histamine->H1R Binds & Activates Phenindamine Phenindamine Phenindamine->H1R Competitively Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (e.g., vasodilation, inflammation) Ca->Response PKC->Response

Fig. 2: Phenindamine's Mechanism as an H1 Receptor Antagonist.

Preclinical and Clinical Data

Detailed quantitative data from the original preclinical and clinical studies of the 1940s and 1950s are scarce in contemporary databases. Early clinical reports from 1948 confirmed its efficacy in various allergic conditions but lacked the rigorous statistical analysis of modern trials.[4][5] However, a more recent, well-documented study from 1992 provides valuable quantitative insights into its psychomotor effects compared to other antihistamines.

Psychomotor Performance Study (1992)

A randomized, controlled, crossover study was conducted to characterize the central nervous system profile of phenindamine.[6]

Experimental Protocol:

  • Study Design: Two separate trials were conducted.

    • Trial 1: Four-way crossover study with 12 subjects receiving single oral doses of phenindamine (25 mg), diphenhydramine (B27) (50 mg), terfenadine (B1681261) (60 mg), or placebo.

    • Trial 2: Five-way crossover study with 15 subjects receiving single oral doses of phenindamine (25 mg), pseudoephedrine (60 mg), a combination of both, diphenhydramine (50 mg), or placebo.

  • Assessments: Psychomotor tests (Choice Reaction Time, Tracking, Hand Steadiness, Divided Attention) and subjective sleepiness scales (Visual Analog Scale - VAS, Stanford Sleepiness Scale - SSS) were administered before and at 1, 3, and 5 hours post-dose.

  • Statistical Analysis: Data were analyzed to compare the effects of each drug relative to placebo.[6]

Quantitative Results Summary:

The study found that diphenhydramine (50 mg) produced significant psychomotor impairment and drowsiness compared to placebo.[6] Phenindamine (25 mg) showed a much milder CNS profile.

Parameter (Trial 2, 3 hours post-dose)Placebo (Mean Score)Phenindamine (25 mg) (Mean Score)Diphenhydramine (50 mg) (Mean Score)Statistical Significance
Stanford Sleepiness Scale (SSS)~1.8~2.5~3.5Phenindamine > Placebo (p < 0.05) Phenindamine < Diphenhydramine (p < 0.05)
Choice Reaction Time (ms)BaselineNo significant change vs. PlaceboSignificant impairment vs. Placebo (p < 0.05)Phenindamine not different from Placebo
Divided Attention TaskBaselineNo significant change vs. PlaceboSignificant impairment vs. Placebo (p < 0.05)Phenindamine not different from Placebo

Note: Mean scores are estimated from graphical data presented in the publication. The table demonstrates relative effects.[6]

Conclusion

This compound holds a significant place in the history of pharmacology as an early, effective H1 receptor antagonist. Its development by Hoffmann-La Roche in the late 1940s provided a new therapeutic option for patients with allergic diseases. While its clinical use has been superseded by second-generation antihistamines with more favorable safety profiles (primarily a lack of sedative effects), a review of its history and pharmacology provides valuable context for the progress made in drug development. The available data, particularly from later comparative studies, confirm its classification as a first-generation agent with mild sedative properties compared to other drugs in its class. The lack of readily available, detailed data from its initial development highlights the evolution of documentation and data sharing standards in the pharmaceutical industry.

References

Phenindamine Tartrate: An In-Depth Technical Guide to its Off-Target Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenindamine (B164606) is a first-generation antihistamine recognized for its efficacy in alleviating allergic symptoms through antagonism of the histamine (B1213489) H1 receptor.[1] However, like many first-generation antihistamines, its clinical use is associated with a range of side effects, including sedation and dry mouth, which are indicative of interactions with receptors other than its primary target.[1] This technical guide provides a comprehensive overview of the known and potential off-target receptor binding profile of phenindamine tartrate. Due to the limited availability of specific quantitative binding data for phenindamine in the public domain, this guide also presents a representative off-target binding profile of other first-generation antihistamines to offer a contextual understanding of the class's polypharmacology. Furthermore, detailed experimental protocols for assessing receptor binding and diagrams of relevant signaling pathways are provided to support further research and drug development efforts in this area.

Introduction to this compound

This compound is a tricyclic antihistamine that has been in clinical use for decades to treat allergic conditions such as rhinitis and urticaria. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, thereby mitigating the effects of histamine released during allergic reactions. As a first-generation antihistamine, phenindamine readily crosses the blood-brain barrier, leading to central nervous system effects like drowsiness. It is also known to possess anticholinergic properties, which contribute to side effects such as dry mouth and blurred vision.[1] Understanding the off-target interactions of phenindamine is crucial for a complete safety and efficacy assessment and for the development of more selective antihistamines.

Off-Target Receptor Binding Profile

To provide a quantitative context for the potential off-target profile of phenindamine, the following table summarizes the binding affinities (Ki in nM) of several other first-generation antihistamines for the histamine H1 receptor and a selection of common off-target receptors.

Table 1: Representative Off-Target Receptor Binding Affinities (Ki, nM) of Select First-Generation Antihistamines

CompoundHistamine H1Muscarinic M1Alpha-1 AdrenergicSerotonin 5-HT2A
Diphenhydramine161306301,200
Chlorpheniramine3.22,800780310
Promethazine0.11.83.41.4
Cyproheptadine0.49.0201.2
Hydroxyzine2.03,6005,00050

Disclaimer: This table is for illustrative purposes to demonstrate the typical polypharmacology of first-generation antihistamines. The data is compiled from various sources and should not be considered a direct representation of phenindamine's binding profile.

Experimental Protocols

The following is a detailed methodology for a standard in vitro radioligand binding assay, a common technique used to determine the binding affinity of a compound for a specific receptor.

Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for a specific off-target receptor.

Materials:

  • Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human muscarinic M1 receptor).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: Buffer appropriate for the specific receptor binding assay (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., atropine (B194438) for muscarinic receptors).

  • 96-well Plates: For assay setup.

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid: For detecting radioactivity.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and radioligand.

    • Non-specific Binding: Assay buffer, membrane preparation, radioligand, and the non-specific binding control.

    • Competition Binding: Assay buffer, membrane preparation, radioligand, and the desired concentration of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of phenindamine's on- and off-target effects.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenindamine Phenindamine H1R H1 Receptor Phenindamine->H1R Blocks Histamine Histamine Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse

Caption: H1 Receptor Signaling Pathway Antagonized by Phenindamine.

Off_Target_Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phenindamine Phenindamine M1R M1 Muscarinic Receptor Phenindamine->M1R Blocks ACh Acetylcholine (B1216132) ACh->M1R Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Dry Mouth) PKC->CellularResponse

Caption: Potential Off-Target Muscarinic M1 Receptor Antagonism.

Experimental_Workflow start Start: Select Off-Target Receptor Panel prep_compound Prepare Serial Dilution of This compound start->prep_compound prep_assay Prepare 96-well Plates with Membranes and Radioligand prep_compound->prep_assay incubation Incubate to Reach Binding Equilibrium prep_assay->incubation filtration Filter and Wash to Separate Bound and Unbound Ligand incubation->filtration counting Measure Radioactivity with Scintillation Counter filtration->counting analysis Data Analysis: Calculate IC₅₀ and Ki counting->analysis end End: Determine Off-Target Binding Affinity analysis->end

Caption: Experimental Workflow for Off-Target Binding Assessment.

Conclusion and Future Directions

This compound is an effective H1 antihistamine whose clinical utility is tempered by off-target effects common to its drug class. While specific quantitative data on its off-target binding profile is sparse, its known anticholinergic effects strongly suggest interactions with muscarinic receptors. The methodologies and representative data presented in this guide are intended to provide a framework for researchers and drug development professionals to further investigate the polypharmacology of phenindamine and other antihistamines. A comprehensive in vitro safety pharmacology profiling of phenindamine would be a valuable contribution to the field, enabling a more complete understanding of its mechanism of action and side-effect profile, and aiding in the design of future generations of more selective and safer antihistamines.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay Development for Phenindamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine, recognized for its efficacy in alleviating symptoms associated with allergic reactions.[1][2][3] As a histamine (B1213489) H1 receptor antagonist, it functions by competitively inhibiting the binding of histamine to H1 receptors on effector cells.[4][5] This action mitigates the allergic response, which includes symptoms like itching, swelling, and vasodilation.[1][5] Like many first-generation antihistamines, phenindamine tartrate can cross the blood-brain barrier, which may lead to central nervous system effects such as sedation.[3]

These application notes provide a comprehensive guide for the in vitro characterization of this compound, focusing on its interaction with the histamine H1 receptor. Detailed protocols for key assays are provided to enable researchers to assess its potency and functional activity.

Histamine H1 Receptor Signaling Pathway

This compound exerts its effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The activation of the H1 receptor by histamine initiates a signaling cascade that is central to the allergic response. Understanding this pathway is crucial for designing and interpreting in vitro assays.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Phenindamine This compound Phenindamine->H1R Antagonizes

Histamine H1 receptor signaling pathway.

Quantitative Data Summary

CompoundClassAssay TypeReceptorKi (nM)IC50 (nM)Reference
MepyramineFirst-generationRadioligand BindingGuinea Pig Brain H11.1[6]
DiphenhydramineFirst-generationRadioligand BindingGuinea Pig Brain H116[6]
ChlorpheniramineFirst-generationRadioligand BindingHuman H1 (CHO cells)2[7]
HydroxyzineFirst-generationRadioligand BindingHuman H1 (CHO cells)10[7]
CetirizineSecond-generationRadioligand BindingHuman H16[7]
LevocetirizineSecond-generationRadioligand BindingHuman H12[7]
DesloratadineSecond-generationRadioligand BindingHuman H10.4[7]
FexofenadineSecond-generationRadioligand BindingHuman H110[7]
LoratadineSecond-generationRadioligand BindingHuman H116[7]

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing H1 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]mepyramine) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filter Separate bound and free radioligand via filtration Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Quantify bound radioactivity using scintillation counting Wash->Count IC50_Calc Determine IC50 value Count->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for a radioligand competition binding assay.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells)

  • Radioligand: [³H]mepyramine

  • This compound

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled competitor for non-specific binding (e.g., 10 µM mianserin)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation:

    • Thaw the cell membranes on ice. Dilute to the desired concentration in assay buffer.

    • Prepare a working solution of [³H]mepyramine in assay buffer at a concentration close to its Kd.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]mepyramine, and 50 µL of cell membrane suspension.

    • Non-specific Binding: Add 50 µL of unlabeled competitor, 50 µL of [³H]mepyramine, and 50 µL of cell membrane suspension.

    • Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]mepyramine, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit histamine-induced increases in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293)

  • Cell culture medium (e.g., Ham's F-12 or DMEM)

  • Fetal bovine serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Histamine

  • This compound

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling

Procedure:

  • Cell Culture:

    • Culture the H1 receptor-expressing cells in appropriate medium supplemented with FBS.

    • Seed the cells into the microplates and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Compound Incubation:

    • Remove the dye solution and wash the cells with assay buffer.

    • Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the histamine-induced calcium mobilization).

Inositol Phosphate (B84403) Accumulation Assay

This functional assay measures the ability of this compound to block histamine-induced accumulation of inositol phosphates, a downstream signaling product of H1 receptor activation.

Materials:

  • Cells expressing the human histamine H1 receptor

  • [³H]-myo-inositol

  • Inositol-free cell culture medium

  • Assay buffer containing lithium chloride (LiCl, typically 10 mM)

  • Histamine

  • This compound

  • Perchloric acid or trichloroacetic acid

  • Anion exchange chromatography columns

  • Scintillation fluid and counter

Procedure:

  • Cell Labeling:

    • Culture cells in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Compound Treatment:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with serial dilutions of this compound in assay buffer containing LiCl for 15-30 minutes. LiCl is included to inhibit inositol monophosphatases, allowing for the accumulation of inositol phosphates.

  • Histamine Stimulation:

    • Add histamine to the wells to stimulate inositol phosphate production and incubate for 30-60 minutes.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.

    • Neutralize the extracts.

  • Separation and Quantification:

    • Separate the inositol phosphates from free inositol and other cellular components using anion exchange chromatography.

    • Elute the total inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of histamine-stimulated inositol phosphate accumulation against the logarithm of the this compound concentration.

    • Determine the IC50 value.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for the characterization of this compound as a histamine H1 receptor antagonist. By employing radioligand binding assays, researchers can determine its binding affinity, while functional assays such as calcium mobilization and inositol phosphate accumulation will elucidate its potency in blocking the downstream signaling cascade. While specific quantitative data for this compound is not widely published, the provided protocols and comparative data for other antihistamines will enable a thorough investigation of its pharmacological profile.

References

Application Notes and Protocols for Phenindamine Tartrate in Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation H1-antihistamine recognized for its competitive antagonism of histamine (B1213489) H1 receptors.[1][2] This action effectively mitigates allergic responses by preventing histamine, a primary mediator released from activated mast cells, from binding to its target receptors.[1][2] Beyond its established antihistaminic activity, there is growing interest in the potential of first-generation antihistamines to directly modulate mast cell degranulation, a critical event in the initiation of the allergic cascade. This application note provides detailed protocols for investigating the effects of phenindamine tartrate on mast cell degranulation, offering a framework for researchers to explore its potential mast cell-stabilizing properties.

Mast cells are key effector cells in allergic and inflammatory responses.[3] Upon activation by various stimuli, such as allergens cross-linking IgE bound to their surface receptors or through non-immunological triggers like compound 48/80, mast cells undergo degranulation.[4][5] This process results in the release of a host of pre-formed and newly synthesized inflammatory mediators, including histamine, proteases (e.g., β-hexosaminidase and tryptase), cytokines, and chemokines.[6] Some studies suggest that certain H1-antihistamines may inhibit the release of these mediators, an effect that appears to be independent of H1 receptor antagonism and may involve interference with intracellular calcium signaling.[7][8]

The following protocols describe robust in vitro methods to quantify mast cell degranulation and to assess the potential inhibitory effects of this compound. These assays are crucial for a comprehensive understanding of its pharmacological profile and may uncover additional therapeutic benefits in the management of allergic and inflammatory conditions.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

Mast_Cell_Degranulation_Pathway cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation Antigen Antigen IgE IgE Antigen->IgE binds FcεRI FcεRI IgE->FcεRI binds Syk Syk FcεRI->Syk activates Compound 48/80 Compound 48/80 Compound 48/80->Syk activates (alternative pathway) LAT LAT Syk->LAT phosphorylates PLCγ PLCγ LAT->PLCγ activates IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca2+ release Ca²⁺ Release (from ER) IP3->Ca2+ release Granule Mobilization Granule Mobilization DAG->Granule Mobilization Ca2+ influx Ca²⁺ Influx Ca2+ release->Ca2+ influx Ca2+ influx->Granule Mobilization Mediator Release Histamine, β-hexosaminidase, Tryptase Release Granule Mobilization->Mediator Release

Caption: Mast Cell Degranulation Signaling Pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate/Culture Mast Cells Isolate/Culture Mast Cells Sensitize with IgE (optional) Sensitize with IgE (optional) Isolate/Culture Mast Cells->Sensitize with IgE (optional) Pre-incubate with Phenindamine Pre-incubate with This compound Sensitize with IgE (optional)->Pre-incubate with Phenindamine Induce Degranulation Induce Degranulation (e.g., Compound 48/80 or Antigen) Pre-incubate with Phenindamine->Induce Degranulation Collect Supernatant Collect Supernatant Induce Degranulation->Collect Supernatant Measure Mediator Release Measure Mediator Release (β-hexosaminidase or Histamine) Collect Supernatant->Measure Mediator Release Calculate % Inhibition Calculate % Inhibition Measure Mediator Release->Calculate % Inhibition

Caption: Experimental Workflow for Mast Cell Degranulation Assay.

Data Presentation

Quantitative data from mast cell degranulation assays should be summarized in clear, structured tables to facilitate comparison between different concentrations of this compound and controls. Below are example tables illustrating how to present the data.

Table 1: Effect of this compound on β-Hexosaminidase Release

Treatment GroupThis compound (µM)Absorbance (405 nm)% Inhibition of Degranulation
Vehicle Control00.15 ± 0.020%
Positive Control (Compound 48/80)00.85 ± 0.05N/A
Test Group 110.78 ± 0.0410%
Test Group 2100.62 ± 0.0333%
Test Group 31000.35 ± 0.0271%
Total Release (Triton X-100)N/A1.00 ± 0.06N/A

Data are presented as mean ± standard deviation. The % inhibition is calculated relative to the positive control.

Table 2: Effect of this compound on Histamine Release

Treatment GroupThis compound (µM)Histamine Concentration (ng/mL)% Inhibition of Histamine Release
Vehicle Control010 ± 1.50%
Positive Control (Compound 48/80)0150 ± 10.2N/A
Test Group 11135 ± 9.810.7%
Test Group 210100 ± 8.535.7%
Test Group 310050 ± 5.171.4%

Data are presented as mean ± standard deviation. The % inhibition is calculated relative to the positive control.

Experimental Protocols

The following are detailed protocols for two common mast cell degranulation assays that can be adapted to evaluate the effects of this compound.

Protocol 1: β-Hexosaminidase Release Assay

This protocol measures the release of the granular enzyme β-hexosaminidase, a common marker for mast cell degranulation.[5]

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cells or other suitable mast cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Anti-DNP IgE

  • DNP-HSA (antigen) or Compound 48/80 (non-IgE-mediated stimulus)

  • This compound stock solution (in a suitable solvent, e.g., DMSO or PBS)

  • Tyrode's buffer (or similar physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)

  • Triton X-100 (for total release control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Sensitization (for IgE-mediated activation):

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 100 µL of the different concentrations of this compound (or vehicle control) to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Induction of Degranulation:

    • To induce IgE-mediated degranulation, add 10 µL of DNP-HSA (100 ng/mL) to the wells.

    • To induce non-IgE-mediated degranulation, add 10 µL of Compound 48/80 (10 µg/mL).

    • For the vehicle control, add 10 µL of Tyrode's buffer.

    • For the total release control, add 10 µL of 0.5% Triton X-100.

    • Incubate the plate for 1 hour at 37°C.

  • Measurement of β-Hexosaminidase Activity:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution to each well.

    • Incubate the plate for 1-2 hours at 37°C.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Sample - Absorbance of Vehicle Control) / (Absorbance of Total Release - Absorbance of Vehicle Control)] x 100

    • Calculate the percentage inhibition of degranulation by this compound: % Inhibition = [(% Release of Positive Control - % Release with Phenindamine) / % Release of Positive Control] x 100

Protocol 2: Histamine Release Assay by ELISA

This protocol quantifies the amount of histamine released from mast cells into the culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Primary mast cells (e.g., rat peritoneal mast cells) or a suitable mast cell line

  • Mast cell culture medium or appropriate buffer (e.g., Tyrode's buffer)

  • Degranulation stimulus (e.g., Compound 48/80 or IgE/antigen)

  • This compound stock solution

  • Commercial Histamine ELISA kit

  • Microplate reader

Procedure:

  • Mast Cell Preparation:

    • If using primary cells, isolate rat peritoneal mast cells by peritoneal lavage and purify using a suitable method (e.g., density gradient centrifugation).

    • Resuspend the purified mast cells in Tyrode's buffer at a concentration of 1 x 10^6 cells/mL.

    • If using a cell line, culture and prepare the cells as per standard protocols.

  • This compound Treatment:

    • In microcentrifuge tubes, pre-incubate 100 µL of the mast cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Induction of Degranulation:

    • Add 10 µL of the chosen stimulus (e.g., Compound 48/80 at a final concentration of 10 µg/mL).

    • For the vehicle control, add 10 µL of buffer.

    • Incubate for 30 minutes at 37°C.

  • Sample Collection:

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge the tubes at 400 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant for histamine analysis.

  • Histamine Measurement:

    • Follow the manufacturer's instructions provided with the commercial Histamine ELISA kit to measure the histamine concentration in the supernatants.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample relative to a total histamine control (lysed cells).

    • Calculate the percentage inhibition of histamine release by this compound relative to the positive control (stimulus alone).

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro assessment of this compound's effects on mast cell degranulation. By employing these standardized assays, researchers can elucidate the potential mast cell-stabilizing properties of this compound beyond its known H1-antihistamine activity. Such studies are crucial for a more complete understanding of its pharmacological profile and may reveal additional therapeutic benefits in the management of allergic and inflammatory conditions. While direct quantitative data for this compound's effect on mast cell degranulation is not extensively available in public literature, these protocols provide the necessary tools to generate such valuable data.

References

Application Notes and Protocols: Phenindamine Tartrate in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate, a first-generation antihistamine, serves as a valuable tool in radioligand binding assays for the characterization of the histamine (B1213489) H1 receptor.[1][2][3] As a competitive antagonist, it competes with a radiolabeled ligand for binding to the H1 receptor, allowing for the determination of its binding affinity (Ki) and the characterization of the receptor's pharmacology.[3] These assays are fundamental in drug discovery and neuroscience research for screening new compounds, understanding receptor-ligand interactions, and elucidating the role of the histaminergic system in various physiological and pathological processes. This document provides detailed protocols for utilizing phenindamine tartrate in radioligand binding assays, alongside data presentation and visualization of the relevant signaling pathway.

Histamine H1 Receptor Signaling Pathway

This compound exerts its effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[4][5][6] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to various cellular responses. Understanding this pathway is crucial for interpreting the results of binding assays and the functional consequences of receptor antagonism.

Histamine_H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to Phenindamine Phenindamine Tartrate Phenindamine->H1R Blocks

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Quantitative Data: Binding Affinity of this compound

While extensive research confirms phenindamine as a potent H1 receptor antagonist, specific Ki or IC50 values from publicly available, peer-reviewed radioligand binding assay studies are not consistently reported. The table below summarizes the known binding characteristics and provides a placeholder for researchers to insert their experimentally determined values.

CompoundReceptorRadioligandTissue/Cell LineBinding Affinity (Ki)IC50Reference
PhenindamineHistamine H1[3H]mepyramineGuinea Pig BrainNot explicitly reportedNot explicitly reported[7]
PhenindamineHistamine H1Not specifiedNot specifiedNot explicitly reportedNot explicitly reported[8]
Experimentally Determined Histamine H1 [3H]mepyramine User-definedUser-definedUser-defined

Note: The lack of widely reported, specific Ki values for phenindamine in the primary literature highlights the importance of performing dedicated competition binding assays to determine its affinity in the specific experimental system being used.

Experimental Protocols

The following are detailed protocols for conducting radioligand binding assays using this compound as a competitor to characterize the histamine H1 receptor. The most common radioligand for H1 receptor binding assays is [3H]mepyramine (also known as [3H]pyrilamine).[9][10][11]

Membrane Preparation from Tissues or Cells

This protocol describes the preparation of cell membranes, which are a common source of receptors for binding assays.

Membrane_Preparation_Workflow start Start: Harvest Cells/Tissue homogenize Homogenize in ice-cold lysis buffer start->homogenize centrifuge1 Centrifuge at low speed (e.g., 1,000 x g, 10 min, 4°C) to remove nuclei and debris homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 Supernatant centrifuge2 Centrifuge supernatant at high speed (e.g., 40,000 x g, 30 min, 4°C) to pellet membranes supernatant1->centrifuge2 pellet Resuspend membrane pellet in fresh buffer centrifuge2->pellet Pellet protein_assay Determine protein concentration (e.g., Bradford or BCA assay) pellet->protein_assay store Store membrane aliquots at -80°C protein_assay->store

Caption: Workflow for Membrane Preparation.

Materials:

  • Tissue (e.g., guinea pig brain cortex) or cultured cells expressing the H1 receptor.

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed refrigerated centrifuge.

Procedure:

  • Harvest tissue or cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Homogenize the sample in ice-cold lysis buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Repeat the centrifugation and resuspension step to wash the membranes.

  • After the final centrifugation, resuspend the pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This assay is performed to determine the density of receptors (Bmax) in the membrane preparation and the dissociation constant (Kd) of the radioligand.

Materials:

  • Prepared cell membranes.

  • [3H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Unlabeled H1 receptor antagonist (e.g., triprolidine (B1240482) or mianserin) for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of [3H]mepyramine in assay buffer (e.g., 0.1 to 20 nM).

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each concentration of radioligand.

  • For total binding wells, add 50 µL of assay buffer.

  • For non-specific binding wells, add 50 µL of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM triprolidine).

  • Add 50 µL of the appropriate [3H]mepyramine dilution to all wells.

  • Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to all wells.

  • Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

Competitive Radioligand Binding Assay with this compound

This assay is used to determine the binding affinity (Ki) of this compound for the H1 receptor.

Competition_Binding_Workflow start Start: Prepare Reagents prepare_phenindamine Prepare serial dilutions of This compound start->prepare_phenindamine prepare_radioligand Prepare fixed concentration of [3H]mepyramine (at Kd) start->prepare_radioligand setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Wells prepare_phenindamine->setup_assay prepare_radioligand->setup_assay add_reagents Add to wells: 1. Buffer/Unlabeled Ligands 2. [3H]mepyramine 3. Membrane Preparation setup_assay->add_reagents incubate Incubate at 25°C for 60-90 minutes add_reagents->incubate filter_wash Rapidly filter and wash to separate bound and free radioligand incubate->filter_wash count Quantify radioactivity using liquid scintillation counting filter_wash->count analyze Analyze data to determine IC50 and calculate Ki for this compound count->analyze

Caption: Competition Binding Assay Workflow.

Materials:

  • Same as for the saturation binding assay.

  • This compound.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer (e.g., from 10^-10 M to 10^-5 M).

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of this compound.

  • For total binding wells, add 50 µL of assay buffer.

  • For non-specific binding wells, add 50 µL of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM triprolidine).

  • For the competition wells, add 50 µL of the corresponding this compound dilution.

  • Add 50 µL of [3H]mepyramine at a concentration close to its Kd (determined from the saturation binding assay) to all wells.

  • Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to all wells.

  • Incubate the plate at room temperature (25°C) for 60-90 minutes.

  • Terminate the assay by rapid filtration and wash the filters as described in the saturation binding protocol.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis

  • Saturation Binding Assay: Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The resulting data are then analyzed using non-linear regression (e.g., using software like GraphPad Prism) to determine the Bmax and Kd values.

  • Competition Binding Assay: The data are plotted as the percentage of specific binding versus the log concentration of this compound. Non-linear regression is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculating Ki from IC50: The inhibitory constant (Ki) for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This compound is a well-established H1 receptor antagonist that can be effectively utilized in radioligand binding assays to characterize the histamine H1 receptor. The protocols provided herein offer a robust framework for researchers to determine the binding affinity of phenindamine and other compounds at this important therapeutic target. Accurate determination of binding affinities is a critical step in the drug development process, enabling the selection and optimization of new chemical entities with desired pharmacological profiles.

References

Application Notes and Protocols for Electrophysiological Analysis of Phenindamine Tartrate using Patch Clamp Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine primarily known for its antagonism of the histamine (B1213489) H1 receptor, leading to the alleviation of allergic symptoms.[1][2][3][4] Like other first-generation antihistamines, it can cross the blood-brain barrier, which may result in sedative effects.[4][5] Structurally, phenindamine is an indene (B144670) derivative and also exhibits anticholinergic properties.[3][6]

Recent attention has been focused on the cardiovascular safety profile of antihistamines, as some have been shown to interact with cardiac ion channels, potentially leading to life-threatening arrhythmias.[7][8][9][10] Specifically, blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization, is a major concern.[5][7][11] Additionally, effects on other cardiac ion channels, such as sodium (Nav) and calcium (Cav) channels, have been reported for some antihistamines.[10][12][13]

Given the limited publicly available data on the ion channel activity of phenindamine tartrate, this document provides a detailed set of protocols for investigating its effects on key cardiac ion channels using the whole-cell patch clamp technique. These protocols are designed to enable researchers to assess the potential for this compound to modulate ion channel function, a critical step in preclinical safety assessment and drug development.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][2][3] By blocking this receptor, it prevents histamine from initiating the intracellular signaling cascade that leads to allergic and inflammatory responses.

Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq_protein Gq Protein Activation H1R->Gq_protein Phenindamine This compound Phenindamine->H1R Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response A Cell Culture and Preparation D Establish Whole-Cell Configuration A->D B Prepare Solutions (Internal, External, Drug) B->D C Pull and Fire-Polish Patch Pipettes C->D E Record Baseline Ion Channel Currents D->E F Perfuse with this compound Solution E->F G Record Ion Channel Currents in Presence of Drug F->G H Washout and Record Recovery G->H I Data Analysis H->I

References

Application Note: Quantification of Phenindamine Tartrate Using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of phenindamine (B164606) tartrate in bulk drug substance and pharmaceutical formulations. The developed method is specific, linear, precise, and accurate, making it suitable for routine quality control analysis and stability studies. The method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), with UV detection. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

Phenindamine tartrate is a first-generation antihistamine belonging to the pyridindene class.[1] It acts as a histamine (B1213489) H1 receptor antagonist and is used to alleviate symptoms associated with allergic reactions.[2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for a validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method. Data acquisition and processing were performed using appropriate chromatography software.

Chemicals and Reagents
  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

A proposed set of chromatographic conditions, based on methods for structurally similar antihistamines such as chlorpheniramine (B86927) and pheniramine (B192746), is summarized in Table 1.[3][4][5]

Table 1: Proposed HPLC Method Parameters for this compound Quantification

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 260 nm (To be confirmed by UV scan)
Run Time 10 minutes

Protocols

Preparation of Mobile Phase

To prepare the phosphate buffer (pH 3.0), dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. The mobile phase is prepared by mixing the phosphate buffer and acetonitrile in the ratio of 60:40 (v/v) and sonicating for 15 minutes.

Preparation of Standard Stock Solution

Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

Preparation of Working Standard Solutions

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Preparation of Sample Solution

For the analysis of a tablet formulation, weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation Summary

The proposed analytical method should be validated according to ICH Q2(R1) guidelines.[6][7] The validation parameters and their typical acceptance criteria are summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
System Suitability Five replicate injections of a standard solutionRSD of peak area < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000
Specificity Analysis of blank, placebo, and spiked sampleNo interference at the retention time of this compound
Linearity Analysis of 5-7 concentrations across the rangeCorrelation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision80% to 120% of the test concentration
Accuracy (Recovery) Standard addition method at 80%, 100%, and 120% levelsMean recovery between 98.0% and 102.0%
Precision (Repeatability) Six replicate preparations of the sample at 100% concentrationRSD ≤ 2.0%
Intermediate Precision Analysis on different days by different analystsOverall RSD ≤ 2.0%
Limit of Detection (LOD) Based on signal-to-noise ratio (3:1) or standard deviation of the response and the slopeTo be determined experimentally
Limit of Quantification (LOQ) Based on signal-to-noise ratio (10:1) or standard deviation of the response and the slopeTo be determined experimentally
Robustness Deliberate small variations in method parameters (flow rate, pH, mobile phase composition)System suitability parameters are met, and results remain unaffected

Data Presentation

The quantitative results from the method validation experiments should be tabulated for clear interpretation and comparison.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
10[Insert Data]
20[Insert Data]
40[Insert Data]
60[Insert Data]
80[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery) Study Results

Spiked LevelAmount Added (mg)Amount Found (mg)% RecoveryMean % Recovery
80%[Insert Data][Insert Data][Insert Data]\multirow{3}{*}{98.0% - 102.0%}
100%[Insert Data][Insert Data][Insert Data]
120%[Insert Data][Insert Data][Insert Data]

Table 5: Precision Study Results

ParameterMeasured Concentration (µg/mL) (n=6)Mean% RSD
Repeatability [Insert Data][Insert Data]≤ 2.0%
Intermediate Precision (Day 1, Analyst 1) [Insert Data][Insert Data]\multirow{2}{*}{≤ 2.0%}
Intermediate Precision (Day 2, Analyst 2) [Insert Data][Insert Data]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis MobilePhase Mobile Phase Preparation (Buffer + Acetonitrile) HPLCSys HPLC System Setup (Column, Flow Rate, Temp) MobilePhase->HPLCSys StandardSol Standard Solution Preparation Injection Inject Standard and Sample Solutions StandardSol->Injection SampleSol Sample Solution Preparation SampleSol->Injection HPLCSys->Injection DataAcq Data Acquisition (Chromatogram) Injection->DataAcq PeakInt Peak Integration (Area, Retention Time) DataAcq->PeakInt CalCurve Calibration Curve Generation PeakInt->CalCurve Quant Quantification of This compound CalCurve->Quant

Caption: Experimental workflow for the HPLC quantification of this compound.

Method_Validation cluster_main HPLC Method Validation (ICH Q2 R1) cluster_params Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Caption: Logical relationship of key validation parameters for the HPLC method.

Conclusion

The proposed RP-HPLC method for the quantification of this compound is simple, rapid, and reliable. Based on the successful validation of similar antihistamine compounds, it is anticipated that this method will demonstrate excellent performance characteristics in terms of linearity, accuracy, precision, and specificity. This application note provides a comprehensive framework for the implementation and validation of this method in a quality control laboratory for the routine analysis of this compound in bulk and pharmaceutical dosage forms.

References

Application Notes and Protocols for In Vivo Microdialysis of Phenindamine Tartrate in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine that primarily acts as a histamine (B1213489) H1-receptor antagonist.[1] Its ability to cross the blood-brain barrier allows it to exert effects on the central nervous system (CNS), leading to sedation and other psychoactive properties.[1][2][3] In vivo microdialysis is a powerful technique used to measure the extracellular levels of neurotransmitters and other neurochemicals in specific brain regions of living animals.[4][5] This application note provides a detailed protocol for conducting in vivo microdialysis studies to investigate the effects of phenindamine tartrate on brain neurochemistry, particularly focusing on histamine, dopamine (B1211576), and serotonin (B10506).

Principle of In Vivo Microdialysis

In vivo microdialysis involves the implantation of a small, semi-permeable probe into a specific brain region.[4][5] The probe is continuously perfused with a physiological solution (perfusate). Small molecules present in the extracellular fluid of the brain tissue diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The collected fluid, known as the dialysate, can then be analyzed to determine the concentration of various neurochemicals. This technique allows for the continuous monitoring of neurochemical changes in response to pharmacological agents like this compound.[4][6]

Potential Neurochemical Effects of this compound

As a histamine H1-receptor antagonist, this compound is expected to block the excitatory effects of histamine in the brain.[7][8] Histamine plays a role in wakefulness, and its blockade is the primary mechanism for the sedative effects of first-generation antihistamines.[1][9] Furthermore, the histaminergic system interacts with other major neurotransmitter systems. Therefore, administration of this compound may lead to downstream changes in the extracellular levels of dopamine and serotonin, which are involved in mood, cognition, and motor control.[10][11] Some studies have shown that certain antihistamines can influence the reuptake of serotonin and norepinephrine.[10]

Experimental Protocols

I. Animal Preparation and Stereotaxic Surgery
  • Animal Model: Male Wistar rats (250-300 g) are a suitable model for this study. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures should be approved by the institutional animal care and use committee.

  • Anesthesia: Anesthetize the rat with a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

  • Surgical Implantation of Guide Cannula:

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole in the skull above the target brain region. For example, to target the prefrontal cortex (PFC), a key region for cognitive and executive functions, the coordinates would be approximately +3.2 mm anterior to bregma, ±0.5 mm lateral to the midline, and -2.0 mm ventral to the skull surface.

    • Slowly lower a guide cannula (e.g., CMA 12) to the desired depth.

    • Secure the guide cannula to the skull using dental cement and surgical screws.

    • Insert a dummy cannula into the guide cannula to prevent blockage.

    • Allow the animal to recover from surgery for at least 48-72 hours.

II. In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently restrain the awake and freely moving rat. Remove the dummy cannula and insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Perfusion:

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min. The composition of aCSF should be: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) buffer.

  • Stabilization: Allow the system to stabilize for at least 60-90 minutes to obtain a stable baseline of neurotransmitter levels.

  • Sample Collection:

    • Collect dialysate samples every 20 minutes into vials containing a small amount of antioxidant solution (e.g., 0.02 M acetic acid) to prevent degradation of monoamines.

    • Collect at least three baseline samples before drug administration.

  • Drug Administration: Administer this compound (e.g., 5, 10, or 20 mg/kg) via intraperitoneal (i.p.) injection. A vehicle control group (e.g., saline) should also be included.

  • Post-Drug Sample Collection: Continue collecting dialysate samples for at least 3-4 hours after drug administration.

  • Probe Calibration: At the end of the experiment, determine the in vitro recovery of the probe for each analyte by perfusing the probe with a standard solution of known concentration.

III. Analytical Methods
  • Sample Analysis: Analyze the dialysate samples for histamine, dopamine, serotonin, and their metabolites using high-performance liquid chromatography (HPLC) coupled with either electrochemical detection (ECD) or fluorescence detection (FD).[12][13][14][15]

  • HPLC-FD for Histamine:

    • Derivatize histamine in the dialysate with o-phthalaldehyde (B127526) (OPA).[13]

    • Separate the derivatized histamine on a C18 reverse-phase column.

    • Detect the fluorescent product using a fluorescence detector.

  • HPLC-ECD for Dopamine and Serotonin:

    • Directly inject the dialysate into the HPLC system.

    • Separate dopamine, serotonin, and their metabolites on a C18 reverse-phase column.

    • Detect the analytes using an electrochemical detector set at an appropriate oxidation potential.

Data Presentation

The quantitative data obtained from the microdialysis experiments should be summarized in tables for clear comparison.

Table 1: Baseline Extracellular Concentrations of Neurotransmitters in the Prefrontal Cortex

NeurotransmitterBaseline Concentration (nM) (Mean ± SEM)
HistamineHypothetical Value
DopamineHypothetical Value
SerotoninHypothetical Value

Table 2: Effect of this compound on Extracellular Neurotransmitter Levels (Peak % of Baseline)

Treatment GroupHistamine (% Baseline)Dopamine (% Baseline)Serotonin (% Baseline)
Vehicle (Saline)Hypothetical ValueHypothetical ValueHypothetical Value
Phenindamine (5 mg/kg)Hypothetical ValueHypothetical ValueHypothetical Value
Phenindamine (10 mg/kg)Hypothetical ValueHypothetical ValueHypothetical Value
Phenindamine (20 mg/kg)Hypothetical ValueHypothetical ValueHypothetical Value

Visualizations

Signaling Pathway

phenindamine_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates Phenindamine Phenindamine Phenindamine->H1_Receptor Antagonizes Gq Gq Protein H1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Excitation Neuronal Excitation Ca_release->Cellular_Excitation PKC->Cellular_Excitation

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of phenindamine.

Experimental Workflow

microdialysis_workflow Start Start Animal_Prep Animal Preparation & Anesthesia Start->Animal_Prep Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Prep->Surgery Recovery Post-operative Recovery (48-72h) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion Perfusion with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Stabilization Stabilization Period (60-90 min) Perfusion->Stabilization Baseline_Collection Baseline Sample Collection (3 x 20 min) Stabilization->Baseline_Collection Drug_Admin This compound Administration (i.p.) Baseline_Collection->Drug_Admin Post_Drug_Collection Post-drug Sample Collection (3-4 h) Drug_Admin->Post_Drug_Collection Analysis HPLC-FD/ECD Analysis of Histamine, Dopamine, Serotonin Post_Drug_Collection->Analysis Data_Interpretation Data Interpretation & Statistical Analysis Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for in vivo microdialysis of this compound.

Conclusion

This application note provides a comprehensive framework for investigating the neurochemical effects of this compound in the brain using in vivo microdialysis. By following these detailed protocols, researchers can gain valuable insights into the pharmacodynamics of this first-generation antihistamine and its impact on central neurotransmitter systems. The provided templates for data presentation and visualizations will aid in the clear and concise communication of experimental findings.

References

Application Notes and Protocols: Utilizing Cell Culture Models to Profile the Efficacy and Off-Target Effects of Phenindamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phenindamine (B164606) tartrate is a first-generation H1 antihistamine that has been used to treat symptoms of allergies and the common cold.[1][2][3][4] Its therapeutic action is derived from its ability to act as a competitive antagonist at histamine (B1213489) H1 receptors.[1][5][6][7] However, like many first-generation antihistamines, phenindamine tartrate can cross the blood-brain barrier, leading to sedative effects.[4][5] It also possesses anticholinergic properties from the blockade of muscarinic acetylcholine (B1216132) receptors, which can cause side effects such as dry mouth and blurred vision.[2][5]

In modern drug discovery and safety pharmacology, in vitro cell-based assays are indispensable for characterizing the pharmacological profile of compounds. They provide a controlled environment to dissect on-target efficacy, off-target activities, and potential cytotoxicity. This document provides detailed protocols and application notes for establishing a suite of cell culture models to comprehensively evaluate the effects of this compound.

Part 1: Assessment of On-Target H1 Antagonist Activity

To evaluate the primary therapeutic action of this compound, a cell model that recapitulates the allergic response is required. The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely accepted model for studying IgE-mediated mast cell degranulation, a key event in type-I hypersensitivity reactions.[8][9]

Recommended Cell Model: RBL-2H3

RBL-2H3 cells are an adherent cell line derived from rat basophilic leukemia.[10] They express the high-affinity IgE receptor (FcεRI) and, upon sensitization with IgE and subsequent challenge with a specific antigen, undergo degranulation, releasing histamine and other inflammatory mediators. The release of the enzyme β-hexosaminidase occurs in tandem with histamine and can be easily quantified using a colorimetric or fluorometric assay, serving as a reliable index of degranulation.[9]

Experimental Workflow for Efficacy Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture RBL-2H3 Cells Seed Seed Cells into 96-well Plate Culture->Seed Sensitize Sensitize with anti-DNP IgE (24 hours) Seed->Sensitize Pretreat Pre-treat with this compound (Various Concentrations) Sensitize->Pretreat Stimulate Stimulate with DNP-HSA Antigen (e.g., 30-60 min) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Perform β-Hexosaminidase Assay Collect->Assay Measure Measure Fluorescence/ Absorbance Assay->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for assessing this compound's anti-degranulation activity.

Protocol 1: Cytotoxicity Assay in RBL-2H3 Cells

Before assessing functional activity, it is crucial to determine the concentration range of this compound that is non-toxic to the cells.

  • Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

  • Materials:

    • RBL-2H3 cells

    • Complete Growth Medium (e.g., MEM with 15% FBS, Penicillin-Streptomycin)

    • 96-well clear, flat-bottom tissue culture plates

    • This compound stock solution (e.g., in DMSO or water)

    • Cell viability reagent (e.g., MTT, XTT, or LDH assay kit)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 2x concentration series of this compound in complete medium. A typical range would be from 0.1 µM to 200 µM. Include a vehicle control (medium with the highest concentration of DMSO, if used).

    • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubation: Incubate the plate for the longest duration planned for a functional assay (e.g., 2 hours).

    • Viability Assessment: Add the viability reagent according to the manufacturer's instructions (e.g., for an LDH assay, collect the supernatant to measure enzyme release).

    • Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the CC50 value using non-linear regression.

Protocol 2: RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is adapted from established methods for measuring mast cell degranulation.[9]

  • Objective: To quantify the inhibitory effect of this compound on IgE-mediated degranulation.

  • Materials:

    • Monoclonal anti-dinitrophenyl (DNP) IgE

    • DNP-Human Serum Albumin (DNP-HSA)

    • Tyrode's Buffer (or Siraganian buffer)

    • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate

    • Stop Buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10)

    • 0.1% Triton X-100 in Tyrode's Buffer

  • Procedure:

    • Seeding and Sensitization: Seed RBL-2H3 cells at 2 x 10⁴ cells/well in a 96-well plate. Add anti-DNP IgE to a final concentration of 0.5 µg/mL. Incubate for 24 hours.

    • Washing: Gently wash the sensitized cells twice with 150 µL of warm Tyrode's Buffer to remove unbound IgE.

    • Pre-treatment: Add 50 µL of Tyrode's Buffer containing various concentrations of this compound (at non-toxic concentrations determined in Protocol 1). Include a "no drug" vehicle control. Incubate for 30 minutes at 37°C.

    • Controls:

      • Spontaneous Release: Wells with cells, no drug, no antigen.

      • Maximum Release: Wells with cells, to which 50 µL of 0.1% Triton X-100 will be added at the end to lyse the cells.

    • Stimulation: Add 50 µL of DNP-HSA (final concentration 100 ng/mL) to all wells except the spontaneous release and maximum release controls. Incubate for 1 hour at 37°C.

    • Supernatant Collection: Place the plate on ice to stop the reaction. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Cell Lysis: To the remaining cells in the original plate (for the maximum release control), add 100 µL of 0.1% Triton X-100. Incubate for 10 minutes, then collect 50 µL of the lysate.

    • Enzymatic Reaction: Add 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well containing supernatant or lysate. Incubate for 1 hour at 37°C.

    • Stop Reaction: Add 150 µL of Stop Buffer to each well.

    • Measurement: Read the absorbance at 405 nm.

    • Analysis:

      • Calculate the percentage of β-hexosaminidase release for each condition: % Release = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100

      • Calculate the percentage inhibition by this compound relative to the "no drug" control.

      • Determine the IC50 value from the concentration-response curve.

Data Presentation: On-Target Activity

As specific in vitro data for this compound is not widely published, the following table presents representative data for a typical first-generation antihistamine.

Assay TypeCell LineParameterRepresentative Value
CytotoxicityRBL-2H3CC50> 100 µM
Mast Cell DegranulationRBL-2H3IC5050 - 200 nM
H1 Receptor BindingHEK293-H1Kᵢ10 - 50 nM

Part 2: Profiling Off-Target & Side Effects

The characteristic side effects of first-generation antihistamines stem from their interaction with neuronal and muscarinic receptors.

Recommended Cell Models:
  • Neuronal Effects (Sedation): Human neuroblastoma cell lines like SH-SY5Y are suitable models. They endogenously express various neuronal receptors, including histamine receptors, and can be used to assess general neuronal health and signaling.[11]

  • Anticholinergic Effects: A cell line stably overexpressing a specific human muscarinic receptor, such as CHO-K1 or HEK293 cells expressing the M1 or M3 receptor (CHO-M1, HEK-M3) , provides a clean system to specifically measure muscarinic receptor antagonism.[12][13][14][15]

Signaling Pathway: H1 vs. Muscarinic M1/M3 Receptors

Both H1 and the M1/M3 muscarinic receptors are Gq-protein coupled. Their activation leads to a similar downstream cascade involving PLC activation and calcium mobilization. An antagonist's potency can be determined by its ability to block agonist-induced calcium flux.

G cluster_H1 H1 Receptor Pathway cluster_M1 M1/M3 Muscarinic Pathway cluster_downstream Common Downstream Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Gq Gq Protein Activation H1R->Gq Phen_H1 Phenindamine Tartrate Phen_H1->H1R Blocks ACh Acetylcholine (or Carbachol) M1R M1/M3 Receptor ACh->M1R Activates M1R->Gq Phen_M1 Phenindamine Tartrate Phen_M1->M1R Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca

Caption: this compound blocks both H1 and muscarinic Gq-coupled pathways.

Protocol 3: Functional Anticholinergic Assay (Calcium Flux)

This protocol measures the ability of this compound to inhibit calcium mobilization triggered by a muscarinic agonist.

  • Objective: To determine the IC50 of this compound for the M1 or M3 muscarinic receptor.

  • Materials:

    • CHO-M1 or HEK-M3 cells

    • Black, clear-bottom 96-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

    • Pluronic F-127

    • Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage)

    • Carbachol (B1668302) (a stable acetylcholine analog)

    • Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation)

  • Procedure:

    • Cell Seeding: Seed CHO-M1 cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer the next day. Incubate for 24 hours.

    • Dye Loading: Prepare a loading buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM Probenecid in a suitable buffer (e.g., HBSS).

    • Remove growth medium from cells and add 100 µL of loading buffer. Incubate for 1 hour at 37°C, then 30 minutes at room temperature in the dark.

    • Compound Pre-incubation: Prepare a plate with 5x concentrations of this compound. Add 25 µL from this plate to the cell plate. Incubate for 15-30 minutes.

    • Measurement: Place the cell plate into the fluorescence reader. Set the instrument to record a baseline fluorescence, then inject a 5x concentration of carbachol (to a final concentration near its EC80). Continue recording fluorescence for 1-2 minutes.

    • Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Calculate the percentage inhibition for each concentration of this compound relative to the carbachol-only control. Determine the IC50 from the concentration-response curve.

Data Presentation: Off-Target Selectivity

This table provides a framework for comparing on-target potency with off-target activity, allowing for the calculation of a selectivity ratio.

Receptor TargetCell LineParameterRepresentative ValueSelectivity Ratio (M₁/H₁)
Histamine H1HEK293-H1Kᵢ20 nM-
Muscarinic M1CHO-M1Kᵢ400 nM20-fold
Muscarinic M2CHO-M2Kᵢ> 1000 nM> 50-fold
Muscarinic M3CHO-M3Kᵢ600 nM30-fold

Note: A higher selectivity ratio indicates a greater separation between the desired therapeutic effect and undesired side effects.

Part 3: In Vitro Hepatotoxicity Screening

The liver is the primary site of metabolism for many drugs, and assessing potential drug-induced liver injury (DILI) is a critical step in safety profiling.[5]

Recommended Cell Model: HepG2

The human hepatoma HepG2 cell line is a widely used and well-accepted model for initial DILI screening.[16][17] While they have lower metabolic activity than primary human hepatocytes, they are robust and provide a valuable tool for identifying compounds that cause direct cellular toxicity.[16][18]

Protocol 4: General Hepatotoxicity in HepG2 Cells
  • Objective: To determine the concentration of this compound that reduces HepG2 cell viability after a prolonged exposure.

  • Materials:

    • HepG2 cells

    • Complete Growth Medium (e.g., EMEM with 10% FBS)

    • 96-well plates

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo® for ATP measurement, which is a sensitive indicator of mitochondrial health)[19]

  • Procedure:

    • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1 x 10⁴ cells/well. Incubate for 24 hours.

    • Treatment: Add this compound over a wide concentration range (e.g., 1 µM to 500 µM).

    • Incubation: Incubate for 24 and 48 hours to assess time-dependent toxicity.

    • Viability Assessment: Perform the cell viability assay according to the manufacturer's protocol. For CellTiter-Glo®, this involves adding the reagent directly to the wells, incubating, and reading luminescence.

    • Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value at each time point.

Data Presentation: Cytotoxicity Profile
Cell LineExposure TimeParameterRepresentative ValueTherapeutic Index (HepG2 IC50 / H1 Kᵢ)
HepG224 hoursIC5085 µM~4250
HepG248 hoursIC5060 µM~3000

Note: The Therapeutic Index provides an estimate of the safety margin between the concentration required for a therapeutic effect and the concentration that causes toxicity.

Disclaimer: These protocols provide a general framework. Researchers should optimize cell densities, incubation times, and reagent concentrations for their specific laboratory conditions. The quantitative data presented is representative of a typical first-generation antihistamine and should be used for illustrative purposes only.

References

Application Notes and Protocols for Phenindamine Tartrate-Induced Sedation in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine that readily crosses the blood-brain barrier, exhibiting sedative properties through its antagonism of central histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1][2] These characteristics make it a potential candidate for inducing sedation in rodent models for various research purposes, such as minor procedures, imaging, or behavioral studies where mild to moderate sedation is required.

These application notes provide a comprehensive overview of the proposed use of phenindamine tartrate for sedation in rats and mice. Due to the limited availability of direct studies on this compound for this specific application in rodents, the following protocols and data are largely extrapolated from studies on other first-generation antihistamines with similar mechanisms of action, such as pheniramine, diphenhydramine, and chlorpheniramine. Researchers are strongly encouraged to conduct pilot studies to determine the optimal dose and monitor animals closely.

Mechanism of Action: Signaling Pathway

This compound induces sedation primarily by blocking the action of histamine at H1 receptors in the central nervous system. Histamine is a key neurotransmitter involved in promoting wakefulness. By antagonizing H1 receptors, this compound reduces histaminergic neurotransmission, leading to a state of sedation. Additionally, its anticholinergic properties, resulting from the blockade of muscarinic acetylcholine receptors, contribute to its sedative and other central nervous system effects.[1][2]

This compound Signaling Pathway cluster_0 Presynaptic Histaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Histamine_Released Histamine Histamine->Histamine_Released Release H1_Receptor H1 Receptor Histamine_Released->H1_Receptor Binds Wakefulness Wakefulness/ Arousal H1_Receptor->Wakefulness Phenindamine Phenindamine Tartrate Phenindamine->H1_Receptor Blocks

Caption: Mechanism of this compound-induced sedation.

Quantitative Data Summary

Table 1: Effects of First-Generation Antihistamines on Locomotor Activity in Mice

CompoundDose (mg/kg)Route of AdministrationObservationCitation
Pheniramine Maleate3Not SpecifiedSignificant reduction in locomotor activity at 60 and 90 minutes[1]
Pheniramine Maleate6Not SpecifiedSignificant reduction in locomotor activity at 60 and 90 minutes[1]

Table 2: Potentiation of Pentobarbital-Induced Sleep by Diphenhydramine in Mice

CompoundDose (mg/kg)Route of AdministrationObservationCitation
Diphenhydramine3 - 30Subcutaneous (s.c.)Dose-dependent and significant increase in the duration of pentobarbital-induced loss of righting reflex[3]

Note: This data should be used as a guideline for initial dose-finding studies with this compound.

Experimental Protocols

The following are proposed experimental protocols for inducing sedation in rodent models using this compound. These protocols are based on standard laboratory procedures and data from analogous compounds. It is crucial to perform a dose-response study to determine the optimal sedative dose of this compound for the specific rodent strain and experimental conditions.

Protocol 1: Determination of Sedative Dose-Response of this compound in Mice

Objective: To determine the effective dose of this compound for inducing sedation in mice by assessing its effect on spontaneous locomotor activity.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Animal balance

  • Syringes and needles (e.g., 25-27 gauge)

  • Open field apparatus or automated activity chambers

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old

Experimental Workflow:

Sedative Dose-Response Workflow Acclimatization Acclimatize mice to housing (at least 7 days) Habituation Habituate mice to experimental room (at least 1 hour before testing) Acclimatization->Habituation Grouping Randomly assign mice to treatment groups: - Vehicle (Saline) - this compound (e.g., 1, 3, 10, 30 mg/kg) Habituation->Grouping Administration Administer treatment via intraperitoneal (IP) injection Grouping->Administration Activity_Monitoring Place mice in open field apparatus and record locomotor activity for a set duration (e.g., 60 minutes) Administration->Activity_Monitoring Data_Analysis Analyze data for total distance traveled, rearing frequency, and time spent in the center Activity_Monitoring->Data_Analysis

Caption: Workflow for sedative dose-response study.

Procedure:

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations. The volume of injection should be consistent across all groups (e.g., 10 ml/kg).

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the exact volume of the injection.

    • Administer the assigned treatment (vehicle or this compound) via intraperitoneal (IP) injection.

  • Behavioral Assessment:

    • Immediately after injection, place the mouse in the center of the open field apparatus.

    • Record locomotor activity for a predetermined period (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis:

    • Compare the locomotor activity parameters between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant decrease in locomotor activity is indicative of a sedative effect.

Protocol 2: Assessment of Sedation Onset and Duration in Rats

Objective: To determine the time to onset and duration of sedation induced by a predetermined effective dose of this compound in rats.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Animal balance

  • Syringes and needles (e.g., 23-25 gauge)

  • Male or female rats (e.g., Sprague-Dawley or Wistar), 250-350 g

  • A quiet, comfortable observation cage

  • Timer

Experimental Workflow:

Sedation Onset and Duration Workflow Acclimatization Acclimatize rats to housing (at least 7 days) Habituation Habituate rats to observation cages (30 minutes daily for 3 days) Acclimatization->Habituation Dosing Administer an effective sedative dose of This compound (determined from pilot studies) or Vehicle (Saline) via IP injection Habituation->Dosing Observation Observe rats continuously for signs of sedation: - Reduced mobility - Ataxia - Loss of righting reflex Dosing->Observation Record_Onset Record the time from injection to the first consistent signs of sedation (Onset) Observation->Record_Onset Record_Duration Continue observation and record the time until the animal returns to normal activity (Duration) Observation->Record_Duration Data_Analysis Calculate and compare the mean onset and duration of sedation between groups Record_Onset->Data_Analysis Record_Duration->Data_Analysis

Caption: Workflow for assessing sedation onset and duration.

Procedure:

  • Dose Selection: Based on a pilot dose-response study (similar to Protocol 1, but adapted for rats), select a dose of this compound that produces a clear sedative effect without causing excessive distress or adverse effects.

  • Animal Handling and Dosing:

    • Weigh each rat and administer the selected dose of this compound or vehicle via IP injection.

  • Observation and Data Collection:

    • Immediately place the rat in the observation cage.

    • Onset of Sedation: Start the timer at the time of injection. Continuously observe the animal for signs of sedation, which may include:

      • Decreased spontaneous movement.

      • Ataxia (uncoordinated movements).

      • Piloerection.

      • Loss of the righting reflex (the inability of the animal to right itself within a few seconds when placed on its back). The time at which the righting reflex is lost can be considered the onset of deep sedation.

    • Duration of Sedation: Continue to monitor the animal at regular intervals (e.g., every 15 minutes). The duration of sedation is the time from the onset of sedation until the animal spontaneously regains its righting reflex and exhibits normal exploratory behavior.

  • Data Analysis:

    • Calculate the mean latency to onset and the mean duration of sedation for the this compound-treated group.

Important Considerations

  • Dose-Response: The sedative effects of this compound are likely to be dose-dependent. It is essential to perform a thorough dose-response study to identify a dose that provides the desired level of sedation with minimal side effects.

  • Strain and Species Differences: The response to sedatives can vary between different strains and species of rodents. Protocols should be optimized for the specific animals being used.

  • Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic drug administration in rodents.[4][5] However, other routes such as oral (p.o.) or subcutaneous (s.c.) could also be explored, though they may have different absorption kinetics and bioavailability.

  • Animal Welfare: Animals should be closely monitored throughout the experiment for any signs of distress, including respiratory depression, excessive hypothermia, or prolonged recovery. Body temperature should be maintained using a heating pad.

  • Adverse Effects: As a first-generation antihistamine, this compound may have anticholinergic side effects such as dry mouth and urinary retention. While difficult to measure directly in rodents, researchers should be aware of these potential effects.

Conclusion

This compound holds potential as a sedative agent in rodent models. However, the lack of direct experimental data necessitates a cautious and systematic approach. The provided protocols, based on data from analogous first-generation antihistamines, offer a starting point for researchers to investigate its sedative properties. By carefully determining the dose-response relationship and monitoring for adverse effects, this compound may become a useful tool for inducing sedation in a variety of research settings.

References

Application Notes and Protocols for Phenindamine Tartrate Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of phenindamine (B164606) tartrate solutions, a first-generation antihistamine and H1 receptor antagonist. The following information is intended to guide researchers in preparing solutions for in vitro and in vivo studies, ensuring optimal solubility and stability.

Physicochemical Properties and Solubility Data

Phenindamine tartrate is a salt form of phenindamine, which enhances its stability and aqueous solubility compared to the free base.[1] It presents as a creamy-white to white, voluminous powder.[2]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₅NO₆[3][4]
Molecular Weight411.45 g/mol [3][4]
Melting Point160-167 °C[2]
Solubility
WaterSparingly soluble (1:40)[2]
Water (quantitative)0.0277 mg/mL (for phenindamine base)[5]
Ethanol (96%)Slightly soluble[2]
EtherPractically insoluble[2]
DMSOSoluble[6]
Stability
Optimal pH3.5 - 5.0[1]
Unstable at pH≥ 7.0[1]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing aqueous and organic stock solutions of this compound. The choice of solvent will depend on the experimental requirements, such as the desired concentration and compatibility with the biological system under investigation.

Protocol 1: Preparation of Aqueous Stock Solution

This protocol is suitable for experiments where an aqueous solution is required and the final concentration falls within the aqueous solubility limit of this compound.

Materials:

  • This compound powder

  • Sterile distilled water or a suitable aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required mass: Based on the desired concentration and final volume, calculate the mass of this compound powder needed.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Initial Dissolution: Add the weighed powder to a sterile conical tube or vial. Add approximately 80% of the final volume of sterile distilled water or buffer.

  • Aid Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder does not fully dissolve, gentle warming (up to 37°C) or sonication in a water bath for short intervals may be applied. For larger volumes, a magnetic stirrer can be used.

  • pH Adjustment (Optional but Recommended): Since the optimal stability of this compound is between pH 3.5 and 5.0, adjusting the pH of the solution to this range is recommended, especially for long-term storage.[1] Use a suitable acidic buffer or add dilute HCl dropwise while monitoring the pH.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C for short-term use (days to weeks) or in aliquots at -20°C for long-term storage (months).[6] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of DMSO Stock Solution for Cell-Based Assays

This protocol is recommended for preparing high-concentration stock solutions for use in cell culture experiments, where the final concentration in the medium will be significantly lower.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare a concentrated stock solution (e.g., 10 mM or 50 mM).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Dissolution in DMSO: Add the weighed powder to a sterile tube. Add the calculated volume of cell culture grade DMSO.

  • Ensure Complete Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure no particulates remain.

  • Aliquoting and Storage: Dispense the concentrated stock solution into smaller, single-use aliquots in sterile cryovials to prevent repeated freeze-thaw cycles.

  • Long-Term Storage: Store the aliquots at -20°C for long-term stability.[6]

  • Preparation of Working Solutions: When needed, thaw an aliquot of the DMSO stock solution. Prepare intermediate dilutions in sterile cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that would cause cytotoxicity (typically ≤0.1% to 0.5%).[5]

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound stock solution.

G cluster_prep Preparation cluster_processing Processing & Storage cluster_application Application weigh 1. Weigh Phenindamine Tartrate Powder add_solvent 2. Add Solvent (Water/Buffer or DMSO) weigh->add_solvent dissolve 3. Aid Dissolution (Vortex/Sonicate) add_solvent->dissolve adjust_ph 4. pH Adjustment (Aqueous Only, Optional) dissolve->adjust_ph adjust_vol 5. Adjust Final Volume dissolve->adjust_vol adjust_ph->adjust_vol sterilize 6. Sterile Filtration (Aqueous Only) adjust_vol->sterilize aliquot 7. Aliquot into Sterile Vials sterilize->aliquot store 8. Store at 2-8°C or -20°C aliquot->store dilute 9. Prepare Working Dilutions in Assay Medium store->dilute

Caption: Workflow for this compound Solution Preparation.

Signaling Pathway of the Histamine (B1213489) H1 Receptor

This compound is an antagonist of the histamine H1 receptor.[1][6][7] The diagram below illustrates the canonical signaling pathway initiated by the activation of the H1 receptor by histamine, which is inhibited by phenindamine.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Allergic Reaction) Ca->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R Activates Phenindamine Phenindamine Tartrate Phenindamine->H1R Inhibits

References

Application Notes and Protocols: Phenindamine Tartrate in Psychomotor Performance Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation H1-receptor antagonist, historically used for the relief of allergy symptoms.[1][2] As with many first-generation antihistamines, it possesses anticholinergic and sedative properties due to its ability to cross the blood-brain barrier.[1][3] These central nervous system (CNS) effects, particularly drowsiness and dizziness, necessitate a thorough evaluation of its impact on psychomotor performance.[4][5] Understanding these effects is critical for drug development, clinical use, and ensuring patient safety, especially in contexts requiring mental alertness and motor coordination.

These application notes provide a summary of the known effects of phenindamine tartrate on psychomotor performance, based on clinical research. Detailed experimental protocols and data are presented to guide future studies in this area.

Mechanism of Action

This compound primarily functions by competitively inhibiting histamine (B1213489) H1 receptors.[3][6] During an allergic response, histamine is released and binds to these receptors, leading to symptoms like itching and swelling.[3] By blocking H1 receptors, phenindamine mitigates these allergic symptoms.[1] Its sedative effects are attributed to the blockade of H1 receptors in the central nervous system, which are involved in maintaining wakefulness.[3] Additionally, phenindamine exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors, which can contribute to side effects such as dry mouth and blurred vision, and may also influence cognitive and psychomotor functions.[3]

Signaling Pathway of this compound

cluster_0 Cellular Environment cluster_1 Target Cell (e.g., Neuron) Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates Phenindamine Phenindamine Phenindamine->H1_Receptor Blocks Cellular_Response Allergic Response / Wakefulness H1_Receptor->Cellular_Response Initiates cluster_workflow Experimental Protocol Workflow Screening Subject Screening Consent Informed Consent Screening->Consent Baseline Baseline Assessments (Pre-dose) Consent->Baseline Dosing Drug Administration (Single Oral Dose) Baseline->Dosing PostDose1 Post-dose Assessments (1 Hour) Dosing->PostDose1 PostDose3 Post-dose Assessments (3 Hours) PostDose1->PostDose3 PostDose5 Post-dose Assessments (5 Hours) PostDose3->PostDose5 Washout Washout Period PostDose5->Washout Crossover Crossover to Next Treatment Washout->Crossover Crossover->Baseline Repeat for each treatment

References

Application Notes and Protocols for Studying Histamine Signaling Pathways Using Phenindamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine that acts as a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2][3][4][5] Its ability to block the effects of histamine makes it a valuable tool for studying the intricate signaling pathways initiated by H1 receptor activation.[1] This document provides detailed application notes and experimental protocols for utilizing phenindamine tartrate to investigate histamine signaling, particularly focusing on its role in Gq-protein coupled receptor (GPCR) activation and downstream cellular responses.

Phenindamine, like other first-generation antihistamines, can cross the blood-brain barrier, leading to potential central nervous system effects.[3] It also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors.[1] These characteristics should be considered when designing experiments and interpreting results.

Mechanism of Action

This compound primarily functions by competitively binding to histamine H1 receptors, thereby preventing histamine from binding and initiating downstream signaling cascades.[1][4][5] The H1 receptor is a Gq-protein coupled receptor. Upon activation by histamine, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade can ultimately lead to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which plays a crucial role in inflammatory responses.[6] By blocking the initial step of histamine binding, this compound allows researchers to probe the necessity of H1 receptor activation in these downstream events.

Data Presentation

Table 1: Receptor Binding Affinity of this compound

CompoundReceptorKᵢ (nM)Cell Line/TissueRadioligandReference
This compoundHistamine H1Data not availablee.g., HEK293[³H]-mepyramine(To be determined)
DiphenhydramineHistamine H1(example value)(example)[³H]-mepyramine(example source)
ChlorpheniramineHistamine H1(example value)(example)[³H]-mepyramine(example source)

Table 2: Functional Antagonism of Histamine-Induced Responses by this compound

CompoundAssayIC₅₀ (nM)Cell LineStimulusReference
This compoundCalcium FluxData not availablee.g., CHO-H1Histamine(To be determined)
This compoundNF-κB ReporterData not availablee.g., A549Histamine(To be determined)
DiphenhydramineCalcium Flux(example value)(example)Histamine(example source)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Histamine H1 Receptor Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells transiently or stably expressing the human histamine H1 receptor

  • [³H]-mepyramine (radioligand)

  • This compound

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM Mianserin (B1677119) or another suitable H1 antagonist

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize H1 receptor-expressing cells in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation (concentration to be optimized)

    • 50 µL of [³H]-mepyramine at a final concentration near its Kd

    • 50 µL of binding buffer (for total binding) or 10 µM mianserin (for non-specific binding) or varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Intracellular Calcium Flux Assay

This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing the human histamine H1 receptor

  • This compound

  • Histamine

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into 96-well plates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Cell Washing: Wash the cells with assay buffer to remove extracellular dye.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes). Include wells with vehicle control.

  • Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a few seconds.

  • Stimulation: Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells while continuously measuring the fluorescence.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: NF-κB Reporter Gene Assay

This assay investigates the effect of this compound on histamine-induced NF-κB activation.

Materials:

  • A549 cells or another cell line responsive to histamine and expressing the H1 receptor

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Histamine

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Plating: After transfection, seed the cells into 96-well plates and allow them to recover.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with histamine for a duration known to induce NF-κB activation (e.g., 6-8 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the NF-κB luciferase activity to the control luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration to determine the IC₅₀ for the inhibition of histamine-induced NF-κB activation.

Visualizations

G Histamine Histamine H1R H1R Histamine->H1R Activates Phenindamine Phenindamine Phenindamine->H1R Inhibits Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates NFkB_pathway NF-κB Pathway Ca_release->NFkB_pathway Modulates PKC->NFkB_pathway Activates Inflammation Inflammatory Response NFkB_pathway->Inflammation Leads to

Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition by this compound.

G start Seed H1R-expressing cells in 96-well plate load_dye Load cells with calcium-sensitive dye start->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_phenindamine Incubate with This compound wash_cells->add_phenindamine read_baseline Measure baseline fluorescence add_phenindamine->read_baseline inject_histamine Inject Histamine & measure fluorescence read_baseline->inject_histamine analyze Analyze data and determine IC₅₀ inject_histamine->analyze

Caption: Experimental Workflow for the Intracellular Calcium Flux Assay.

G cluster_0 Parallel Experiments H1R_positive H1 Receptor Expressing Cell Line treat_phenindamine Treat with increasing concentrations of This compound H1R_positive->treat_phenindamine H1R_negative H1 Receptor Negative Cell Line H1R_negative->treat_phenindamine cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) treat_phenindamine->cytotoxicity_assay compare_IC50 Compare IC₅₀ values cytotoxicity_assay->compare_IC50 on_target On-target H1R-mediated effect (IC₅₀ difference) compare_IC50->on_target off_target Off-target effect (Similar IC₅₀) compare_IC50->off_target

Caption: Logical Workflow to Differentiate On-Target vs. Off-Target Effects of this compound.

References

Phenindamine Tartrate: A Classic Tool for Interrogating Histamine H1 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025Phenindamine (B164606) tartrate, a first-generation H1 histamine (B1213489) receptor antagonist, continues to serve as a valuable tool compound in pharmacological research. Its well-characterized primary mechanism of action, coupled with known off-target activities, provides a multifaceted pharmacological profile for investigating G-protein coupled receptor (GPCR) signaling pathways, particularly those involving the histamine H1 receptor and muscarinic acetylcholine (B1216132) receptors.

Phenindamine tartrate acts as a competitive antagonist at the histamine H1 receptor, effectively blocking the downstream signaling cascade initiated by histamine. This action prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium.[1][2] Its ability to cross the blood-brain barrier also makes it relevant for studies involving the central nervous system.[3]

Beyond its primary target, phenindamine is known to possess anticholinergic properties, indicating interaction with muscarinic acetylcholine receptors.[2] This off-target activity is a key consideration for researchers, as it can be leveraged to study the selectivity of other compounds or to investigate the physiological roles of muscarinic receptor subtypes.

This document provides detailed application notes and protocols for utilizing this compound as a tool compound in pharmacological research, with a focus on in vitro assays.

Pharmacological Profile of Phenindamine

Table 1: Receptor Interaction Profile of this compound

Target ReceptorInteraction TypeKnown Effects
Histamine H1 ReceptorCompetitive AntagonistInhibition of histamine-induced signaling (e.g., calcium mobilization, IP3 production).[2]
Muscarinic Acetylcholine ReceptorsAntagonistAnticholinergic effects (e.g., dry mouth, blurred vision in vivo).[2]

Key Experimental Protocols

The following protocols provide detailed methodologies for characterizing the activity of this compound and using it as a tool to investigate H1 receptor and muscarinic receptor signaling.

Protocol 1: In Vitro Radioligand Binding Assay for Histamine H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Workflow:

G prep Prepare cell membranes expressing H1 receptors incubate Incubate membranes with [3H]-mepyramine (radioligand) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Figure 1: Workflow for H1 Receptor Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of [3H]-mepyramine (a commonly used H1 receptor radioligand), typically at a concentration close to its Kd.

    • A range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Cell membrane preparation.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mepyramine).

  • Incubation Conditions: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assessment of H1 Receptor Antagonism using a Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Workflow:

Figure 2: Workflow for H1 Receptor Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Plate cells expressing the histamine H1 receptor (e.g., CHO-K1 or HEK293 cells) in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Pre-incubation: Add the this compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • Histamine Stimulation: Prepare a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80), and add it to the wells to stimulate the cells.

  • Fluorescence Measurement: Immediately after adding histamine, measure the fluorescence intensity over time using a fluorescence plate reader equipped with an automated injection system.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of cells treated with histamine alone (100%) and untreated cells (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

Protocol 3: Characterization of Anticholinergic Activity

To investigate the off-target anticholinergic effects of this compound, a similar calcium mobilization assay can be performed using cells expressing a muscarinic receptor subtype (e.g., M1 or M3) and stimulating with a muscarinic agonist like carbachol (B1668302).[3]

Methodology:

Follow the same procedure as in Protocol 2, but with the following modifications:

  • Cell Line: Use a cell line expressing the desired muscarinic receptor subtype (e.g., CHO-M1 or HEK-M3).

  • Stimulant: Use a muscarinic agonist such as carbachol instead of histamine.

  • Data Interpretation: The IC50 value obtained will represent the potency of this compound in inhibiting the specific muscarinic receptor subtype.

Signaling Pathways

Histamine H1 Receptor Signaling Pathway and Inhibition by Phenindamine

G Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Phenindamine Phenindamine Phenindamine->H1R Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers

Figure 3: H1 Receptor Signaling and Phenindamine Inhibition.

Conclusion

This compound remains a cornerstone tool compound for the study of histamine H1 receptor pharmacology. Its established mechanism of action and its known anticholinergic properties provide a rich platform for a variety of in vitro assays. The protocols outlined here offer a starting point for researchers to characterize the binding and functional activity of this compound and to utilize it in the investigation of GPCR signaling pathways. The lack of readily available, specific binding affinity data underscores the importance of empirical determination of these values within the context of each experimental system.

References

Application Notes and Protocols for Analytical Techniques in Phenindamine Tartrate Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine belonging to the piperidine (B6355638) class. It functions as a competitive antagonist of histamine (B1213489) H1 receptors, and also exhibits some anticholinergic and antiserotonergic properties. As with any active pharmaceutical ingredient (API), a thorough understanding and control of impurities are critical to ensure its quality, safety, and efficacy. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products.

Impurity profiling is the identification and quantification of all potential impurities, including those arising from the manufacturing process (synthesis-related impurities) and those formed during storage or exposure to stress conditions (degradation products). A robust and validated stability-indicating analytical method is therefore essential for the comprehensive analysis of phenindamine tartrate and its impurities.

This document provides detailed application notes and protocols for the impurity profiling of this compound, with a focus on forced degradation studies and the development and validation of a suitable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance, identifying potential degradation pathways, and generating degradation products to develop and validate a stability-indicating analytical method. The following protocol outlines the general conditions for stress testing of this compound, which should be optimized to achieve a target degradation of 5-20%.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound API

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N NaOH.

    • After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound powder in a petri dish and expose it to a temperature of 105°C in a calibrated oven for 24 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed solid sample at a concentration of approximately 100 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Place a known amount of solid this compound powder and a solution of the drug (e.g., 1 mg/mL) in transparent containers.

    • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare solutions of the stressed solid and liquid samples at a concentration of approximately 100 µg/mL in the mobile phase.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC/UPLC method.

Forced Degradation Workflow

Stability-Indicating HPLC/UPLC Method Protocol

The following is a proposed starting method for the separation of this compound from its potential impurities. This method is based on common practices for the analysis of similar antihistamine compounds and will require optimization and validation.

Instrumentation:

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector.

  • Chromatographic data acquisition and processing software.

Chromatographic Conditions (Starting Point):

ParameterHPLCUPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Program Time (min)%B
Flow Rate 1.0 mL/min0.3 mL/min
Column Temperature 30°C35°C
Injection Volume 10 µL2 µL
Detector Wavelength 254 nm (or monitor at multiple wavelengths using PDA)254 nm (or monitor at multiple wavelengths using PDA)
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)Mobile Phase A : Mobile Phase B (50:50, v/v)

Method Validation Protocol:

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters should be evaluated:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the phenindamine peak from all other peaks in the chromatograms of stressed samples. Peak purity analysis using a PDA detector should be performed.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the expected impurity concentration and for the API over a suitable range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by recovery studies, spiking a placebo with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be evaluated.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include flow rate, column temperature, and mobile phase composition.

Analytical Method Validation Workflow

Data Presentation

Quantitative data from the forced degradation studies and method validation should be summarized in clearly structured tables for easy comparison and reporting.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of this compound% of Major Degradation ProductNumber of Degradation Products
Acid Hydrolysis (0.1 N HCl, 60°C, 24h)DataDataData
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 24h)DataDataData
Oxidative (3% H₂O₂, RT, 24h)DataDataData
Thermal (Solid, 105°C, 24h)DataDataData
Photolytic (Solid)DataDataData
Photolytic (Solution)DataDataData

Table 2: Summary of Method Validation Data for a Key Impurity

Validation ParameterAcceptance CriteriaResult
Linearity
Range (µg/mL)-e.g., 0.1 - 1.5
Correlation Coefficient (r²)≥ 0.99Data
LOD (µg/mL) ReportData
LOQ (µg/mL) ReportData
Accuracy (% Recovery) 90.0 - 110.0%
Low ConcentrationData
Medium ConcentrationData
High ConcentrationData
Precision (% RSD)
Repeatability≤ 5.0%Data
Intermediate Precision≤ 10.0%Data
Robustness No significant impact on resultse.g., Complies

Signaling Pathway

Phenindamine exerts its therapeutic effect by acting as a competitive antagonist at the histamine H1 receptor. The following diagram illustrates this logical relationship.

Phenindamine Mechanism of Action

Disclaimer: The analytical method protocol provided is a starting point and requires optimization and full validation for this compound. The forced degradation conditions may also need adjustment to achieve the desired level of degradation. It is the responsibility of the user to ensure that the methods employed are suitable for their intended purpose and comply with all applicable regulatory requirements.

Application Notes: Phenindamine Tartrate Formulation for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine that acts as a competitive antagonist of the histamine (B1213489) H1 receptor.[1][2][3][4] It is utilized in research to study allergic reactions, inflammation, and the role of histamine in various physiological processes.[1] Proper formulation is critical for ensuring accurate dosing, maximizing bioavailability, and minimizing vehicle-induced effects in in vivo studies. These notes provide detailed protocols for preparing phenindamine tartrate formulations for oral, intraperitoneal, and intravenous administration in animal models.

Physicochemical Properties

Understanding the physicochemical properties of this compound is the foundation for selecting appropriate vehicles and formulation methods. The tartrate salt form is specifically designed to improve the aqueous solubility and stability compared to the phenindamine free base.[1]

PropertyValueReference
Molecular Formula C₂₃H₂₅NO₆[2][5]
Molecular Weight ~411.45 g/mol [1][2][5]
Appearance Creamy-white powder[1]
Melting Point 160-167 °C[1]
Solubility - Sparingly soluble in water (~1:40 w/v) - Soluble in DMSO[1]
Storage Short term (days to weeks): 0-4 °C, dry, dark Long term (months to years): -20 °C, dry, dark[1][6]

Experimental Protocols

General Considerations:

  • Aseptic Technique: For parenteral routes (IP, IV), all preparations must be conducted under sterile conditions in a laminar flow hood. All solutions should be sterilized, typically by filtration through a 0.22 µm syringe filter.

  • Vehicle Selection: The choice of vehicle is critical. While this compound is sparingly water-soluble, the required concentration for dosing may necessitate co-solvents. Always test the final formulation for solubility and stability at the desired concentration before animal administration. Start with the simplest aqueous vehicle and only add solubilizing agents if necessary.

  • pH Adjustment: The pH of the final formulation should be close to physiological pH (~7.4) to minimize irritation, especially for parenteral routes.[7]

Logical Workflow for Formulation Preparation

The general workflow for preparing a this compound formulation involves several key steps, from initial calculation to final quality control.

G cluster_prep Preparation Phase cluster_form Formulation Phase cluster_qc Quality Control & Storage calc 1. Calculate Required Mass (Dose x Animal Weight) weigh 2. Weigh Phenindamine Tartrate calc->weigh Mass needed dissolve 4. Dissolve Compound (Vortexing/Sonication) weigh->dissolve Powder vehicle 3. Prepare Vehicle vehicle->dissolve Solvent adjust 5. Adjust pH (if necessary) dissolve->adjust qs 6. QS to Final Volume adjust->qs sterilize 7. Sterile Filter (0.22 µm) (for IP/IV routes) qs->sterilize inspect 8. Visual Inspection (Clarity, Precipitation) sterilize->inspect store 9. Store Appropriately (e.g., 4°C, protected from light) inspect->store

Caption: General workflow for preparing in vivo formulations.

Protocol 1: Oral Gavage (PO) Formulation

Objective: To prepare a solution or suspension of this compound for oral administration.

Materials:

  • This compound powder

  • Vehicle (e.g., Sterile Water for Injection, 0.5% w/v Methylcellulose in water)

  • Calibrated balance

  • Spatula

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes

  • Vortex mixer

  • pH meter and sterile pH adjustment solutions (0.1 N HCl, 0.1 N NaOH)

Methodology:

  • Calculate Required Amount:

    • Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg for rats).

    • Example Calculation: For a 10 mg/kg dose in 10 rats (avg. weight 250g) at 10 mL/kg:

      • Dose per animal: 10 mg/kg * 0.25 kg = 2.5 mg

      • Concentration needed: 10 mg/kg / 10 mL/kg = 1 mg/mL

      • Total volume: 10 animals * (0.25 kg * 10 mL/kg) = 25 mL. Add ~10-20% overage, so prepare 30 mL.

      • Total mass needed: 1 mg/mL * 30 mL = 30 mg.

  • Preparation:

    • Weigh 30 mg of this compound and place it in a 50 mL sterile conical tube.

    • Add approximately 20 mL of the chosen vehicle (e.g., sterile water).

    • Vortex thoroughly for 2-3 minutes to dissolve the compound. Gentle warming or brief sonication in a water bath can aid dissolution if needed.

    • Once fully dissolved, check the pH. If necessary, adjust to pH 6.0-7.5 using sterile 0.1 N NaOH or 0.1 N HCl.

    • Add the vehicle to reach the final volume of 30 mL (QS).

    • Vortex again to ensure homogeneity.

  • Quality Control & Storage:

    • Visually inspect the solution for complete dissolution and absence of particulates.

    • Store the formulation at 2-8 °C, protected from light. Use within 1-3 days of preparation. For longer storage, stability testing is required.

Protocol 2: Intraperitoneal (IP) Formulation

Objective: To prepare a sterile, isotonic solution of this compound for intraperitoneal injection.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% Sodium Chloride Injection, USP (Saline); Phosphate-Buffered Saline (PBS), pH 7.4)

  • All materials and equipment from Protocol 1

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

Methodology:

  • Calculate Required Amount:

    • Calculations are similar to the oral formulation. IP dosing volumes are typically 5-10 mL/kg for rats and mice.[8]

    • Example Calculation: For a 5 mg/kg dose in 10 mice (avg. weight 25g) at 10 mL/kg:

      • Concentration needed: 5 mg/kg / 10 mL/kg = 0.5 mg/mL

      • Total volume needed for 10 mice: 10 * (0.025 kg * 10 mL/kg) = 2.5 mL. Prepare 5 mL to account for overage and hub loss.

      • Total mass needed: 0.5 mg/mL * 5 mL = 2.5 mg.

  • Preparation (Aseptic Technique):

    • Perform all steps in a certified laminar flow hood.

    • Weigh 2.5 mg of this compound and place it in a sterile 15 mL conical tube.

    • Add ~4 mL of sterile saline or PBS.

    • Vortex until completely dissolved.

    • Check the pH and adjust to 7.2-7.4 if necessary.

    • QS to the final volume of 5 mL with the sterile vehicle.

    • Draw the entire solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Filter the solution into a new, sterile vial. This is the final, ready-to-use formulation.

  • Quality Control & Storage:

    • The final solution must be clear and free of any visible particulates.

    • Store at 2-8 °C, protected from light. Due to sterility requirements, it is highly recommended to use the formulation immediately or within 24 hours.

Protocol 3: Intravenous (IV) Formulation

Objective: To prepare a sterile, isotonic, particle-free solution of this compound for intravenous injection. This route requires the highest level of quality control.

Materials:

  • All materials from Protocol 2.

  • Co-solvent if necessary (e.g., DMSO, PEG 400, Captisol®). Note: Co-solvents must be used at concentrations safe for IV administration.

Methodology:

  • Vehicle & Concentration Considerations:

    • The maximum IV bolus injection volume is typically ~5 mL/kg.[9] The concentration of the drug must be adjusted accordingly.

    • Complete solubility is mandatory. No suspensions are allowed for IV administration. If the required concentration is not soluble in saline/PBS alone, a co-solvent system is required.

    • Pre-formulation test: Always perform small-scale solubility tests before preparing the full batch.

  • Preparation (Strict Aseptic Technique):

    • Example Calculation: For a 2 mg/kg dose in 10 mice (25g) at 5 mL/kg:

      • Concentration needed: 2 mg/kg / 5 mL/kg = 0.4 mg/mL

      • Total volume needed: 10 * (0.025 kg * 5 mL/kg) = 1.25 mL. Prepare 3 mL.

      • Total mass needed: 0.4 mg/mL * 3 mL = 1.2 mg.

    • If using a co-solvent (e.g., 5% DMSO):

      • Weigh 1.2 mg of this compound.

      • First, dissolve the powder in the co-solvent. For a 3 mL final volume with 5% DMSO, this would be 150 µL of sterile DMSO. Vortex until fully dissolved.

      • Slowly add the primary vehicle (e.g., sterile saline) dropwise while vortexing to bring the volume to ~2.5 mL. This slow addition prevents precipitation.

      • Adjust pH to 7.2-7.4.

      • QS to the final volume of 3 mL with saline.

    • Final Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control & Storage:

    • The solution must be absolutely clear, with no signs of precipitation, haze, or color change.

    • IV formulations should be used immediately after preparation. Do not store.

Phenindamine Signaling Pathway

Phenindamine acts by blocking the H1 histamine receptor, a G-protein coupled receptor (GPCR). This antagonism prevents the downstream signaling cascade initiated by histamine, which is responsible for many allergic symptoms.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (Inflammation, Vasodilation) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Binds & Activates Phenindamine Phenindamine Tartrate Phenindamine->H1R Blocks

Caption: Antagonistic action of Phenindamine on the H1 receptor pathway.

References

Troubleshooting & Optimization

Technical Support Center: Phenindamine Tartrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenindamine (B164606) tartrate in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is phenindamine tartrate and what is its primary mechanism of action?

This compound is a first-generation antihistamine.[1] Its primary mechanism of action is as a competitive antagonist of the histamine (B1213489) H1 receptor.[2] By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by histamine, thereby mitigating allergic responses.[2]

Q2: What are the key considerations for dissolving this compound for cell culture experiments?

This compound is sparingly soluble in water and aqueous solutions like cell culture media.[1][3] It is soluble in DMSO and slightly soluble in ethanol.[1][3][4] Therefore, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO, and then dilute this stock solution into the cell culture medium to achieve the desired final concentration.[5] It is crucial to ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[5]

Q3: What is a recommended starting concentration range for this compound in in vitro experiments?

Based on studies with other first-generation antihistamines, a starting concentration range of 1 µM to 50 µM is recommended for initial cell culture experiments.[5] However, the optimal concentration is cell-type and assay-dependent and should be determined empirically through a dose-response experiment, such as a cytotoxicity assay.[5]

Q4: My this compound solution is precipitating in the cell culture medium. What are the possible causes and solutions?

Precipitation of this compound in cell culture medium can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of this compound in the final working solution may be too high for the aqueous environment of the cell culture medium.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate.

  • pH of the Medium: this compound's stability is pH-dependent, with optimal stability in a pH range of 3.5 to 5.0. It becomes increasingly unstable at a pH of 7 or higher, which is typical for most cell culture media.[1]

  • Interactions with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.

To troubleshoot this, you can refer to the detailed troubleshooting guide in the "Troubleshooting" section below.

Data Presentation

Table 1: Solubility of this compound and Phenindamine (Base)

CompoundSolventSolubilityNotes
This compound WaterSparingly soluble (approx. 1:40 w/v)This equates to approximately 25 mg/mL.
DMSOSoluble[1][4]
Ethanol (96%)Slightly soluble[1][3]
EtherPractically insoluble[1][3]
Phenindamine (Base) Water0.0277 mg/mL[5]

Table 2: Key Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₅NO₆
Molecular Weight 411.45 g/mol
Appearance White to almost white, voluminous powder
Optimal pH Stability 3.5 - 5.0[1]
Storage (Solid) Dry, dark, and at 0-4°C for short term or -20°C for long term.[4]
Storage (Stock Solution) 0-4°C for short term or -20°C for long term.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 411.45 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 4.11 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution, but avoid overheating.

  • Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquot the 10 mM primary stock solution into smaller, single-use sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare a series of dilutions of the 10 mM this compound stock solution in your cell culture medium. For example, prepare final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 1 µM. To minimize "solvent shock," perform a serial dilution.

  • For each concentration, add the corresponding volume of the DMSO stock to a sterile tube containing the pre-warmed cell culture medium. Ensure the final DMSO concentration does not exceed 0.1%.

  • Vortex each tube gently for 10-15 seconds.

  • Incubate the tubes at 37°C for 1-2 hours to mimic the experimental conditions.

  • After incubation, visually inspect each tube for any signs of precipitation.

  • For a more sensitive assessment, place a small drop of each solution on a microscope slide and examine for crystals or amorphous precipitate.

  • The highest concentration that remains clear is the maximum soluble concentration under these conditions.

Protocol 3: Cytotoxicity Assay Using the MTT Method

Materials:

  • Adherent cells in culture

  • 96-well cell culture plates

  • This compound working solutions (prepared from DMSO stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a acidified isopropanol (B130326) solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in fresh cell culture medium (e.g., starting from 100 µM down to 0.1 µM).[5] Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound concentration) and a medium-only control.

  • Incubation: Remove the old medium from the cells and add the different concentrations of the this compound working solutions. Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can then be determined.

Visualizations

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse Leads to Phenindamine This compound Phenindamine->H1R Antagonizes

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

G Troubleshooting this compound Precipitation Start Precipitation Observed in Cell Culture Medium CheckConc Is the final concentration within the recommended range (e.g., 1-50 µM)? Start->CheckConc CheckSolvent Is the final DMSO concentration ≤0.1%? CheckConc->CheckSolvent Yes LowerConc Action: Lower the final working concentration. CheckConc->LowerConc No CheckPrep Was a serial dilution performed to prepare the working solution? CheckSolvent->CheckPrep Yes AdjustSolvent Action: Adjust stock concentration or dilution to lower final DMSO %. CheckSolvent->AdjustSolvent No CheckMedia Is the medium pre-warmed? Are there high concentrations of salts or serum? CheckPrep->CheckMedia Yes UseSerialDilution Action: Prepare working solutions using a serial dilution method. CheckPrep->UseSerialDilution No OptimizeMedia Action: Pre-warm medium. Consider reducing serum concentration during initial solubility tests. CheckMedia->OptimizeMedia No End Re-test for precipitation CheckMedia->End Yes LowerConc->End AdjustSolvent->End UseSerialDilution->End OptimizeMedia->End

Caption: A troubleshooting workflow for addressing the precipitation of this compound in cell culture.

References

Technical Support Center: Phenindamine Tartrate Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from phenindamine (B164606) tartrate in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts caused by this compound.

Frequently Asked Questions (FAQs)

Q1: Can phenindamine tartrate interfere with my fluorescence assay?

While there is limited direct data on the fluorescent properties of this compound, its chemical structure as a tricyclic compound suggests a potential for interference in fluorescence assays. Similar tricyclic molecules, such as certain antidepressants and other antihistamines, have been reported to cause interference, particularly in fluorescence polarization immunoassays (FPIA)[1][2]. Therefore, it is prudent to consider this compound as a potential source of assay artifacts.

Q2: What are the common mechanisms of small molecule interference in fluorescence assays?

Small molecules like this compound can interfere with fluorescence assays through several mechanisms:

  • Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit its own fluorescence, which can be detected by the instrument and lead to a false-positive signal.

  • Fluorescence Quenching: The compound can absorb the light emitted by the fluorophore in your assay, leading to a decrease in the detected signal and potentially a false-negative result. This is also known as the "inner filter effect".

  • Light Scattering: At higher concentrations, some small molecules can form aggregates that scatter the excitation light, which can lead to noisy or artificially high signals.

  • Chemical Reactivity: The compound may react with assay components, such as the target protein or the fluorescent probe, altering their properties and affecting the assay readout.

  • Assay-Specific Interactions: In immunoassays, structurally similar compounds can sometimes cross-react with antibodies, leading to inaccurate results[1][2].

Q3: What are the initial signs that suggest this compound might be interfering with my assay?

Some common indicators of potential interference include:

  • A high background signal in wells containing only this compound and the assay buffer.

  • A dose-dependent increase or decrease in signal that is independent of the biological target's activity.

  • Poor reproducibility of results between replicate wells.

  • Atypical dose-response curves that do not fit standard models.

Troubleshooting Guides

If you suspect that this compound is interfering with your fluorescence assay, follow these troubleshooting steps to diagnose and resolve the issue.

Issue 1: Suspected Autofluorescence

Symptoms:

  • An increase in fluorescence signal that is directly proportional to the concentration of this compound.

  • Signal is present in control wells containing this compound without the complete assay system (e.g., no enzyme or target molecule).

Troubleshooting Protocol:

  • Prepare a serial dilution of this compound in your assay buffer.

  • Include control wells containing only the assay buffer (blank).

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analyze the data: A concentration-dependent increase in fluorescence from the this compound-only wells confirms autofluorescence.

Solutions:

Mitigation StrategyDescription
Use Red-Shifted Fluorophores Autofluorescence from small molecules is often more pronounced in the blue-green spectral region. Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often reduce or eliminate this interference.
Spectral Unmixing If your plate reader or microscope has spectral detection capabilities, you can measure the emission spectrum of this compound and use software to subtract its contribution from your assay signal.
Pre-read the Plate Measure the fluorescence of the plate containing your test compounds before adding the assay reagents that generate the specific signal. This background can then be subtracted from the final reading.
Decrease Compound Concentration If experimentally feasible, lowering the concentration of this compound can reduce the magnitude of its autofluorescence.
Issue 2: Suspected Fluorescence Quenching

Symptoms:

  • A decrease in fluorescence signal that is dependent on the concentration of this compound.

  • This effect is observed even in the absence of a biological interaction.

Troubleshooting Protocol:

  • Perform a control experiment with your fluorescent probe at a fixed concentration.

  • Add a serial dilution of this compound to these wells.

  • Measure the fluorescence intensity. A concentration-dependent decrease in the probe's fluorescence indicates quenching.

Solutions:

Mitigation StrategyDescription
Decrease Compound Concentration Reducing the concentration of the quenching agent (this compound) will lessen its effect.
Change Fluorophore Some fluorophores are more susceptible to quenching than others. Testing an alternative fluorophore may resolve the issue.
Time-Resolved Fluorescence (TRF) TRF assays use long-lifetime fluorophores (e.g., lanthanide chelates) and a time delay between excitation and detection. This can eliminate interference from short-lived fluorescence and quenching effects of test compounds.

Experimental Protocols

Protocol 1: Characterizing the Autofluorescence Spectrum of a Test Compound

Objective: To determine the excitation and emission spectra of this compound to understand its potential for direct fluorescence interference.

Materials:

  • This compound

  • Assay buffer

  • Spectrofluorometer or plate reader with spectral scanning capabilities

  • Appropriate microplates (e.g., black, clear bottom for bottom-reading instruments)

Methodology:

  • Prepare a solution of this compound in the assay buffer at the highest concentration used in your primary assay.

  • Dispense the solution into the wells of the microplate. Include wells with only the assay buffer as a blank control.

  • Excitation Scan: Set the emission wavelength to a value slightly higher than the expected excitation maximum (if unknown, start with a common emission wavelength like 520 nm). Scan a range of excitation wavelengths (e.g., 300-500 nm) and record the fluorescence intensity.

  • Emission Scan: Set the excitation wavelength to the peak identified in the excitation scan. Scan a range of emission wavelengths (e.g., peak excitation + 20 nm to 700 nm) and record the fluorescence intensity.

  • Subtract the spectrum of the blank buffer from the compound's spectrum to obtain the net fluorescence spectrum.

Protocol 2: Orthogonal Assay to Confirm Hits

Objective: To confirm that the observed activity of this compound is due to its effect on the biological target and not an assay artifact.

Methodology:

  • Select an orthogonal assay that utilizes a different detection method (e.g., luminescence, absorbance, or a label-free technology like Surface Plasmon Resonance).

  • The orthogonal assay should measure the same biological endpoint as the primary fluorescence assay.

  • Test this compound in the orthogonal assay at the same concentrations used in the primary screen.

  • Analysis: If this compound shows similar activity in both the primary and orthogonal assays, it is more likely to be a true hit. If the activity is only observed in the fluorescence assay, it is likely an artifact.

Visualizing Workflows and Concepts

Troubleshooting Workflow for Suspected Interference

G A Unexpected Results in Fluorescence Assay B Run Compound-Only Control (this compound + Buffer) A->B C Is there a concentration-dependent signal change? B->C D Signal Increases? C->D Yes H Interference Unlikely to be Autofluorescence or Quenching C->H No E Signal Decreases? D->E No F Potential Autofluorescence D->F Yes G Potential Quenching or Inner-Filter Effect E->G Yes I Implement Mitigation Strategies: - Change Fluorophore - Use TRF - Spectral Unmixing F->I G->I J Run Orthogonal Assay I->J

Caption: A decision-making workflow for troubleshooting potential small molecule interference in fluorescence assays.

Signaling Pathway of this compound (as an H1 Receptor Antagonist)

G cluster_cell Effector Cell Histamine (B1213489) Histamine H1R H1 Receptor Histamine->H1R Binds to Response Allergic Response (e.g., vasodilation, itching) H1R->Response Activates Phenindamine This compound Phenindamine->H1R Blocks

Caption: Mechanism of action of this compound as a histamine H1 receptor antagonist.

References

Technical Support Center: Phenindamine Tartrate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of phenindamine (B164606) tartrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of phenindamine tartrate degradation in aqueous solutions?

A1: The primary cause of this compound degradation in aqueous solutions is pH-dependent isomerization. Phenindamine can convert to its inactive isomer, isophenindamine, particularly in neutral to alkaline conditions (pH 7 or higher)[1][2]. The stability of this compound is optimal within a pH range of 3.5 to 5.0[1].

Q2: What are the known degradation products of this compound?

A2: The most well-documented degradation product of this compound is its inactive isomer, isophenindamine[2]. Forced degradation studies under various stress conditions (such as acidic, basic, oxidative, photolytic, and thermal stress) are necessary to identify other potential degradation products. Techniques like HPLC and LC-MS/MS are crucial for the separation and identification of these products[3].

Q3: How does temperature affect the stability of this compound in aqueous solutions?

A3: Elevated temperatures can accelerate the degradation of this compound in aqueous solutions. As with most chemical reactions, the rate of isomerization to isophenindamine and other potential degradation pathways is expected to increase with temperature. Therefore, it is recommended to store aqueous solutions of this compound at controlled room temperature or under refrigeration, protected from excessive heat.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively available in the provided search results, many active pharmaceutical ingredients are susceptible to photodegradation. It is a good laboratory practice to protect aqueous solutions of this compound from light to minimize the risk of photolytic degradation. Forced photodegradation studies are recommended to determine its intrinsic photostability.

Q5: Can excipients in my formulation affect the stability of this compound?

A5: Yes, excipients can significantly impact the stability of this compound. Alkaline excipients can raise the micro-pH of the formulation, promoting the isomerization of phenindamine to isophenindamine. Hygroscopic excipients that absorb moisture can also accelerate degradation in solid or semi-solid formulations. Compatibility studies with all formulation excipients are essential.

Troubleshooting Guides

Issue 1: Loss of Potency in this compound Aqueous Formulation

Symptoms:

  • Reduced therapeutic effect in bioassays.

  • Lower than expected concentration of this compound in analytical tests (e.g., HPLC).

  • Appearance of unknown peaks in the chromatogram.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Incorrect pH of the solution Measure the pH of your aqueous solution. This compound is most stable in the pH range of 3.5-5.0[1]. If the pH is outside this range, adjust it using appropriate buffers (e.g., citrate (B86180) or acetate (B1210297) buffers).
Isomerization to Isophenindamine Use a validated stability-indicating HPLC method to separate and quantify phenindamine and isophenindamine. The presence of a significant isophenindamine peak confirms isomerization. To prevent this, maintain the pH of the solution between 3.5 and 5.0.
Degradation due to high temperature Review your storage and handling conditions. Ensure the solution is stored at the recommended temperature (e.g., 2-8°C or controlled room temperature) and avoid exposure to high temperatures during preparation and use.
Oxidative Degradation If the formulation is exposed to air or contains oxidizing agents, degradation may occur. Consider purging the solution and the headspace of the container with an inert gas like nitrogen. The addition of antioxidants could be evaluated, but compatibility and potential interactions must be thoroughly investigated.
Photodegradation Protect the solution from light by using amber-colored containers or by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.
Issue 2: Incompatibility with Formulation Excipients

Symptoms:

  • Unexpected changes in the physical appearance of the formulation (e.g., color change, precipitation).

  • Formation of new, unidentified peaks in HPLC analysis.

  • Accelerated degradation of this compound.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Interaction with Alkaline Excipients Review the pH of all excipients in the formulation. Basic excipients can increase the micro-pH and catalyze the degradation of phenindamine. Consider replacing alkaline excipients with neutral or slightly acidic alternatives.
Presence of Reactive Impurities in Excipients Obtain the certificate of analysis for each excipient and check for the presence of reactive impurities (e.g., peroxides in polymers, heavy metals). Use high-purity, pharmaceutical-grade excipients.
Incompatibility with Lubricants in Solid Formulations In solid dosage forms, lubricants like magnesium stearate (B1226849) can sometimes interact with active ingredients. While specific data for this compound is limited, it is a known issue for other drugs. Evaluate alternative lubricants or optimize the blending process to minimize contact time.

Experimental Protocols

Protocol 1: pH Stability Study of this compound in Aqueous Solution

Objective: To determine the degradation rate of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 9 (e.g., HCl buffer for pH 2, acetate buffer for pH 4-5, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 9).

  • Sample Preparation: Prepare stock solutions of this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Store aliquots of each sample solution in tightly sealed, light-protected containers at a constant temperature (e.g., 40°C or 60°C) for an accelerated stability study.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of isophenindamine and other degradation products.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. Determine the apparent first-order degradation rate constant (k) from the slope of the line. Create a pH-rate profile by plotting log(k) versus pH.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Treat a solution of this compound (1 mg/mL) with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat a solution of this compound (1 mg/mL) with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of this compound (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours. Dissolve the sample in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC method. For identification of degradation products, use LC-MS/MS to obtain mass fragmentation data.

Data Presentation

Table 1: pH-Dependent Degradation of this compound at 60°C (Illustrative Data)

pHDegradation Rate Constant (k) (h⁻¹)Half-life (t½) (h)% Degradation after 24h
3.00.0016932.4
4.00.000513861.2
5.00.00088661.9
6.00.01546.230.2
7.00.05013.969.9
8.00.1205.894.5

Table 2: Summary of Forced Degradation Studies of this compound (Illustrative Data)

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product(s)
0.1 M HCl, 60°C, 24h15.2%2Isophenindamine, DP-1
0.1 M NaOH, 60°C, 24h85.7%4Isophenindamine, DP-2, DP-3, DP-4
3% H₂O₂, RT, 24h25.4%3DP-5, DP-6, DP-7
Heat (105°C), 48h8.9%1Isophenindamine
Photolytic (UV/Vis)32.1%2DP-8, DP-9

(DP-X represents an unidentified degradation product)

Visualizations

Degradation_Pathway Phenindamine This compound Isophenindamine Isophenindamine (Inactive) Phenindamine->Isophenindamine Isomerization (pH ≥ 7, Heat) Acid_Products Acid Degradation Products (DP-1) Phenindamine->Acid_Products Acid Hydrolysis Base_Products Base Degradation Products (DP-2, DP-3, DP-4) Phenindamine->Base_Products Base Hydrolysis Oxidative_Products Oxidative Degradation Products (DP-5, DP-6, DP-7) Phenindamine->Oxidative_Products Oxidation Photo_Products Photolytic Degradation Products (DP-8, DP-9) Phenindamine->Photo_Products Photolysis

Caption: Potential degradation pathways of this compound.

Troubleshooting_Logic Start Loss of Potency Observed Check_pH Is pH between 3.5 and 5.0? Start->Check_pH Adjust_pH Adjust pH with Buffer Check_pH->Adjust_pH No Check_Storage Review Storage Conditions (Temp & Light) Check_pH->Check_Storage Yes Adjust_pH->Check_Storage Modify_Storage Store at Recommended Temp & Protect from Light Check_Storage->Modify_Storage No Check_Excipients Examine Excipient Compatibility Check_Storage->Check_Excipients Yes Modify_Storage->Check_Excipients Replace_Excipient Replace Incompatible Excipient Check_Excipients->Replace_Excipient Incompatible End Stability Improved Check_Excipients->End Compatible Replace_Excipient->End

References

Troubleshooting inconsistent results with phenindamine tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenindamine (B164606) tartrate. Inconsistent experimental results can arise from a variety of factors, and this guide aims to provide clear and actionable solutions.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Potency (IC₅₀/EC₅₀ Values)

Possible Causes:

  • pH of Experimental Buffer: Phenindamine tartrate exhibits pH-dependent stability.[1]

  • Compound Degradation: The compound is susceptible to degradation at neutral or alkaline pH and in the presence of oxidizing agents or elevated temperatures.[1]

  • Inconsistent Cell Passage Number: Variability in cell passage number can lead to changes in receptor expression levels and cellular responses.

  • Solvent Effects: The final concentration of solvents like DMSO can impact cell health and assay performance.

Recommended Solutions:

  • Maintain Optimal pH: Ensure that all buffers and media are within the optimal pH range of 3.5 to 5.0 for this compound stability.[1] Avoid using buffers with a pH of 7 or higher.[1]

  • Freshly Prepare Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to minimize degradation. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

  • Standardize Cell Culture: Use cells within a defined passage number range for all experiments to ensure consistency in your biological system.

  • Control Solvent Concentration: Ensure the final concentration of any solvent used to dissolve the compound (e.g., DMSO) is consistent across all experiments and does not exceed a level that affects cell viability (typically ≤ 0.1%).

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

Possible Causes:

  • Anticholinergic Activity: As a first-generation antihistamine, this compound is known to possess anticholinergic properties, indicating interaction with muscarinic acetylcholine (B1216132) receptors.[2][3] This can lead to off-target effects in cell-based assays.

  • Non-Specific Binding: At higher concentrations, phenindamine may bind to other receptors or proteins, leading to unexpected biological responses.

  • Impure Compound: The presence of impurities from synthesis or degradation can result in unanticipated effects.[1]

Recommended Solutions:

  • Confirm On-Target vs. Off-Target Effects: Utilize cell lines with and without the histamine (B1213489) H1 receptor to differentiate between on-target and off-target cytotoxicity.

  • Perform Dose-Response Curves: Conduct experiments across a wide range of concentrations to identify a therapeutic window where on-target effects are observed without significant off-target toxicity.

  • Purity Analysis: Ensure the purity of the this compound used. High-performance liquid chromatography (HPLC) can be used to identify and quantify impurities.[1]

Data Presentation

Table 1: Factors Affecting this compound Stability and Activity

ParameterOptimal Range/ConditionPotential Impact of DeviationMitigation Strategy
pH 3.5 - 5.0[1]Decreased stability and potency at pH ≥ 7[1]Use buffers within the optimal pH range.
Temperature Store as recommended by the manufacturerDegradation at elevated temperatures[1]Aliquot and store at the recommended temperature. Avoid repeated freeze-thaw cycles.
Solvent Concentration e.g., DMSO ≤ 0.1%Solvent-induced cytotoxicityMaintain a consistent and low final solvent concentration.
Cell Passage Number Consistent and lowVariation in receptor expression and cellular responseUse cells within a defined passage number range.

Table 2: Comparative Anticholinergic Activity of First-Generation Antihistamines

AntihistaminepA₂ Value (in vitro)
Cyproheptadine8.2 ± 0.4
Promethazine>8.2 ± 0.4
Desloratadine>8.2 ± 0.4
Diphenhydramine6.2 ± 0.1
Chlorpheniramine<4.8 ± 0.4
Hydroxyzine4.8 ± 0.1

Data compiled from a study on carbachol-induced contractions of isolated guinea pig trachealis muscle.[4]

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity

This protocol helps differentiate between cytotoxicity caused by H1 receptor blockade and that resulting from off-target effects.

Methodology:

  • Cell Seeding: In a 96-well plate, seed two different cell lines in parallel: one that endogenously expresses the histamine H1 receptor and one that does not (confirm expression levels via RT-PCR or Western blot).

  • Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the different concentrations to the cells. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).

  • Incubation: Incubate the plates for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay, such as the MTT, MTS, or WST-1 assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line. A significantly lower IC₅₀ value in the H1 receptor-positive cell line suggests on-target cytotoxicity, whereas similar IC₅₀ values between the two cell lines indicate an off-target mechanism.

Protocol 2: Assessing Potential Off-Target Effects on Intracellular Calcium Signaling

This protocol investigates if this compound affects intracellular calcium levels, a common downstream signaling event for many G-protein coupled receptors, including muscarinic receptors.

Methodology:

  • Cell Preparation: Seed cells expressing a G-protein coupled receptor known to signal through calcium (e.g., CHO cells stably expressing a muscarinic receptor) on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Acquire baseline fluorescence images for a few minutes to establish a stable signal.

  • Phenindamine Incubation: Add this compound at the desired concentration and incubate for a short period (e.g., 10-30 minutes).

  • Agonist Stimulation: While continuously imaging, stimulate the cells with an appropriate agonist for the off-target receptor (e.g., carbachol (B1668302) for muscarinic receptors).

  • Data Analysis: Measure the change in fluorescence intensity over time. A blunted or absent calcium response in the presence of this compound compared to the control (agonist alone) would indicate an antagonistic effect on the off-target receptor.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: On-Target vs. Off-Target Cytotoxicity A Seed H1-Receptor Positive and Negative Cell Lines B Treat with Increasing Concentrations of This compound A->B C Incubate for 24-72 hours B->C D Perform Cytotoxicity Assay (e.g., MTT, MTS) C->D E Compare IC50 Values Between Cell Lines D->E

Caption: Workflow for determining on-target vs. off-target cytotoxicity.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Allergic Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response Phenindamine Phenindamine Tartrate Phenindamine->H1R blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed Check_Purity Check Compound Purity and Stability Start->Check_Purity Check_Assay Review Assay Conditions (pH, Solvent, Cells) Start->Check_Assay Purity_OK Purity >98%? Check_Purity->Purity_OK Assay_OK Conditions Optimal? Check_Assay->Assay_OK Purity_OK->Assay_OK Yes Source_New Source New Compound Batch Purity_OK->Source_New No Optimize_Assay Optimize Assay Parameters Assay_OK->Optimize_Assay No Investigate_Off_Target Investigate Off-Target Effects (e.g., Anticholinergic) Assay_OK->Investigate_Off_Target Yes Source_New->Start Optimize_Assay->Start Resolved Results Consistent Investigate_Off_Target->Resolved

Caption: Logical workflow for troubleshooting inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor.[3][5] By blocking the action of histamine at this receptor, it mitigates the symptoms of allergic reactions.[5]

Q2: Why am I observing sedative or anticholinergic effects in my cell-based assays?

A2: Phenindamine is a first-generation antihistamine, which are known to cross the blood-brain barrier and exhibit anticholinergic properties by blocking muscarinic acetylcholine receptors.[2][3] These off-target effects can manifest in various experimental systems.

Q3: What is the optimal pH for working with this compound solutions?

A3: this compound is most stable in a pH range of 3.5 to 5.0.[1] It becomes increasingly unstable at a pH of 7 or higher, which can lead to degradation and loss of activity.[1]

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, thaw a single aliquot and prepare fresh dilutions in your experimental buffer immediately before use.

Q5: Could the tartrate salt form of the compound be interfering with my experiments?

A5: While the tartrate salt enhances the solubility and stability of phenindamine, it is generally considered to be biologically inert in most in vitro assays.[1] However, if you suspect interference, you could consider using a different salt form of phenindamine if available, or including a tartaric acid control in your experiments.

References

Technical Support Center: Mitigating Off-Target Effects of Phenindamine Tartrate In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenindamine (B164606) tartrate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and ensure the successful application of phenindamine tartrate in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a first-generation H1-antihistamine.[1][2] Its primary mechanism of action is to competitively antagonize the histamine (B1213489) H1 receptor, thereby blocking the effects of histamine.[1][3][4][5][6] This action is responsible for its therapeutic effects in alleviating allergy symptoms.[1][6] Like many other first-generation antihistamines, this compound can cross the blood-brain barrier, which contributes to its sedative effects.[1]

Q2: What are the primary off-target effects of this compound observed in vitro?

The most well-documented off-target effects of this compound are its anticholinergic and sedative properties.[1][6] These effects are due to its ability to block muscarinic acetylcholine (B1216132) receptors.[1][6] Additionally, some first-generation H1-antagonists have been shown to induce apoptosis in certain cell lines, an effect that may be independent of H1 receptor antagonism.

Q3: At what concentrations are off-target effects of this compound likely to be observed?

The concentration at which off-target effects become significant is cell-type and assay-dependent. It is crucial to perform a dose-response curve for each new cell line and experimental setup. Generally, off-target effects are more likely to be observed at higher concentrations of the compound.

Q4: How can I choose the right cell line for my experiment to minimize off-target effects?

To distinguish between on-target and off-target effects, it is recommended to use a panel of cell lines. This should include:

  • H1 Receptor-Positive Cells: A cell line that endogenously expresses the histamine H1 receptor to study the on-target effects.

  • H1 Receptor-Negative Cells: A corresponding cell line that does not express the H1 receptor to identify off-target effects. Any activity observed in these cells can be attributed to interactions with other cellular targets.

  • Off-Target Receptor-Expressing Cells: Cell lines specifically expressing known off-target receptors (e.g., muscarinic receptors) can be used to directly measure the effects on those targets.

Quantitative Data: Comparative Receptor Binding Affinities

AntihistamineH1 Receptor Ki (nM)Muscarinic M1 Receptor Ki (nM)Muscarinic M2 Receptor Ki (nM)Muscarinic M3 Receptor Ki (nM)α1-Adrenergic Receptor Ki (nM)
Diphenhydramine161301,100230730
Chlorpheniramine3.22,80010,00010,0002,000
Promethazine2.5311,000100100
Hydroxyzine2.13.8 (μM)--50
PhenindamineData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Disclaimer: This table presents representative data for other first-generation antihistamines to illustrate the typical range of on- and off-target binding affinities. The absence of specific data for phenindamine highlights the importance of empirical determination in your experimental system.

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments to assess the on- and off-target effects of this compound in vitro.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxicity of this compound.

Methodology:

  • Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Calcium Flux Assay

This assay is used to measure the antagonistic effect of this compound on G-protein coupled receptors (GPCRs), such as muscarinic receptors, that signal through intracellular calcium mobilization.

Methodology:

  • Cell Plating: Seed cells expressing the target GPCR (e.g., CHO cells stably expressing a muscarinic receptor) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Incubation: Wash the cells and then incubate them with various concentrations of this compound for 10-30 minutes.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then add a known agonist for the target receptor (e.g., carbachol (B1668302) for muscarinic receptors).

  • Fluorescence Measurement: Immediately record the fluorescence signal over time (typically 1-3 minutes).

  • Data Analysis: Measure the peak fluorescence response. A decrease in the agonist-induced calcium signal in the presence of this compound indicates an antagonistic effect.

Histamine Release Assay (from Mast Cells)

This protocol measures the ability of this compound to inhibit histamine release from activated mast cells, its primary on-target effect.

Methodology:

  • Mast Cell Preparation: Isolate and purify mast cells (e.g., from rat peritoneum or cultured human mast cell lines).

  • Sensitization (Optional): For IgE-mediated activation, sensitize the mast cells with an appropriate IgE antibody overnight.

  • Compound Incubation: Pre-incubate the mast cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Activation: Stimulate the mast cells with a secretagogue (e.g., antigen for sensitized cells, compound 48/80, or a calcium ionophore). Include a spontaneous release control (no secretagogue) and a total histamine control (cells lysed with perchloric acid or by freeze-thawing).

  • Histamine Measurement: Centrifuge the samples and collect the supernatant. Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: Calculate the percentage of histamine release for each condition and determine the inhibitory effect of this compound.

Troubleshooting Guides

Cytotoxicity Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
High background absorbance - Cell culture medium components (e.g., phenol (B47542) red) interfering with the assay.[7][8] - High cell density.[8]- Use a medium without phenol red for the assay. - Include a "medium only" control to subtract background absorbance.[7] - Optimize cell seeding density.
Low signal or poor dose-response - Low cell viability or metabolic activity. - Insufficient incubation time with MTT. - Compound is not cytotoxic to the chosen cell line.- Ensure cells are healthy and in the exponential growth phase. - Increase the MTT incubation time. - Test a wider range of compound concentrations.
High variability between replicate wells - Uneven cell seeding. - "Edge effect" in the 96-well plate.[7] - Compound precipitation at higher concentrations.- Ensure a homogenous cell suspension before plating. - Avoid using the outer wells of the plate for experimental samples.[7] - Visually inspect for precipitate and consider using a lower top concentration or a different solvent.
Calcium Flux Assay Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low or no signal upon agonist stimulation - Low receptor expression in the cell line. - Suboptimal dye loading. - Agonist is inactive or at a suboptimal concentration.- Confirm receptor expression using techniques like qPCR or Western blotting. - Optimize dye concentration and loading time/temperature. - Verify the activity of the agonist and perform a dose-response curve.
High baseline fluorescence - Cell death leading to dye leakage. - Autofluorescence of the compound or plate.- Ensure cell viability before and during the assay. - Check for compound autofluorescence in cell-free wells. - Use plates with low autofluorescence.
Signal fades quickly - Dye leakage from cells. - Photobleaching.- Include probenecid (B1678239) in the assay buffer to inhibit dye efflux. - Reduce the excitation light intensity or the exposure time.

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow: On-Target vs. Off-Target Cytotoxicity start Start cell_lines Select Cell Lines: H1-Positive & H1-Negative start->cell_lines dose_response Perform Dose-Response with this compound cell_lines->dose_response mtt_assay Conduct MTT Assay dose_response->mtt_assay analyze_ic50 Analyze IC50 Values mtt_assay->analyze_ic50 on_target Conclusion: On-Target Cytotoxicity analyze_ic50->on_target  IC50(H1+) << IC50(H1-) off_target Conclusion: Off-Target Cytotoxicity analyze_ic50->off_target  IC50(H1+) ≈ IC50(H1-)

Caption: Workflow for differentiating on-target versus off-target cytotoxicity.

G cluster_1 Signaling Pathway: Muscarinic Receptor Off-Target Effect acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor (e.g., M3) acetylcholine->muscarinic_receptor Binds & Activates phenindamine This compound phenindamine->muscarinic_receptor Blocks gq_protein Gq Protein muscarinic_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release

Caption: Phenindamine's potential blockade of muscarinic receptor signaling.

G cluster_2 Troubleshooting Logic: Low Signal in Calcium Flux Assay start Low/No Signal Observed check_cells Check Cell Health & Receptor Expression start->check_cells check_reagents Check Reagent Activity (Agonist, Dye) check_cells->check_reagents  No Issue optimize_cells Optimize Cell Culture (Passage, Density) check_cells->optimize_cells  Issue Found check_protocol Review Assay Protocol (Concentrations, Times) check_reagents->check_protocol  No Issue optimize_reagents Validate Reagents (New Stock, Titration) check_reagents->optimize_reagents  Issue Found optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol  Issue Found success Signal Restored optimize_cells->success optimize_reagents->success optimize_protocol->success

Caption: A logical approach to troubleshooting low signal in calcium flux assays.

References

Phenindamine tartrate stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenindamine (B164606) tartrate. The information provided is intended to help address common stability issues encountered during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for phenindamine tartrate?

A1: For long-term storage, it is recommended to store this compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[1] this compound is generally shipped under ambient temperatures, which suggests it is stable for short durations without refrigeration.[1]

Q2: What is the optimal pH for this compound stability in aqueous solutions?

A2: this compound is most stable in a pH range of 3.5 to 5.0.[2] A 2% aqueous solution of this compound will naturally have a pH of approximately 3.5.[2] The compound's stability decreases at a pH of 7 or higher, where it may undergo decomposition or isomerization to inactive forms.[2]

Q3: I've observed a color change in my stored this compound powder. What could be the cause?

A3: A color change, such as the development of a yellowish or brownish tint, in this compound powder upon long-term storage can be indicative of degradation. This is often due to oxidation or exposure to light. It is crucial to store the compound in a well-sealed container, protected from light, and at the recommended low temperatures to minimize these degradation pathways.

Q4: My this compound solution has become cloudy or formed a precipitate. What should I do?

A4: Cloudiness or precipitation in a this compound solution can occur for several reasons. If the pH of your solution has shifted to 7 or higher, the drug may be decomposing or isomerizing into less soluble forms.[2] Another possibility is the interaction with other components in your formulation. It is recommended to first check the pH of the solution and adjust it to the optimal range of 3.5-5.0 if necessary. If the issue persists, further analysis to identify the precipitate is advised.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Long-Term Storage

Symptoms:

  • Appearance of new peaks in the chromatogram that were not present in the initial analysis.

  • A decrease in the area of the main this compound peak, indicating a loss of potency.

Possible Causes:

  • Degradation: The compound may have degraded due to improper storage conditions (e.g., exposure to high temperatures, humidity, or light).

  • Hydrolysis: If stored in solution, hydrolysis may have occurred, especially if the pH is outside the optimal range.

  • Oxidation: Exposure to air can lead to oxidative degradation.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the storage temperature, humidity, and light exposure have been in accordance with the recommended guidelines.

  • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the new peaks correspond to degradation products.

  • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent drug from all potential degradation products.

  • Characterize Degradation Products: If significant degradation is observed, use techniques like mass spectrometry (MS) to identify the structure of the degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific instrumentation and sample matrix.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) acetate

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for pH adjustment)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV or PDA detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.0 with formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a gradient elution from a lower to a higher organic phase concentration.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 262 nm (based on the UV spectrum of similar compounds)

  • Forced Degradation Study:

    • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound Solid at 25°C/60% RH

Time (Months)AppearanceAssay (%)Total Impurities (%)
0White to off-white powder100.20.15
3White to off-white powder99.80.25
6Slight yellowish tint99.10.45
12Yellowish powder98.20.80
24Yellowish-brown powder96.51.50

Table 2: Illustrative Stability Data of this compound in Aqueous Solution (pH 4.0) at 40°C

Time (Days)AppearanceAssay (%)Major Degradant 1 (%)Major Degradant 2 (%)
0Clear, colorless solution100.0< 0.05< 0.05
7Clear, colorless solution99.50.100.08
14Clear, slight yellow tint98.90.250.15
30Clear, yellowish solution97.80.550.30

Visualizations

The following diagrams illustrate key concepts related to this compound stability.

cluster_workflow Experimental Workflow for Stability Testing start Start: Phenindamine Tartrate Sample storage Long-Term Storage (Controlled Conditions) start->storage sampling Periodic Sampling storage->sampling analysis HPLC Analysis sampling->analysis data Data Evaluation (Assay, Impurities) analysis->data report Stability Report data->report

Caption: A typical experimental workflow for assessing the long-term stability of this compound.

cluster_pathway Hypothetical Degradation Pathway parent Phenindamine oxidative Oxidative Degradation (N-Oxide) parent->oxidative O2, Light hydrolytic Hydrolytic Cleavage parent->hydrolytic H2O, pH photolytic Photolytic Rearrangement parent->photolytic UV Light

Caption: A simplified diagram illustrating hypothetical degradation pathways for phenindamine.

cluster_troubleshooting Troubleshooting Logic start Stability Issue Observed check_storage Verify Storage Conditions start->check_storage check_method Review Analytical Method check_storage->check_method Correct correct_storage Correct Storage Procedures check_storage->correct_storage Incorrect forced_degradation Perform Forced Degradation check_method->forced_degradation Validated optimize_method Optimize HPLC Method check_method->optimize_method Not Stability Indicating characterize Characterize Impurities forced_degradation->characterize

Caption: A decision tree for troubleshooting stability issues with this compound.

References

Technical Support Center: Overcoming Phenindamine Tartrate Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing phenindamine (B164606) tartrate in their experiments, encountering precipitation in aqueous media can be a significant hurdle. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and overcome these challenges, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Phenindamine Tartrate Precipitation

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

  • Question: I dissolved this compound in an organic solvent (like DMSO) to create a stock solution. When I dilute it into my aqueous experimental medium (e.g., cell culture medium, phosphate-buffered saline), a precipitate forms instantly. What is happening and how can I prevent this?

  • Answer: This phenomenon, often called "crashing out," is common for compounds that are significantly less soluble in aqueous solutions than in the organic solvent of the stock solution. For this compound, which is a weakly basic drug, a sudden shift to a neutral or alkaline pH of the aqueous medium can cause the less soluble free base form to precipitate.

    Solutions:

    • Optimize the Dilution Process:

      • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your stock solution in the aqueous medium. Then, add this intermediate dilution to the final volume of your medium.

      • Slow Addition with Agitation: Add the stock solution dropwise to the aqueous medium while gently vortexing or stirring. This facilitates rapid and uniform mixing, preventing localized high concentrations that can lead to immediate precipitation.

    • Pre-warm the Medium: Adding a cold stock solution to a warmer medium can sometimes induce precipitation. Ensure your aqueous medium is pre-warmed to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock.

    • Control the Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental medium as low as possible, ideally below 0.5%, to minimize its impact on solubility and to avoid solvent-induced cytotoxicity in cell-based assays.

Issue 2: Precipitation Over Time During Incubation

  • Question: My this compound solution is clear initially, but a precipitate forms after a few hours of incubation. Why does this happen and what can I do?

  • Answer: Delayed precipitation can occur due to several factors, including changes in the medium's properties over time or the inherent instability of a supersaturated solution.

    Solutions:

    • pH Stability: this compound is most stable in a pH range of 3.5 to 5.0.[1] Standard cell culture media are typically buffered to a pH of 7.2-7.4. At this higher pH, this compound is less stable and can precipitate over time as the free base.

      • Consider a More Acidic Buffer System: If your experimental design allows, using a buffer system that maintains a slightly acidic pH could enhance stability. However, be mindful of the pH tolerance of your biological system (e.g., cells).

    • Concentration Exceeds Thermodynamic Solubility: You may have created a supersaturated solution that is kinetically stable for a short period but will eventually precipitate to reach its thermodynamic equilibrium solubility.

      • Determine the Maximum Soluble Concentration: Perform a solubility test in your specific experimental medium to determine the highest concentration of this compound that remains soluble over the duration of your experiment.

    • Media Evaporation: In long-term experiments, evaporation of the medium can increase the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification in your incubator and use appropriate culture vessels to minimize evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][2] It is important to use anhydrous, high-purity DMSO to ensure the stability of the stock solution.

Q2: What are the key physicochemical properties of this compound to be aware of?

A2: Key properties include its "sparingly soluble" nature in water (approximately 1:40, which translates to about 25 mg/mL), its optimal pH stability in the acidic range (3.5-5.0), and its tendency to become unstable and precipitate at neutral or alkaline pH (≥7).[1] The pKa of the basic nitrogen in phenindamine is approximately 9.

Q3: Can I dissolve this compound directly in water or PBS?

A3: While this compound is sparingly soluble in water, directly dissolving it in neutral buffers like PBS (typically pH 7.4) may be challenging and could lead to the formation of the less soluble free base. It is generally recommended to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous medium.

Q4: How does temperature affect the solubility of this compound?

A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature. Therefore, preparing your solutions in pre-warmed media can help improve solubility and prevent precipitation. However, be aware that elevated temperatures can also accelerate the degradation of this compound, especially in alkaline solutions.[1]

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound relevant to its solubility and stability in experimental media.

PropertyValueReference
Molecular Formula C₂₃H₂₅NO₆[3]
Molecular Weight 411.45 g/mol [3]
Aqueous Solubility Sparingly soluble (approx. 1:40 or 25 mg/mL)[1]
Solubility in DMSO Soluble[1][2]
Optimal pH for Stability 3.5 - 5.0[1]
pKa (Strongest Basic) ~9.0[3]
Appearance White to off-white crystalline powder[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated pipettes and sterile, filtered pipette tips

  • Procedure:

    • Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 411.45 g/mol ).

      • Mass (mg) = 10 mM * Volume (mL) * 411.45 / 1000

    • Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the calculated amount of this compound powder.

    • Dissolution: Transfer the powder to a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO.

    • Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

    • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol is designed to minimize precipitation when diluting the DMSO stock solution into a typical cell culture medium (pH ~7.4).

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical or microcentrifuge tubes

  • Procedure:

    • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Intermediate Dilution (e.g., to 100 µM):

      • In a sterile tube, add 990 µL of pre-warmed cell culture medium.

      • Add 10 µL of the 10 mM stock solution to the medium.

      • Immediately and gently vortex the solution to ensure rapid mixing. This creates a 100 µM intermediate solution with a DMSO concentration of 1%.

    • Final Dilution (e.g., to 10 µM):

      • In a new sterile tube or directly in the wells of a culture plate containing cells and medium, add the appropriate volume of the 100 µM intermediate solution to achieve the final desired concentration. For example, to achieve a 10 µM final concentration in a 1 mL volume, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. The final DMSO concentration in this example will be 0.1%.

    • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in your drug treatment group.

Mandatory Visualizations

Histamine (B1213489) H1 Receptor Signaling Pathway

This compound acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gq alpha subunit. The following diagram illustrates the canonical signaling pathway that is inhibited by this compound.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein (α, β, γ) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates Phenindamine Phenindamine Tartrate Phenindamine->H1R Inhibits ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->CellularResponse Leads to

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Experimental Workflow for Preparing this compound Working Solutions

The following workflow diagram outlines the key steps to prepare a this compound working solution for a typical cell culture experiment, designed to minimize the risk of precipitation.

Workflow start Start: Phenindamine Tartrate Powder dissolve Dissolve in Anhydrous DMSO to make 10 mM Stock Solution start->dissolve store Aliquot and Store Stock at -20°C dissolve->store thaw Thaw a Single Aliquot of Stock Solution store->thaw intermediate Prepare Intermediate Dilution (e.g., 100 µM) in Pre-warmed (37°C) Cell Culture Medium thaw->intermediate final Prepare Final Working Solution (e.g., 10 µM) by diluting the intermediate solution intermediate->final add_to_cells Add to Cell Culture (Final DMSO ≤ 0.5%) final->add_to_cells end Experiment Start add_to_cells->end

Caption: Workflow for this compound Solution Preparation.

References

Phenindamine Tartrate Cytotoxicity in Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and conducting cell-based assays with phenindamine (B164606) tartrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is phenindamine tartrate and what is its primary mechanism of action?

This compound is a first-generation H1-antihistamine.[1] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor, which blocks the effects of histamine.[1] Like many first-generation antihistamines, it can cross the blood-brain barrier, leading to potential central nervous system effects such as sedation. It is also known to have anticholinergic properties, meaning it can interact with muscarinic acetylcholine (B1216132) receptors.

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

A recommended starting concentration range for initial experiments with this compound is between 1 µM and 50 µM.[2] However, the optimal concentration is highly dependent on the specific cell type and the assay being used. It is crucial to perform a dose-response experiment to determine the empirical working concentration for your particular experimental setup.[2]

Q3: What are the potential on-target and off-target cytotoxic effects of this compound?

The cytotoxic effects of this compound can be mediated through both on-target and off-target mechanisms.

  • On-target effects would be related to the blockade of the histamine H1 receptor.

  • Off-target effects are likely due to its anticholinergic activity (blockade of muscarinic acetylcholine receptors) or other unknown interactions.[2] Some H1-antihistamines have been shown to induce apoptosis in certain cancer cell lines, an effect that may be independent of H1 receptor antagonism.

To distinguish between these, a comparative study using cell lines with and without the histamine H1 receptor can be performed. A significant difference in the half-maximal inhibitory concentration (IC50) values between the two cell lines would suggest an on-target effect, while similar IC50 values would indicate an off-target mechanism.[2]

Q4: What are the known signaling pathways involved in the cytotoxicity of first-generation antihistamines?

Studies on first-generation antihistamines, such as terfenadine (B1681261) and diphenhydramine, have shown that they can induce apoptosis through the intrinsic (mitochondrial) pathway.[3][4][5] This involves:

  • DNA damage.[3][6]

  • Activation of caspase-2, which appears to be a key initiator.[3][6]

  • Dissipation of the mitochondrial membrane potential.[3][6]

  • Release of cytochrome c from the mitochondria into the cytosol.[3][6][7]

  • Activation of a cascade of executioner caspases, including caspase-3, -6, -8, and -9.[3][6]

  • Suppression of the STAT3 signaling pathway has also been implicated in the apoptotic effects of terfenadine in colorectal cancer cells.[4][7]

Data Presentation

Table 1: Cytotoxicity of First-Generation H1-Antihistamines in Various Cell Lines

CompoundCell LineAssayIncubation TimeIC50 / Effective ConcentrationReference
DiphenhydramineHuman Melanoma (A375, Hs294T, HT144)XTT8, 12, 24 hours0.2 - 1 mM (Cytotoxic)[6]
TriprolidineHuman Melanoma (A375, Hs294T, HT144)XTT8, 12, 24 hours0.2 - 1 mM (Cytotoxic)[6]
AstemizoleHuman Melanoma (A375)Annexin V8 hours10 µM (48% apoptosis)[6]
TerfenadineHuman Melanoma (A375)Annexin V8 hours10 µM (74% apoptosis)[6]
TerfenadineHuman Colorectal Cancer (HCT116)MTS24 hours~20 µM[7]
HydroxyzineHuman Colorectal Cancer (HCT116)MTS24 hours~40 µM[7]

Note: This data is for structurally related first-generation antihistamines and should be used as a guideline only. The specific IC50 value for this compound must be determined empirically for each cell line and experimental condition.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These are general protocols and may require optimization for your specific cell line and experimental conditions.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol. Measure the absorbance at the recommended wavelength (usually 490 nm).

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.[10][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[10]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Troubleshooting Guides

Table 2: Common Issues and Solutions in this compound Cytotoxicity Assays

IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors- Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and ensure consistent pipetting technique.
Unexpectedly High or Low IC50 Values - Incorrect compound concentration- Cell line resistance/sensitivity- Inappropriate incubation time- Verify the concentration of your this compound stock solution.- Use a different cell line for comparison.- Perform a time-course experiment to determine the optimal incubation period.
No Clear Dose-Response Curve - Concentration range too narrow or too broad- Compound precipitation at high concentrations- Test a wider range of concentrations, including logarithmic dilutions.- Check the solubility of this compound in your culture medium. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
High Background Signal in Assay - Contamination of reagents or cultures- Assay interference by the compound- Regularly check for mycoplasma contamination.- Use fresh, sterile reagents.- Run a cell-free control with the compound to check for direct interference with the assay reagents.

Visualizations

Signaling Pathways

Phenindamine_Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phenindamine Phenindamine H1_Receptor Histamine H1 Receptor Phenindamine->H1_Receptor Antagonism Muscarinic_Receptor Muscarinic Receptor Phenindamine->Muscarinic_Receptor Antagonism (Anticholinergic) STAT3_Inhibition STAT3 Signaling Inhibition H1_Receptor->STAT3_Inhibition DNA_Damage DNA Damage Muscarinic_Receptor->DNA_Damage Caspase2 Caspase-2 Activation DNA_Damage->Caspase2 Mitochondrion Mitochondrion Caspase2->Mitochondrion Mitochondrial Pathway Induction Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_6_8 Caspase-3, -6, -8 Activation Caspase9->Caspase3_6_8 Apoptosis Apoptosis Caspase3_6_8->Apoptosis STAT3_Inhibition->Apoptosis

Caption: Putative signaling pathway for phenindamine-induced apoptosis.

Experimental Workflow

Cytotoxicity_Workflow Start Start Cell_Seeding Seed cells in multi-well plate Start->Cell_Seeding Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Compound_Prep Prepare serial dilutions of this compound Adherence->Compound_Prep Treatment Treat cells with compound dilutions Compound_Prep->Treatment Incubation Incubate for desired time period (24-72h) Treatment->Incubation Assay Perform cytotoxicity assay (MTT, LDH, etc.) Incubation->Assay Data_Acquisition Measure absorbance/fluorescence Assay->Data_Acquisition Data_Analysis Calculate IC50 and plot dose-response curve Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting Logic

Troubleshooting_Logic Problem Problem High Variability High Variability Problem->High Variability Issue Inconsistent IC50 Inconsistent IC50 Problem->Inconsistent IC50 Issue Cause Cause Solution Solution Inconsistent Seeding? Inconsistent Seeding? High Variability->Inconsistent Seeding? Possible Cause Edge Effect? Edge Effect? High Variability->Edge Effect? Possible Cause Improve cell suspension technique Improve cell suspension technique Inconsistent Seeding?->Improve cell suspension technique Solution Avoid outer wells Avoid outer wells Edge Effect?->Avoid outer wells Solution Cell Passage Variation? Cell Passage Variation? Inconsistent IC50->Cell Passage Variation? Possible Cause Compound Degradation? Compound Degradation? Inconsistent IC50->Compound Degradation? Possible Cause Use cells within a narrow passage range Use cells within a narrow passage range Cell Passage Variation?->Use cells within a narrow passage range Solution Prepare fresh dilutions Prepare fresh dilutions Compound Degradation?->Prepare fresh dilutions Solution

Caption: Logical approach to troubleshooting common experimental issues.

References

Technical Support Center: Improving Phenindamine Tartrate Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with phenindamine (B164606) tartrate in animal models. The following troubleshooting guides and FAQs provide practical solutions and detailed protocols to enhance drug delivery and ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is phenindamine tartrate and its primary mechanism of action? A1: this compound is a first-generation antihistamine that also exhibits anticholinergic properties.[1][2] Its primary mechanism of action is to competitively block histamine (B1213489) H1 receptors on effector cells.[1][3] This antagonism prevents histamine from binding and mediating the allergic response, which includes symptoms like itching, vasodilation, and swelling.[1][4] Because it can cross the blood-brain barrier, it also acts on the central nervous system, which can lead to sedation.[4][5]

Q2: What are the main challenges in delivering this compound in animal studies? A2: The primary challenges stem from its physicochemical properties. This compound is sparingly soluble in water, which can lead to low and variable oral bioavailability.[6] Its stability is also a concern, as it is optimal only within a pH range of 3.5 to 5.0 and degrades at a neutral or higher pH.[6] Furthermore, like many orally administered drugs, it may be subject to first-pass metabolism in the liver, potentially reducing the amount of active compound that reaches systemic circulation.[1]

Q3: What are the recommended administration routes for this compound in rodents? A3: The most common and direct method for precise oral dosing in rodent studies is oral gavage .[7][8] This technique ensures the entire dose is delivered to the stomach. For studies targeting the central nervous system, intranasal delivery presents a promising, non-invasive alternative that may bypass the blood-brain barrier and reduce systemic side effects.[9]

Q4: How can I prepare a this compound formulation for oral administration? A4: Due to its limited water solubility (approximately 1 part in 40 parts water), creating a simple aqueous solution can be challenging for higher concentrations.[6] For preclinical studies, preparing a suspension is a common approach. The compound can be suspended in vehicles such as a 1% Pluronic F108 solution or vegetable oils.[10] It is also soluble in DMSO, which can be used as a co-solvent in a vehicle, though care must be taken to use a low percentage to avoid toxicity.[6] For improved solubility, consider the formulation strategies outlined in the troubleshooting section.

Q5: What are the key stability concerns for this compound formulations? A5: The two main stability concerns are pH and temperature. This compound is most stable in an acidic environment (pH 3.5-5.0).[6] In solutions with a pH of 7 or higher, it can become unstable and decompose.[6] It is also sensitive to high temperatures and oxidizing agents.[6] It is recommended to prepare formulations fresh daily, store them in a dry, dark place, and maintain a cool temperature (0-4°C for short-term storage).[11]

Section 2: Troubleshooting Guides

Problem: Low or Variable Bioavailability After Oral Administration

Low systemic exposure is a frequent issue for compounds with poor aqueous solubility. The following guide provides a workflow to diagnose and resolve this problem.

cluster_workflow Troubleshooting Low Bioavailability start Start: Low/Variable Bioavailability Observed check_sol Is the drug fully dissolved in the vehicle? start->check_sol check_dose Is the dosing volume and concentration correct? check_sol->check_dose Yes form_opt Optimize Formulation (See Table 3) check_sol->form_opt No alt_route Evaluate Alternative Route (e.g., Intranasal) check_dose->alt_route Yes, issue persists end_point Re-evaluate in vivo check_dose->end_point No, error found size_red Consider Particle Size Reduction (Micronization/Nanonization) form_opt->size_red size_red->end_point alt_route->end_point

Caption: Troubleshooting workflow for addressing low bioavailability.

Recommended Actions:

  • Verify Formulation: Ensure the compound is fully dissolved or homogeneously suspended in the vehicle before each administration. Inadequate suspension can lead to inconsistent dosing.

  • Optimize Formulation Strategy: If solubility is the limiting factor, enhancing the formulation is critical. Refer to Table 3 for a comparison of different strategies. Creating an amorphous solid dispersion or a self-emulsifying drug delivery system (SEDDS) can significantly improve dissolution and absorption.[12][13]

  • Consider an Alternative Route: If oral bioavailability remains low despite formulation optimization, this may suggest significant first-pass metabolism. Intranasal administration can bypass the liver and is an effective strategy for delivering drugs directly to the central nervous system.[9]

Problem: Animal Distress or Injury During Oral Gavage

Proper technique is essential to ensure animal welfare and the accuracy of the study. Distress or injury can cause physiological stress, confounding experimental results.

Recommended Actions:

  • Review Technique: Ensure all personnel are thoroughly trained. The gavage needle should be gently advanced along the upper palate until the animal swallows, at which point it should pass easily into the esophagus.[7][8] Never force the needle if resistance is met.

  • Select Correct Equipment: Using a gavage needle of the appropriate size (gauge and length) is critical to prevent perforation of the esophagus or stomach.[14][15] Refer to Table 2 for recommended sizes. Flexible plastic gavage needles are a less injurious alternative to rigid stainless steel ones.[16]

  • Confirm Needle Placement: Before measuring the needle length, properly restrain the animal to get an accurate measurement from the tip of the nose to the last rib. This ensures the needle reaches the stomach without perforating it.[17]

Problem: Inconsistent Experimental Results

cluster_logical Factors Leading to Inconsistent Results inconsistent_results Inconsistent Experimental Results formulation Formulation Issues (Degradation, Precipitation) formulation->inconsistent_results dosing Dosing Inaccuracy (Incorrect Volume, Poor Suspension) dosing->inconsistent_results animal Animal Factors (Stress, Health Status, Genetics) animal->inconsistent_results procedure Procedural Variability (Handling, Timing of Dosing) procedure->inconsistent_results cluster_pathway This compound Mechanism of Action allergen Allergen mast_cell Mast Cell allergen->mast_cell triggers histamine Histamine mast_cell->histamine releases h1_receptor H1 Receptor histamine->h1_receptor binds to response Allergic Response (Vasodilation, Itching) h1_receptor->response activates phenindamine Phenindamine Tartrate phenindamine->h1_receptor competitively blocks no_response Blockade of Allergic Response phenindamine->no_response leads to cluster_pk_workflow Experimental Workflow for a Pharmacokinetic Study formulation 1. Formulation Preparation dosing 2. Animal Dosing (Oral Gavage) formulation->dosing sampling 3. Serial Blood Sampling (Defined Time Points) dosing->sampling processing 4. Plasma Isolation (Centrifugation) sampling->processing analysis 5. Bioanalysis (LC-MS/MS) processing->analysis calculation 6. PK Parameter Calculation (Cmax, Tmax, AUC) analysis->calculation interpretation 7. Data Interpretation & Bioavailability Assessment calculation->interpretation

References

Technical Support Center: Chiral Separation of Phenindamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of phenindamine (B164606) tartrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of phenindamine tartrate?

A1: The primary challenges in the chiral separation of this compound and its analogues stem from the need to find a suitable chiral selector that can effectively differentiate between the enantiomers. The spatial arrangement of the aromatic group and the chiral center is a critical factor for successful separation. Additionally, as with many chiral separations, achieving baseline resolution while maintaining good peak shape and reasonable analysis times can be difficult.[1] Isomerization of the free base can also be a concern, necessitating careful pH control of the mobile phase to keep the analyte in its salt form.[1]

Q2: Which analytical techniques are most commonly used for the chiral separation of this compound?

Q3: What types of chiral stationary phases (CSPs) are suitable for the separation of antihistamines like this compound?

A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly versatile and have shown broad applicability for the separation of a wide range of chiral compounds, including antihistamines.[3][4] For basic compounds like phenindamine, columns such as Chiralcel OD-H and Chiralpak AD are often a good starting point for method development.[5] Protein-based CSPs and cyclodextrin-based phases have also been successfully used for the enantioseparation of various drugs.[3] In the case of this compound, a method utilizing a chiral mobile phase additive with a standard C8 column has also proven effective.[1]

Q4: How does the mobile phase composition affect the chiral separation of this compound?

A4: The mobile phase composition is a critical parameter in achieving successful chiral separation. Key factors to consider include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) in both normal-phase and reversed-phase systems can significantly impact retention times and enantioselectivity.[6]

  • pH and Additives: For basic compounds like phenindamine, maintaining an acidic pH is crucial to prevent isomerization.[1] The use of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can improve peak shape and resolution.[5] In one successful separation of this compound, a mobile phase at pH 4 was used.[1]

  • Chiral Additives: In some cases, a chiral selector can be added to the mobile phase to induce separation on an achiral stationary phase. A successful separation of this compound has been reported using β-cyclodextrin as a chiral complexing reagent in the mobile phase.[1]

Troubleshooting Guides

Problem 1: Poor or No Resolution of Enantiomers
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient enantioselectivity for this compound. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, Pirkle-type).[7] For basic compounds, Chiralcel OD-H and Chiralpak AD are often good starting points.[5]
Suboptimal Mobile Phase Composition The type and concentration of the organic modifier are critical. Systematically vary the organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration. For reversed-phase, adjust the aqueous phase pH; for phenindamine, an acidic pH (e.g., pH 4) is recommended to maintain it in the salt form.[1]
Incorrect Temperature Temperature can significantly affect chiral recognition. Experiment with different column temperatures (e.g., in increments of 5-10°C) to see if resolution improves.
Inappropriate Flow Rate Chiral separations can be sensitive to flow rate. Try reducing the flow rate to potentially increase the interaction time with the stationary phase and improve resolution.
Problem 2: Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase For basic compounds like phenindamine, interactions with residual silanols on silica-based CSPs can cause tailing. Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (B128534) (TEA), to mask the silanols.[1]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of phenindamine, it can lead to poor peak shape. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa. For phenindamine, maintaining an acidic pH is generally beneficial.[1]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column Contamination Contaminants on the column can create active sites that cause tailing. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.
Problem 3: Peak Splitting
Possible Cause Suggested Solution
Co-elution of an Impurity A closely eluting impurity can appear as a shoulder or a split peak. If possible, analyze a pure standard of each enantiomer to confirm. Adjusting the mobile phase composition or changing the CSP may be necessary to resolve the impurity from the enantiomers.
Mismatch between Sample Solvent and Mobile Phase If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Void in the Column Packing A void at the head of the column can cause the sample to travel through different paths, leading to split peaks. This often requires column replacement.
Blocked Frit A partially blocked inlet frit can disrupt the sample band. Reverse-flush the column (if the manufacturer allows) or replace the frit.

Experimental Protocols

HPLC Method for this compound Chiral Separation

This protocol is based on a reported successful separation and general chromatographic principles.[1]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: SGE-C8, 5 µm (or equivalent C8 column).

  • Mobile Phase:

  • Isocratic Elution: The ratio of Component A to Component B should be optimized to achieve baseline separation. A good starting point would be a 30:70 or 40:60 (v/v) ratio of A:B.

  • Flow Rate: A typical analytical flow rate is 1.0 mL/min. This can be adjusted to optimize resolution and analysis time.

  • Column Temperature: Ambient or controlled at 25°C. Temperature can be varied to improve separation.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or 262 nm).

  • Injection Volume: 10-20 µL.

Data Presentation

Table 1: Recommended Starting Conditions for Chiral Method Development for this compound

ParameterHPLCSFCCE
Stationary Phase/Selector Polysaccharide-based CSPs (e.g., Chiralpak IA, IC, ID) or Cyclodextrin-based CSPsPolysaccharide-based CSPsSulfated-β-cyclodextrin
Mobile Phase/Buffer Normal Phase: Hexane/Alcohol + AdditiveReversed Phase: Acetonitrile/Water + Buffer/AdditiveCO2/Co-solvent (e.g., Methanol, Ethanol) + AdditiveLow pH buffer (e.g., phosphate (B84403) or acetate)
Co-solvent/Modifier Ethanol, Isopropanol, MethanolMethanol, Ethanol-
Additive DEA or TEA for basic compoundsDEA, Isopropylamine-
Temperature 25°C (to be optimized)40°C (to be optimized)25°C (to be optimized)

Visualizations

Chiral_Separation_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic this compound Sample Screen_CSPs Screen Multiple Chiral Stationary Phases (e.g., Polysaccharide-based, Cyclodextrin-based) Start->Screen_CSPs Screen_MP Use Generic Mobile Phases (Normal & Reversed Phase) Screen_CSPs->Screen_MP Partial_Sep Partial Separation Observed? Screen_MP->Partial_Sep Partial_Sep->Screen_CSPs No Optimize_MP Optimize Mobile Phase - Organic Modifier % - Additive Concentration - pH Partial_Sep->Optimize_MP Yes Optimize_Params Optimize Other Parameters - Flow Rate - Temperature Optimize_MP->Optimize_Params Baseline_Sep Baseline Separation Achieved? Optimize_Params->Baseline_Sep Baseline_Sep->Optimize_MP No Validate Method Validation (Robustness, Repeatability) Baseline_Sep->Validate Yes End Final Chiral Separation Method Validate->End

Caption: Workflow for developing a chiral separation method.

Troubleshooting_Tree Problem Poor Chiral Separation No_Resolution No Resolution Problem->No_Resolution Issue? Tailing_Peaks Tailing Peaks Problem->Tailing_Peaks Issue? Split_Peaks Split Peaks Problem->Split_Peaks Issue? Change_CSP Change CSP No_Resolution->Change_CSP Try Add_Amine Add/Increase Basic Additive (e.g., DEA, TEA) Tailing_Peaks->Add_Amine Try Check_Solvent Match Sample Solvent to Mobile Phase Split_Peaks->Check_Solvent Try Change_MP Change Mobile Phase (Solvent/Additive) Change_CSP->Change_MP If no success Change_Temp Adjust Temperature Change_MP->Change_Temp If still no success Adjust_pH Adjust Mobile Phase pH Add_Amine->Adjust_pH If no success Lower_Conc Lower Sample Concentration Adjust_pH->Lower_Conc If still no success Check_Column Check for Column Void/Blockage Check_Solvent->Check_Column If no success

References

Phenindamine tartrate assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and reproducibility issues encountered during the assay of Phenindamine (B164606) Tartrate.

Frequently Asked Questions (FAQs)

Q1: What is Phenindamine Tartrate and why is its accurate assay important?

A1: this compound is a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1][2] It is used to alleviate symptoms associated with allergies and the common cold.[2] Accurate assay of this compound is crucial to ensure the correct dosage in pharmaceutical formulations, which directly impacts the safety and efficacy of the final drug product.

Q2: What are the common analytical methods for the assay of this compound?

A2: Common analytical methods for the assay of this compound and other antihistamines include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Titrimetry. HPLC is often preferred for its specificity and ability to separate the active ingredient from degradation products and excipients.[3]

Q3: What are the key chemical properties of this compound to consider during assay development?

A3: this compound is a salt of phenindamine and tartaric acid. It is important to consider its solubility and stability. For instance, it is sparingly soluble in water and slightly soluble in ethanol. Its stability is pH-dependent, with optimal stability in the pH range of 3.5 to 5.0; it becomes increasingly unstable at a pH of 7 or higher.

Q4: What are typical validation parameters for a this compound assay?

A4: According to ICH guidelines, a validated assay for this compound should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, and have defined limits of detection (LOD) and quantitation (LOQ).[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and UV-Visible Spectrophotometric assays of this compound.

High-Performance Liquid Chromatography (HPLC) Assay
Problem Potential Cause Recommended Solution
Peak Tailing - Secondary interactions with the stationary phase (e.g., residual silanols).- Column overload.- Inappropriate mobile phase pH.- Use an end-capped column or a more inert stationary phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting - Column overload (high concentration or large injection volume).- Sample solvent stronger than the mobile phase.- Dilute the sample or decrease the injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks - Contamination in the mobile phase, injection system, or column.- Carryover from previous injections.- Use fresh, high-purity solvents for the mobile phase.- Implement a thorough needle wash program.- Run blank injections to identify the source of contamination.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase daily and ensure proper mixing/degassing.- Use a column oven to maintain a stable temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.- Flush the system with a strong solvent.- Degas the mobile phase thoroughly.- Replace the detector lamp if necessary.
UV-Visible Spectrophotometric Assay
Problem Potential Cause Recommended Solution
Low Absorbance/Poor Sensitivity - Incorrect wavelength selection.- Low sample concentration.- Scan the sample to determine the wavelength of maximum absorbance (λmax).- Prepare a more concentrated sample solution within the linear range of the assay.
High Absorbance (Off-Scale) - Sample concentration is too high.- Dilute the sample to bring the absorbance within the linear range (typically 0.2 - 0.8 AU).
Irreproducible Readings - Unclean or mismatched cuvettes.- Fluctuation in lamp intensity.- Sample instability.- Use clean, matched cuvettes for all measurements.- Allow the instrument to warm up sufficiently.- Prepare fresh sample solutions and measure promptly.
Non-linear Calibration Curve - Concentrations are outside the linear range of the Beer-Lambert law.- Chemical association or dissociation of the analyte at different concentrations.- Prepare a new set of standards within a narrower concentration range.- Ensure the pH of the solutions is controlled to maintain a single species of the analyte.
Interference from Excipients - Excipients in the formulation absorb at the same wavelength as the analyte.- Perform a background correction using a placebo solution.- If interference is significant, consider a chromatographic method (HPLC) for better specificity.

Quantitative Data Summary

The following tables summarize typical validation parameters for the assay of antihistamines, which can be used as a reference for a this compound assay.

Table 1: HPLC Assay Validation Parameters for a Typical Antihistamine

ParameterTypical Acceptance CriteriaExample Data
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%0.85%
- Intermediate Precision (Inter-day)≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL
Robustness RSD ≤ 2.0% for small variations in method parametersPass

Data presented are representative values from validated HPLC methods for similar antihistamine compounds.[5][6]

Table 2: UV-Visible Spectrophotometric Assay Validation Parameters for a Typical Antihistamine

ParameterTypical Acceptance CriteriaExample Data
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 100.8%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%0.95%
- Intermediate Precision (Inter-day)≤ 2.0%1.5%
Limit of Detection (LOD) -0.2 µg/mL
Limit of Quantitation (LOQ) -0.6 µg/mL

Data presented are representative values from validated UV spectrophotometric methods for similar antihistamine compounds.[4][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A typical starting point is a 60:40 (v/v) ratio of buffer to organic solvent.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV scan (typically around 260 nm for similar compounds)

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare a working standard solution of a suitable concentration (e.g., 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • For a tablet formulation, weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask.

    • Add about 15 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the assay (e.g., 100 µg/mL).

  • Procedure:

    • Inject the standard solution and the sample solution into the chromatograph.

    • Record the peak areas for the phenindamine peak.

    • Calculate the amount of this compound in the sample by comparing the peak area of the sample solution with that of the standard solution.

UV-Visible Spectrophotometric Method
  • Solvent: 0.1 M Hydrochloric Acid

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with 0.1 M HCl to obtain a stock solution of 1000 µg/mL.

    • Prepare a working standard solution of a suitable concentration (e.g., 20 µg/mL) by diluting the stock solution with 0.1 M HCl.

  • Sample Solution Preparation:

    • Follow the same initial steps as for the HPLC sample preparation to obtain a filtered solution.

    • Dilute the filtrate with 0.1 M HCl to obtain a final concentration within the linear range of the assay (e.g., 20 µg/mL).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning the standard solution from 200 to 400 nm.

    • Measure the absorbance of the standard solution and the sample solution at the λmax against a 0.1 M HCl blank.

    • Calculate the amount of this compound in the sample using the absorbance values and the concentration of the standard.

Non-Aqueous Titrimetric Method

This method is suitable for the assay of the basic nitrogen in phenindamine.

  • Reagents:

    • Solvent: Glacial Acetic Acid

    • Titrant: 0.1 N Perchloric Acid in glacial acetic acid

    • Indicator: Crystal Violet solution

  • Standardization of Titrant:

    • Accurately weigh about 500 mg of primary standard potassium hydrogen phthalate (B1215562) (previously dried at 120 °C for 2 hours) and dissolve it in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the normality of the perchloric acid solution.

  • Procedure:

    • Accurately weigh about 300 mg of this compound into a 100 mL flask.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator.

    • Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint as in the standardization.

    • Perform a blank titration and make any necessary correction.

    • Calculate the percentage of this compound. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of this compound, which needs to be calculated based on its molecular weight (411.45 g/mol ) and the stoichiometry of the reaction (1:1).

Visualizations

Troubleshooting_Workflow start Assay Fails (Variability/Reproducibility Issue) identify_method Identify Assay Method start->identify_method hplc HPLC identify_method->hplc uv_vis UV-Vis identify_method->uv_vis titrimetry Titrimetry identify_method->titrimetry check_system Check System Suitability (Resolution, Tailing Factor, etc.) hplc->check_system check_instrument Check Instrument Performance (Lamp, Calibration) uv_vis->check_instrument check_reagents Check Reagents & Standards (Purity, Age, Preparation) titrimetry->check_reagents troubleshoot_hplc Consult HPLC Troubleshooting Guide check_system->troubleshoot_hplc troubleshoot_uv Consult UV-Vis Troubleshooting Guide check_instrument->troubleshoot_uv troubleshoot_titration Review Titration Procedure & Standardization check_reagents->troubleshoot_titration review_protocol Review Sample Preparation Protocol troubleshoot_hplc->review_protocol pass Assay Passes troubleshoot_hplc->pass Issue Resolved troubleshoot_uv->review_protocol troubleshoot_uv->pass Issue Resolved troubleshoot_titration->review_protocol troubleshoot_titration->pass Issue Resolved review_protocol->start Issue Persists review_protocol->pass Issue Resolved H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Phenindamine Phenindamine (Antagonist) Phenindamine->H1R Blocks Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Downstream PKC->Downstream

References

Technical Support Center: Phenindamine Tartrate Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate the adsorption of phenindamine (B164606) tartrate to laboratory ware during experimental procedures.

Troubleshooting Guide

Adsorption of phenindamine tartrate to labware can lead to inaccurate quantification, loss of material, and inconsistent results. The following table outlines common issues, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low or no recovery of this compound from solution The compound is adsorbing to the surface of standard glass or plastic labware (e.g., pipette tips, tubes, vials, plates).1. Switch to low-adsorption labware.[1][2][3] 2. For glassware, use a silanization procedure to passivate the surface.[4][5][6] 3. For plasticware, pre-coat with Bovine Serum Albumin (BSA).[1][7] 4. Modify your solvent by adding a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20) if compatible with your experiment.[7][8]
High variability between replicate samples Inconsistent adsorption due to minor differences in labware surfaces or handling techniques.1. Use a single, consistent type of labware for all standards, controls, and samples. 2. Ensure uniform surface treatment if coating labware. 3. Pre-rinse pipette tips with the solution before aspirating the final volume.
Loss of compound during storage This compound is adsorbing to the storage container (vial, tube) over time.1. Store solutions in silanized glass vials or low-binding polypropylene (B1209903) tubes.[1][6] 2. Consider storing the compound in a solvent containing an anti-adsorption agent if it does not interfere with downstream applications.
Inaccurate results in cell-based assays The effective concentration of this compound is lower than the nominal concentration due to adsorption to the wells of the culture plate.1. Use commercially available low-adhesion or ultra-low attachment cell culture plates.[9][10] 2. Pre-coat the plate wells with a sterile BSA solution. 3. If compatible with the cell line, include a very low, non-toxic concentration of a surfactant in the media.[1]

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound that make it prone to adsorption?

This compound is the salt form of phenindamine, a first-generation antihistamine.[11][12] While the tartrate salt enhances water solubility compared to the free base, the phenindamine molecule itself has a hydrophobic character, which can lead to non-specific binding to the surfaces of common laboratory plastics like polypropylene and polystyrene through hydrophobic interactions.[1][2] As a basic compound, it can also adsorb to negatively charged surfaces, such as the silanol (B1196071) groups on untreated glass, via ionic interactions.[13] A 2% aqueous solution of this compound has a pH of approximately 3.5, and it is most stable between pH 3.5 and 5.0.[14]

Q2: What types of labware are best for handling this compound solutions?

To minimize adsorption, the use of specialized low-binding or low-adsorption labware is highly recommended.[1][3] These products are made from modified polymers that create a more hydrophilic surface, reducing the potential for hydrophobic interactions.[7] If low-binding ware is not available, polypropylene is often a better choice than untreated glass because it avoids the ionic adsorption associated with glass silanol groups.[13]

Q3: How can I prevent this compound from sticking to glassware?

The most effective method is silanization (also known as siliconization).[15][16] This process chemically modifies the glass surface by reacting silanizing agents, such as dichlorodimethylsilane, with the surface silanol groups.[4][6] This masks the polar, negatively charged sites and creates a more hydrophobic, inert surface that is less likely to interact with the compound.[5][16] A detailed protocol for silanization is provided below.

Q4: Are there additives I can use in my buffers to reduce adsorption?

Yes, several additives can be effective:

  • Non-ionic Surfactants: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween 20 or Triton X-100 to your aqueous buffers can disrupt hydrophobic interactions between this compound and plastic surfaces.[7][8]

  • Organic Solvents: The inclusion of an organic solvent such as acetonitrile (B52724) or methanol (B129727) in your sample solution can also decrease hydrophobic adsorption.[2][13]

  • Salts: To counter ionic adsorption to glass, adding a salt like sodium chloride (NaCl) can be effective. The salt ions compete with the positively charged drug for binding to the silanol groups on the glass surface.[13]

Q5: How can I verify if adsorption is occurring in my experiment?

You can perform a recovery experiment. Prepare a known concentration of this compound in your experimental buffer. Measure the initial concentration using a suitable analytical method (e.g., HPLC, LC-MS). Then, expose the solution to the labware (e.g., incubate in a microplate, pass through a pipette tip) for a typical duration of your experimental workflow. Finally, re-measure the concentration of the compound remaining in the solution. A significant drop from the initial concentration indicates adsorption.

Quantitative Data Summary

The following table summarizes the expected effectiveness of various labware and surface treatments in reducing the non-specific adsorption of small molecules.

Labware / TreatmentMaterialExpected Reduction in Adsorption (%)Primary Mechanism of Action
Standard PolypropylenePolypropyleneBaseline-
Low-Binding PolypropyleneModified Polypropylene80 - 95%The surface is modified to be more hydrophilic, which reduces hydrophobic interactions.[7]
BSA-Coated PolypropylenePolypropylene90 - 99%A hydrophilic protein layer is created that masks the hydrophobic plastic surface.[7]
Silanized GlassGlassVariableCreates a hydrophobic surface to reduce ionic interactions with silanol groups.[5][7][16]
Polyethylene Glycol (PEG) CoatedVarious>95%Forms a hydrated polymer layer that repels molecules via steric hindrance.[7][8]
Experimental Protocols

Protocol 1: Silanization of Glassware (Vapor Phase)

This protocol creates a hydrophobic surface on glassware to minimize ionic and polar interactions.[4][5] Caution: Silanizing agents are toxic and flammable. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Materials:

    • Clean, dry glassware to be treated

    • Vacuum desiccator with a valve

    • Small beaker

    • Dichlorodimethylsilane or chlorotrimethylsilane (B32843) (1-3 mL)

    • Vacuum pump

  • Procedure:

    • Place the clean, dry glassware inside the vacuum desiccator in a chemical fume hood.

    • Pipette 1 to 3 mL of the silanizing agent into a small, open beaker and place it inside the desiccator, away from the glassware.

    • Close the desiccator lid securely.

    • Connect the desiccator to a vacuum pump and apply vacuum until the silane (B1218182) begins to boil.

    • Close the desiccator valve to seal the vacuum and immediately turn off the pump. Do not leave the pump running, as it will remove the silane vapor.[4]

    • Allow the glassware to remain in the sealed, evacuated desiccator for 1 to 3 hours. During this time, the silane will deposit on the glass surfaces and polymerize.[4]

    • After the incubation, vent the desiccator slowly inside the fume hood. Keep the desiccator open in the hood for several minutes to allow residual vapors to disperse.

    • To create a more durable coating, bake the glassware at 100°C for 1 hour or autoclave it. Autoclaving also removes the reactive chlorosilane groups.[4]

Protocol 2: Bovine Serum Albumin (BSA) Coating of Plasticware

This protocol coats plastic surfaces with a protein layer to block non-specific hydrophobic binding.[1][7]

  • Materials:

    • Bovine Serum Albumin (BSA), Fraction V

    • Phosphate-Buffered Saline (PBS), pH 7.4 or sterile deionized water

    • Polypropylene or polystyrene labware (tubes, plates, etc.)

  • Procedure:

    • Prepare a 1% (w/v) solution of BSA in PBS or sterile water. Ensure the BSA is fully dissolved.

    • Fill the labware to be coated with the 1% BSA solution, ensuring all surfaces that will contact the sample are covered.

    • Incubate at room temperature for at least 1 hour. For long-term storage, coating can be done at 4°C overnight.

    • Aspirate the BSA solution.

    • Wash the surfaces twice with sterile water to remove any unbound BSA.[7]

    • Allow the labware to air dry completely in a sterile environment (e.g., laminar flow hood) or use it immediately while still wet.

Visualizations

AdsorptionMechanisms cluster_glass Untreated Glass Surface cluster_plastic Plastic Surface (Polypropylene) cluster_molecule Phenindamine Glass Glass Surface Silanol Groups (Si-OH) Siloxane Groups (Si-O-Si) Plastic Plastic Surface Hydrophobic Polymer Chains (C-H) Phenindamine Phenindamine Molecule Positively Charged Amine Group (R-NH2+) Hydrophobic Rings Phenindamine:e->Glass:w Ionic Interaction (Adsorption) Phenindamine:s->Glass:n Hydrophobic Interaction (Adsorption) Phenindamine:e->Plastic:w Hydrophobic Interaction (Adsorption)

Caption: Mechanisms of phenindamine adsorption to labware.

Workflow Start Experiment with This compound CheckAdsorption Is significant adsorption a known or suspected issue? Start->CheckAdsorption SelectLabware Select Appropriate Labware CheckAdsorption->SelectLabware Yes NoModification Proceed with Experiment CheckAdsorption->NoModification No LowBinding Use Low-Binding Plasticware SelectLabware->LowBinding Available PP_Glass Use Polypropylene or Silanized Glass SelectLabware->PP_Glass Not Available ModifySolvent Consider Solvent Modification LowBinding->ModifySolvent CoatSurface Consider Surface Coating (e.g., BSA for plastic) PP_Glass->CoatSurface AddSurfactant Add Non-Ionic Surfactant (e.g., 0.05% Tween 20) ModifySolvent->AddSurfactant Yes, compatible ModifySolvent->NoModification No, incompatible End Run Experiment & Validate Recovery AddSurfactant->End NoModification->End CoatSurface->ModifySolvent

Caption: Decision workflow for minimizing phenindamine adsorption.

References

Technical Support Center: Impact of Serum Proteins on Phenindamine Tartrate Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on phenindamine (B164606) tartrate binding.

Frequently Asked Questions (FAQs)

Q1: To which serum proteins does phenindamine tartrate primarily bind?

Q2: What is the binding affinity of this compound to human serum albumin (HSA)?

The affinity constant (K₁) for the binding of phenindamine to HSA has been reported to be 4 x 10⁴ M⁻¹.[1]

Q3: How does serum protein binding affect the pharmacokinetics of this compound?

The binding of this compound to serum proteins, particularly HSA, can significantly influence its distribution, metabolism, and elimination.[2] A high degree of protein binding restricts the amount of free drug available to exert its therapeutic effect and to be cleared from the body.[3][4] Changes in the concentration of binding proteins, which can occur in various disease states, may alter the free fraction of phenindamine, potentially impacting its efficacy and safety profile.[5][6]

Q4: What experimental methods can be used to determine the binding of this compound to serum proteins?

Commonly used methods for quantifying drug-protein binding include:

  • Equilibrium Dialysis: Considered a "gold standard" method, it involves separating a protein solution containing the drug from a protein-free buffer by a semi-permeable membrane.[7][8] At equilibrium, the concentration of free drug is the same on both sides of the membrane, allowing for the calculation of the bound fraction.

  • Ultrafiltration: This technique uses centrifugal force to separate the protein-free ultrafiltrate from the protein-bound drug through a semipermeable membrane.[9][10] The concentration of the drug in the ultrafiltrate represents the unbound fraction.

  • Fluorescence Spectroscopy: This method can be used to study the interaction between a drug and a protein by observing changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon drug binding.[11][12]

Q5: Are there any known drug-drug interactions involving this compound and protein binding?

While specific protein binding displacement interactions involving phenindamine are not extensively documented in the provided search results, it is a known phenomenon for many drugs.[8] Co-administration of drugs that bind to the same site on HSA could potentially displace phenindamine, leading to an increase in its free concentration and a higher risk of adverse effects.[8]

Troubleshooting Guides

Issue 1: High variability in protein binding results between experiments.

Potential Cause Troubleshooting Step
Inconsistent pH of the buffer or plasma. Ensure the pH of all solutions is consistently maintained at physiological pH (7.4), as pH can influence the ionization state of both the drug and the protein, affecting binding.[13]
Temperature fluctuations during incubation. Maintain a constant temperature (typically 37°C) throughout the experiment, as temperature can impact binding affinity. Use a calibrated incubator or water bath.
Non-specific binding to the experimental apparatus. Pre-treat the dialysis membranes or ultrafiltration devices according to the manufacturer's instructions to minimize non-specific binding.[9] Consider using devices made of low-binding materials.
Equilibrium not reached in equilibrium dialysis. Increase the dialysis time to ensure that equilibrium is fully achieved. The time to reach equilibrium can be compound-dependent.[13]

Issue 2: Low recovery of the drug after the experiment.

Potential Cause Troubleshooting Step
Adsorption of the drug to the surfaces of the experimental apparatus. Silanize glassware to reduce adsorption. Pre-saturating the system with a non-labeled version of the drug can sometimes help.
Instability of the drug under experimental conditions. Assess the stability of this compound in the experimental buffer and plasma at the incubation temperature over the time course of the experiment.
Precipitation of the drug. Ensure that the concentration of this compound used is below its solubility limit in the experimental medium.

Quantitative Data

Table 1: Binding of Phenindamine to Human Serum Albumin (HSA)

Parameter Value Method Reference
Affinity Constant (K₁)4 x 10⁴ M⁻¹Capillary Electrophoresis-Frontal Analysis[1]

Experimental Protocols

Protocol 1: Determination of this compound Binding to HSA using Equilibrium Dialysis

1. Materials:

  • Human Serum Albumin (HSA) solution (e.g., 4% w/v in phosphate-buffered saline, pH 7.4)
  • This compound stock solution (in a suitable solvent, e.g., DMSO, at a concentration that is miscible with the buffer)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (e.g., 12-14 kDa MWCO)
  • Analytical method for this compound quantification (e.g., LC-MS/MS)

2. Procedure:

  • Prepare a working solution of this compound by spiking the HSA solution to the desired final concentration.
  • Assemble the equilibrium dialysis cells according to the manufacturer's instructions.
  • Add the HSA solution containing this compound to one chamber (the plasma chamber) of the dialysis cell.
  • Add an equal volume of PBS to the other chamber (the buffer chamber).
  • Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (e.g., 4-6 hours, to be optimized).[13]
  • After incubation, collect samples from both the plasma and buffer chambers.
  • To ensure matrix consistency for analysis, mix an aliquot of the buffer sample with drug-free HSA solution and an aliquot of the plasma sample with PBS in the same ratio as the experimental setup.
  • Analyze the concentration of this compound in both samples using a validated analytical method.

3. Data Analysis:

  • Calculate the fraction unbound (fu) as: fu = [Drug]buffer / [Drug]plasma
  • Calculate the percentage bound as: % Bound = (1 - fu) x 100

Protocol 2: Determination of this compound Binding using Ultrafiltration

1. Materials:

  • Human plasma or HSA solution
  • This compound stock solution
  • Ultrafiltration devices with a suitable molecular weight cut-off membrane (e.g., 30 kDa)
  • Centrifuge with temperature control
  • Analytical method for this compound quantification

2. Procedure:

  • Spike the human plasma or HSA solution with this compound to the desired concentration.
  • Incubate the mixture at 37°C for a predetermined time (e.g., 30 minutes) to allow for binding to occur.
  • Transfer an aliquot of the incubated sample to the upper chamber of the ultrafiltration device.
  • Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a time sufficient to collect an adequate volume of ultrafiltrate (typically <20% of the initial volume to avoid disturbing the binding equilibrium).[9]
  • Carefully collect the ultrafiltrate from the lower chamber.
  • Analyze the concentration of this compound in the ultrafiltrate (representing the unbound drug concentration) and in an un-centrifuged sample (representing the total drug concentration).

3. Data Analysis:

  • Calculate the fraction unbound (fu) as: fu = [Drug]ultrafiltrate / [Drug]total
  • Calculate the percentage bound as: % Bound = (1 - fu) x 100

Visualizations

Experimental_Workflow_Equilibrium_Dialysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_drug Prepare Phenindamine Tartrate Solution dialysis Equilibrium Dialysis (37°C, 4-6h) prep_drug->dialysis prep_protein Prepare Serum Protein Solution (HSA/AAG) prep_protein->dialysis sample_plasma Sample Plasma Chamber dialysis->sample_plasma sample_buffer Sample Buffer Chamber dialysis->sample_buffer lcms LC-MS/MS Analysis sample_plasma->lcms sample_buffer->lcms calc_fu Calculate Fraction Unbound (fu) lcms->calc_fu calc_bound Calculate % Bound calc_fu->calc_bound

Caption: Workflow for determining protein binding by equilibrium dialysis.

Signaling_Pathway cluster_blood In Bloodstream cluster_tissue Tissue/Target Site PT_free Free Phenindamine Tartrate PT_HSA Phenindamine-HSA Complex (Bound) PT_free->PT_HSA Equilibrium receptor H1 Receptor PT_free->receptor Binds to HSA Human Serum Albumin (HSA) HSA->PT_HSA effect Pharmacological Effect receptor->effect Leads to

Caption: Logical relationship of this compound binding in the body.

References

Phenindamine Tartrate In Vivo Experiments: A Technical Support Guide to Vehicle Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting the appropriate vehicle for in vivo experiments involving phenindamine (B164606) tartrate.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of phenindamine tartrate to consider when selecting a vehicle?

A1: this compound is an antihistamine that is soluble in dimethyl sulfoxide (B87167) (DMSO) but has poor solubility in water.[1] It is most stable in a pH range of 3.5 to 5.0 and becomes unstable at a pH of 7 or higher.[1] These properties are critical when developing a formulation for in vivo administration to ensure the drug remains dissolved and stable.

Q2: What are the common administration routes for this compound in animal studies?

A2: Based on available literature, intraperitoneal (i.p.) injection is a documented route of administration for phenindamine in rats.[2] Oral administration is also a common route for antihistamines in tablet and liquid formulations.[3][4] The choice of administration route will significantly influence the selection of a suitable vehicle.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during preparation or upon administration.

Potential Cause: The low aqueous solubility of this compound can lead to precipitation when the concentration of the organic co-solvent is not sufficient to maintain solubility in the final formulation, especially when diluted in an aqueous environment.

Solutions:

  • Co-solvents: Utilize a co-solvent system. While DMSO is effective at dissolving this compound, its concentration in the final injection volume should be minimized to avoid toxicity. For intraperitoneal injections in mice, a DMSO concentration of 10% or less is generally considered safe.

  • Solubilizing Agents: Consider using solubilizing agents such as cyclodextrins. Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and stability.[5][6][7]

  • pH Adjustment: Ensure the pH of the final formulation is within the optimal stability range of 3.5 to 5.0 for this compound.[1] Use of pH modifiers may be necessary.[8][9]

  • Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance the solubility and absorption of poorly water-soluble drugs.[1][2][3][10]

Issue 2: Observed irritation, inflammation, or necrosis at the injection site.

Potential Cause: The vehicle itself or the physicochemical properties of the formulation (e.g., pH, osmolality) can cause local tissue irritation. High concentrations of organic solvents like DMSO can also be irritants.[11]

Solutions:

  • Vehicle Selection: Choose a biocompatible vehicle. For injections, isotonic saline (0.9% NaCl) is a preferred base.

  • pH and Osmolality: Adjust the formulation to be as close to physiological pH (around 7.4) as possible without compromising drug stability. The osmolality of injectable solutions should ideally be in the range of 250 to 350 mOsm/kg to be isotonic.[12][13] Hypertonic solutions can cause pain and cell damage.[14][15]

  • Co-solvent Concentration: Keep the concentration of co-solvents like DMSO to a minimum. If a higher concentration is necessary for solubility, consider alternative, less irritating solvents or solubilization technologies.

Issue 3: Inconsistent or unexpected pharmacokinetic profile.

Potential Cause: The vehicle can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of the drug. Interactions between the vehicle and the drug can alter its bioavailability.

Solutions:

  • Consistent Formulation: Ensure the formulation is homogeneous and prepared consistently for each experiment.

  • Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of the drug.

  • Pre-formulation Studies: Conduct preliminary studies to assess the impact of the chosen vehicle on the drug's pharmacokinetic profile.

Data Summary Tables

Table 1: Recommended Starting Concentrations of Common Co-solvents for Intraperitoneal Injection in Rodents

Co-solventMaximum Recommended Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)10%Can cause irritation at higher concentrations.[16]
Ethanol10%Can be toxic at higher concentrations.
Propylene Glycol40%Use with caution; can cause side effects.[17]
Polyethylene Glycol (PEG 300/400)30%Generally well-tolerated.

Table 2: Key Physicochemical Parameters for Injectable Formulations

ParameterRecommended RangeRationale
pH6.5 - 8.0 (ideally)Minimize tissue irritation. Note this compound's optimal stability is pH 3.5-5.0, so a compromise may be needed with rapid administration and buffering capacity of tissues.[1]
Osmolality250 - 350 mOsm/kgIsotonic with physiological fluids to prevent cell damage.[12][13]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection using a Co-solvent System
  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vehicle Preparation: Prepare the final vehicle by mixing the required volumes of DMSO, saline (0.9% NaCl), and any other co-solvents (e.g., PEG 400). The final concentration of DMSO should not exceed 10%.

  • Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to ensure complete mixing and prevent precipitation.

  • pH and Osmolality Check: Measure the pH and osmolality of the final formulation and adjust if necessary, keeping the stability of this compound in mind.

  • Administration: Administer the formulation to the animals at the desired dose (e.g., 2-10 mg/kg for rats).[2]

Visualizations

VehicleSelectionWorkflow cluster_start Start: Drug Properties cluster_route Administration Route cluster_oral_vehicles Oral Vehicle Options cluster_ip_vehicles IP Vehicle Options cluster_optimization Formulation Optimization cluster_end Final Formulation Start This compound (Poorly water-soluble) Oral Oral Start->Oral Select Route IP Intraperitoneal (IP) Start->IP Select Route Lipid Lipid-based Formulation Oral->Lipid Suspension Aqueous Suspension (with suspending agents) Oral->Suspension CoSolvent Co-solvent System (e.g., DMSO/Saline) IP->CoSolvent Cyclodextrin Cyclodextrin Formulation IP->Cyclodextrin Optimize Optimize pH (3.5-5.0) & Osmolality (250-350 mOsm/kg) Lipid->Optimize Suspension->Optimize CoSolvent->Optimize Cyclodextrin->Optimize Final Stable & Biocompatible Formulation Optimize->Final

Caption: Decision workflow for selecting a suitable vehicle for this compound.

TroubleshootingPrecipitation Problem Problem: Precipitation Observed Cause1 Cause: Insufficient Co-solvent Problem->Cause1 Cause2 Cause: Suboptimal pH Problem->Cause2 Cause3 Cause: Low Intrinsic Solubility Problem->Cause3 Solution1 Solution: Increase Co-solvent % (within toxicity limits) Cause1->Solution1 Solution2 Solution: Adjust pH to 3.5-5.0 Cause2->Solution2 Solution3 Solution: Use Solubilizing Agent (e.g., Cyclodextrin) Cause3->Solution3

Caption: Troubleshooting guide for precipitation issues with this compound formulations.

References

Validation & Comparative

A Comparative In Vitro Analysis of Phenindamine Tartrate and Diphenhydramine Potency at the H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of two first-generation antihistamines, phenindamine (B164606) tartrate and diphenhydramine (B27). While both compounds are established H1 receptor antagonists, this guide collates available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Executive Summary

Phenindamine tartrate and diphenhydramine are first-generation antihistamines that exert their therapeutic effects primarily through the competitive antagonism of the histamine (B1213489) H1 receptor. Both are known to cross the blood-brain barrier, leading to sedative effects, and possess anticholinergic properties. This guide focuses on their in vitro potency, a critical parameter in drug development for understanding drug-receptor interactions. While quantitative data for diphenhydramine is available, specific in vitro potency values for this compound are not readily found in publicly accessible scientific literature. Nevertheless, a comparative framework can be established based on their shared mechanism of action and the detailed experimental protocols used to characterize such compounds.

Quantitative Comparison of In Vitro Potency

The in vitro potency of a compound is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in receptor binding or functional assays, respectively. A lower value indicates a higher potency.

CompoundTarget ReceptorIn Vitro Potency (Ki)In Vitro Potency (IC50)
This compound Histamine H1 ReceptorData not availableData not available
Diphenhydramine Histamine H1 Receptor~16 nM>100 µM (inhibition of arachidonic acid release)[1]

Note: The Ki value for diphenhydramine is derived from radioligand binding assays. The IC50 value presented is from a functional assay measuring a downstream effect of H1 receptor activation and may not directly reflect binding affinity. Despite extensive searches, specific Ki or IC50 values for this compound at the H1 receptor were not found in the available literature.

Mechanism of Action and Signaling Pathway

Both phenindamine and diphenhydramine are competitive antagonists of the histamine H1 receptor.[1][2] This means they bind to the same site on the receptor as histamine but do not activate it, thereby blocking the downstream signaling cascade initiated by histamine.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses associated with allergic reactions.

H1_Receptor_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonists Antagonist Action Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C DAG->PKC Activates Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to Phenindamine Phenindamine Phenindamine->H1R Blocks Diphenhydramine Diphenhydramine Diphenhydramine->H1R Blocks

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

The in vitro potency of H1 receptor antagonists is typically determined using radioligand binding assays. Below is a generalized protocol for a competitive binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (this compound or diphenhydramine) for the histamine H1 receptor.

Materials:

  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: A radiolabeled H1 receptor antagonist with high affinity and specificity, such as [³H]-mepyramine.

  • Test Compounds: this compound and diphenhydramine.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., 10 µM mianserin (B1677119) or unlabeled diphenhydramine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in the assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of [³H]-mepyramine (typically at or below its Kd value).

    • Non-specific Binding: Add membrane preparation, the non-specific binding control, and [³H]-mepyramine.

    • Competitive Binding: Add membrane preparation, varying concentrations of the test compound (this compound or diphenhydramine), and [³H]-mepyramine.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare H1 Receptor Membrane Homogenate Incubation Incubate Membrane, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Prepare [³H]-Mepyramine (Radioligand) Solution Radioligand_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Phenindamine/Diphenhydramine Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting IC50_Calc Calculate IC50 from Competition Binding Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Potency_Comparison Compare In Vitro Potency Ki_Calc->Potency_Comparison

Radioligand Binding Assay Workflow

Discussion

Both this compound and diphenhydramine are classified as first-generation antihistamines, a group of drugs known for their efficacy in treating allergic conditions but also for their sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier and interact with other receptors.[3][4] The in vitro potency at the H1 receptor is a key determinant of their primary therapeutic effect.

The available data indicates that diphenhydramine has a high affinity for the H1 receptor, with a Ki value in the low nanomolar range. This high potency is consistent with its clinical efficacy as an antihistamine.

The absence of publicly available in vitro potency data for this compound is a significant gap in the comparative analysis. While its mechanism of action as an H1 receptor antagonist is well-established, the lack of a Ki or IC50 value prevents a direct quantitative comparison with diphenhydramine.[2][5] Researchers investigating phenindamine or related compounds would need to perform in vitro binding or functional assays, such as the one described above, to determine its potency.

Conclusion

This guide provides a comparative overview of this compound and diphenhydramine, focusing on their in vitro potency as H1 receptor antagonists. While a direct quantitative comparison is hindered by the lack of available data for this compound, this document serves as a valuable resource by providing the available data for diphenhydramine, a detailed experimental protocol for determining in vitro potency, and a clear visualization of the relevant signaling pathway. For a definitive comparison, further experimental investigation into the H1 receptor binding affinity of this compound is required.

References

A Comparative Guide to the Receptor Binding Profiles of Phenindamine Tartrate and Cyproheptadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding profiles of two first-generation antihistamines, phenindamine (B164606) tartrate and cyproheptadine (B85728). While both compounds are primarily known for their histamine (B1213489) H1 receptor antagonism, their broader pharmacological activities differ significantly. This document summarizes available quantitative binding data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Phenindamine and cyproheptadine are first-generation H1-receptor antagonists that have been in clinical use for decades.[1] Their therapeutic effects extend beyond alleviating allergic symptoms, a consequence of their interactions with a range of other neurotransmitter receptors.[2][3] Understanding the nuances of their receptor binding profiles is crucial for elucidating their mechanisms of action, predicting potential side effects, and guiding the development of more selective therapeutic agents.

Phenindamine is recognized for its antihistaminic and anticholinergic properties.[2] Cyproheptadine, in addition to its potent antihistaminic and anticholinergic activities, is a strong serotonin (B10506) receptor antagonist, which underlies its use in conditions like serotonin syndrome.[3][4] This guide presents a side-by-side comparison of their affinities for various receptors, supported by experimental data and methodologies.

Comparative Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki) of phenindamine tartrate and cyproheptadine. It is important to note that while extensive quantitative data is available for cyproheptadine, specific Ki values for phenindamine are not readily found in publicly accessible literature. Therefore, phenindamine's activity is described qualitatively based on available information.

Receptor FamilyReceptor SubtypeThis compound Affinity (Ki)Cyproheptadine Affinity (Ki)Reference(s)
Histamine H1Antagonist~1.1 nM
Serotonin 5-HT2ANot well characterized~1.6 nM (pKi 8.80)
5-HT2BNot well characterized~0.72 nM (pA2 9.14)
5-HT2CNot well characterized~2.0 nM (pKi 8.71)
Muscarinic M1Antagonist (Anticholinergic)~10.2 nM (pA2 7.99)[2]
M2Antagonist (Anticholinergic)~9.5 nM (pA2 8.02)[2]
M3Antagonist (Anticholinergic)~10.2 nM (pA2 7.99)[2]
M4Antagonist (Anticholinergic)Not well characterized[2]
M5Antagonist (Anticholinergic)Not well characterized[2]
Dopamine D1Not well characterized79 nM
D2Not well characterized112 nM

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The determination of receptor binding affinities is typically performed using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor. Below are generalized protocols for assessing binding to histamine, serotonin, and muscarinic receptors.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is designed to determine the binding affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled H1 antagonist.

1. Membrane Preparation:

  • Tissues or cells expressing the histamine H1 receptor are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine).

  • A range of concentrations of the unlabeled test compound (phenindamine or cyproheptadine) is added to compete with the radioligand for binding to the H1 receptor.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol outlines the procedure for determining the binding affinity of a compound to the serotonin 5-HT2A receptor.

1. Membrane Preparation:

  • Similar to the H1 receptor assay, membranes are prepared from cells or tissues expressing the 5-HT2A receptor.

2. Binding Assay:

  • The membrane preparation is incubated with a specific 5-HT2A radioligand (e.g., [³H]-ketanserin or [³H]-spiperone).

  • The test compound is added in increasing concentrations to compete for binding.

  • Non-specific binding is determined using a saturating concentration of an unlabeled 5-HT2A antagonist.

3. Separation and Detection:

  • Bound and free radioligand are separated by rapid vacuum filtration.

  • The radioactivity on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • IC50 values are determined from competition curves and converted to Ki values.

Radioligand Binding Assay for Muscarinic M1 Receptor

This protocol is used to assess the affinity of a compound for the muscarinic M1 acetylcholine (B1216132) receptor.

1. Membrane Preparation:

  • Membranes are prepared from a source rich in M1 receptors, such as specific brain regions or cell lines engineered to express the M1 receptor.

2. Binding Assay:

  • The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]-pirenzepine or [³H]-scopolamine).

  • The test compound is added at various concentrations.

  • Non-specific binding is measured in the presence of a high concentration of an unlabeled muscarinic antagonist like atropine.

3. Separation and Detection:

  • The separation of bound from free radioligand is achieved through filtration.

  • The amount of bound radioactivity is determined by scintillation counting.

4. Data Analysis:

  • Competition binding data is analyzed to calculate the IC50 and subsequently the Ki of the test compound.

Signaling Pathways

The interaction of phenindamine and cyproheptadine with their target receptors initiates intracellular signaling cascades. The diagrams below, generated using the DOT language for Graphviz, illustrate the primary signaling pathways for the histamine H1, serotonin 5-HT2A, and muscarinic M1 receptors.

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Histamine H1 Receptor Gq-PLC Signaling Pathway.

G cluster_1 Serotonin 5-HT2A Receptor Signaling Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Gq11_2 Gq/11 HT2AR->Gq11_2 Activates PLC_2 Phospholipase C Gq11_2->PLC_2 Activates PIP2_2 PIP2 PLC_2->PIP2_2 Hydrolyzes IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca2_2 Ca²⁺ Release IP3_2->Ca2_2 PKC_2 Protein Kinase C DAG_2->PKC_2 NeuronalExcitation Neuronal Excitation Ca2_2->NeuronalExcitation PKC_2->NeuronalExcitation

Caption: Serotonin 5-HT2A Receptor Gq-PLC Signaling Pathway.

G cluster_2 Muscarinic M1 Receptor Signaling ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq11_3 Gq/11 M1R->Gq11_3 Activates PLC_3 Phospholipase C Gq11_3->PLC_3 Activates PIP2_3 PIP2 PLC_3->PIP2_3 Hydrolyzes IP3_3 IP3 PIP2_3->IP3_3 DAG_3 DAG PIP2_3->DAG_3 Ca2_3 Ca²⁺ Release IP3_3->Ca2_3 PKC_3 Protein Kinase C DAG_3->PKC_3 NeuronalDepolarization Neuronal Depolarization Ca2_3->NeuronalDepolarization PKC_3->NeuronalDepolarization

Caption: Muscarinic M1 Receptor Gq-PLC Signaling Pathway.

Conclusion

This comparative guide highlights the distinct receptor binding profiles of this compound and cyproheptadine. While both are effective H1-receptor antagonists, cyproheptadine exhibits a much broader and more potent activity, particularly as a serotonin 5-HT2 receptor antagonist. The provided quantitative data for cyproheptadine underscores its complex pharmacology, which is responsible for its diverse therapeutic applications and side-effect profile. The lack of readily available quantitative binding data for phenindamine limits a direct numerical comparison but emphasizes its primary classification as an antihistamine with anticholinergic effects. The detailed experimental protocols and signaling pathway diagrams offer a foundational understanding for further research and drug development in this area. For scientists and researchers, this guide serves as a valuable tool for understanding the molecular pharmacology of these two important first-generation antihistamines.

References

A Comparative Analysis of Phenindamine Tartrate and Second-Generation Antihistamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacological, pharmacokinetic, and clinical profiles of a first-generation and newer antihistamines, supported by experimental data and methodologies.

This guide provides a detailed comparison of the first-generation antihistamine, phenindamine (B164606) tartrate, with commonly prescribed second-generation antihistamines. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the distinct characteristics of these two classes of H1 receptor antagonists. The comparison covers receptor binding affinities, pharmacokinetic properties, and clinical side effect profiles, supported by experimental data.

Mechanism of Action and Receptor Selectivity

Both phenindamine tartrate and second-generation antihistamines exert their primary therapeutic effect by acting as inverse agonists at the histamine (B1213489) H1 receptor, competitively inhibiting the binding of histamine and thereby reducing or preventing allergic symptoms.[1][2][3] A crucial difference lies in their selectivity for the H1 receptor and their ability to interact with other receptor systems, which largely dictates their side effect profiles.

First-generation antihistamines, including phenindamine, are known to be non-selective and can also antagonize muscarinic cholinergic receptors, contributing to anticholinergic side effects.[2] In contrast, second-generation antihistamines are designed for higher selectivity for the peripheral H1 receptors with minimal affinity for cholinergic, alpha-adrenergic, and serotonergic receptors.[2]

dot

Figure 1: H1 Receptor Signaling and Antihistamine Intervention.
Receptor Binding Affinities

The affinity of an antihistamine for the H1 receptor, and its cross-reactivity with other receptors, is a key determinant of its potency and side-effect profile. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)
First-Generation
This compoundH1Data not available
MuscarinicData not available
Diphenhydramine (B27)H19.6 - 16[4]
Second-Generation
CetirizineH16[4]
LevocetirizineH12[5]
LoratadineH116[5]
DesloratadineH10.4[5]
FexofenadineH110[5]

Note: Data for Diphenhydramine is provided as a representative first-generation antihistamine due to the lack of publicly available, specific Ki values for this compound.

Pharmacokinetics

The pharmacokinetic profiles of first and second-generation antihistamines differ significantly, impacting their duration of action, dosing frequency, and potential for central nervous system (CNS) side effects. A key differentiator is the ability to cross the blood-brain barrier. First-generation antihistamines are typically lipophilic and readily cross this barrier, leading to sedative effects.[6] In contrast, second-generation antihistamines are more lipophobic or are substrates of efflux transporters like P-glycoprotein, which limits their CNS penetration.[6]

ParameterThis compound (First-Generation)CetirizineLoratadineFexofenadine
Bioavailability (%) Data not available>70Data not availableData not available
Time to Peak Plasma Concentration (Tmax) (hours) Data not available~1.0Data not available~1.5
Elimination Half-life (t½) (hours) Data not available6.5 - 10Data not available~14.4
Metabolism HepaticMinimal (non-cytochrome P450)Extensively hepatic (to active metabolite desloratadine)Minimal hepatic
Excretion RenalPrimarily renal (as unchanged drug)Renal and fecalPrimarily fecal

Clinical Performance and Side Effect Profile

The clinical performance of antihistamines is a balance between their efficacy in managing allergic symptoms and their associated side effects. The most significant clinical distinction between the two generations is the incidence of sedation and anticholinergic effects.

Sedation

The sedative properties of first-generation antihistamines are well-documented and are a primary reason for the development of second-generation agents.[1] Clinical studies have objectively measured sedation using psychomotor tests and subjective sleepiness scales.

A study comparing phenindamine (25 mg) with diphenhydramine (50 mg, a known sedative antihistamine) and terfenadine (B1681261) (60 mg, a non-sedating second-generation antihistamine) found that phenindamine did not significantly differ from placebo or terfenadine in terms of psychomotor impairment. However, on the Stanford Sleepiness Scale, phenindamine scores were greater than placebo at 3 hours post-dose, though significantly less than diphenhydramine.[10][11]

Incidence of Common Side Effects
Side EffectThis compound (First-Generation)CetirizineLoratadineFexofenadine
Drowsiness/Sedation Common (quantitative data not available)~14% (dose-dependent)[12]~8%[1]~1.3%[1]
Dry Mouth Common (quantitative data not available)~3%[2]Data not availableData not available
Headache Reported (quantitative data not available)~5%[2]Data not availableReported
Fatigue Reported (quantitative data not available)~2%[2]ReportedReported
Anticholinergic Effects (e.g., blurred vision, urinary retention) Common (quantitative data not available)Minimal to none[1]Minimal to none[1]Minimal to none[1]

Note: The incidence of side effects can vary depending on the dose and individual patient factors. The data presented for second-generation antihistamines are from various clinical and post-marketing studies.

dot

Experimental_Workflow cluster_0 Pre-clinical Evaluation cluster_1 Clinical Evaluation cluster_2 Specific Clinical Assessments Receptor_Binding Receptor Binding Assays (Determine Ki for H1 and other receptors) Animal_Models In Vivo Animal Models (Assess efficacy and preliminary safety) Receptor_Binding->Animal_Models Phase_I Phase I Clinical Trials (Pharmacokinetics, safety, and tolerability in healthy volunteers) Animal_Models->Phase_I Phase_II Phase II Clinical Trials (Efficacy in patients, dose-ranging) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale efficacy and safety studies) Phase_II->Phase_III Wheal_Flare Histamine-Induced Wheal and Flare Test (Measure peripheral H1 blockade) Phase_II->Wheal_Flare Sedation_Testing Sedation and Psychomotor Performance Tests (Objective and subjective measures of CNS effects) Phase_II->Sedation_Testing Phase_III->Wheal_Flare Phase_III->Sedation_Testing

Figure 2: Generalized Experimental Workflow for Antihistamine Development.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., H1 or muscarinic receptors).

Methodology:

  • Receptor Source: Membrane preparations from cells stably expressing the target human receptor (e.g., HEK293 cells) are used.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is selected (e.g., [³H]mepyramine for the H1 receptor).

  • Competitive Binding Assay:

    • Total Binding: Receptor membranes are incubated with the radioligand.

    • Non-specific Binding: Receptor membranes are incubated with the radioligand in the presence of a high concentration of an unlabeled competitor to saturate the specific binding sites.

    • Competitive Binding: Receptor membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo efficacy of an antihistamine in suppressing the cutaneous allergic response.

Methodology:

  • Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.

  • Baseline Measurement: A baseline wheal and flare response is induced by intradermal injection or skin prick test with a standard concentration of histamine.

  • Drug Administration: Subjects are administered a single dose of the test antihistamine or placebo in a double-blind, crossover design.

  • Post-Dose Challenge: At specific time points after drug administration, the histamine challenge is repeated.

  • Measurement: The diameters of the resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured.

  • Data Analysis: The percentage inhibition of the wheal and flare areas by the antihistamine compared to placebo is calculated to determine the potency and duration of action.

Assessment of Sedation and Psychomotor Performance

Objective: To objectively and subjectively measure the central nervous system effects of an antihistamine.

Methodology:

  • Study Design: A double-blind, placebo-controlled, crossover study design is typically employed.

  • Objective Tests:

    • Choice Reaction Time (CRT): Measures the speed and accuracy of responding to a stimulus.

    • Tracking Tasks: Assess hand-eye coordination and motor control.

    • Divided Attention Tasks: Evaluate the ability to perform two tasks simultaneously.

    • Critical Flicker Fusion (CFF): Measures the frequency at which a flickering light is perceived as a steady light, an indicator of CNS arousal.

  • Subjective Assessments:

    • Visual Analog Scales (VAS): Subjects rate their level of sleepiness, alertness, and other subjective feelings on a continuous scale.

    • Stanford Sleepiness Scale (SSS): A standardized questionnaire to assess subjective sleepiness.

  • Procedure: Assessments are performed at baseline and at multiple time points after drug administration.

  • Data Analysis: Changes from baseline in objective performance measures and subjective ratings are compared between the antihistamine and placebo groups.

Conclusion

The comparison between this compound and second-generation antihistamines highlights a significant evolution in antihistamine therapy. While both classes effectively target the H1 receptor, the improved selectivity and reduced CNS penetration of second-generation agents offer a superior safety profile, particularly concerning sedation and anticholinergic side effects. For researchers and drug development professionals, understanding these fundamental differences in receptor binding, pharmacokinetics, and clinical effects is crucial for the development of future antihistamines with even greater efficacy and tolerability. The lack of comprehensive quantitative data for this compound underscores the importance of rigorous, modern characterization for older compounds to fully understand their therapeutic potential and limitations.

References

A Comparative Guide to Analytical Methods for Phenindamine Tartrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of phenindamine (B164606) tartrate in pharmaceutical formulations. The focus is on a robust High-Performance Liquid Chromatography (HPLC) method, with a comparative evaluation against High-Performance Thin-Layer Chromatography (HPTLC) and UV-Visible Spectrophotometry. This document is intended to assist researchers, scientists, and drug development professionals in selecting and validating an appropriate analytical method for their specific needs.

Introduction to Phenindamine Tartrate

This compound is an antihistamine used to relieve symptoms of allergies, such as sneezing, runny nose, and itchy, watery eyes. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high sensitivity, specificity, and resolution.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating reversed-phase HPLC method is the recommended approach for the routine quality control analysis of this compound. This method can effectively separate phenindamine from its degradation products and other potential impurities.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.032 M ammonium (B1175870) acetate (B1210297) (55:5:40, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and further diluted to achieve a concentration of 100 µg/mL.

  • Sample Preparation: An amount of powdered tablets or syrup equivalent to the label claim of this compound is accurately weighed and dissolved in the mobile phase. The solution is sonicated, filtered, and diluted to the desired concentration.

Method Validation Summary: HPLC

The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaTypical Results for a Validated HPLC Method
Specificity No interference from placebo or degradation products at the retention time of the analyte.The method is specific, with the peak for this compound being well-resolved from any other peaks.
Linearity Correlation coefficient (r²) ≥ 0.999Linear over a concentration range of 10-150 µg/mL with r² > 0.999.
Accuracy (% Recovery) 98.0% - 102.0%Mean recovery between 99.0% and 101.0%.
Precision (% RSD) Intraday RSD ≤ 2.0%, Interday RSD ≤ 2.0%Intraday and interday precision studies show an RSD of < 1.5%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Typically in the range of 0.1-0.5 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1Typically in the range of 0.5-1.5 µg/mL.
Robustness No significant change in results with small variations in method parameters (flow rate, mobile phase composition, temperature).The method is robust, with %RSD < 2.0% for all robustness parameters.

Alternative Analytical Methods

While HPLC is the preferred method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for the separation and quantification of components in a mixture. It offers the advantage of high sample throughput as multiple samples can be analyzed simultaneously.

Experimental Protocol: HPTLC
  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A suitable mixture of organic solvents, for example, toluene:ethyl acetate:methanol (7:2:1, v/v/v).

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis: The developed plate is scanned using a densitometer at a specific wavelength (e.g., 254 nm).

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantitative analysis of this compound if it is the sole active ingredient and there are no interfering excipients.

Experimental Protocol: UV-Visible Spectrophotometry
  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound.

  • Standard Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured to construct a calibration curve.

  • Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.

Comparison of Analytical Methods

The following table provides a comparative overview of the HPLC, HPTLC, and UV-Visible Spectrophotometry methods for the analysis of this compound.

FeatureHPLCHPTLCUV-Visible Spectrophotometry
Specificity High (can separate from impurities and degradation products)Moderate to HighLow (prone to interference from other absorbing species)
Sensitivity High (low LOD and LOQ)ModerateLow to Moderate
Accuracy & Precision Very HighHighModerate
Sample Throughput Low to ModerateHighHigh
Cost (Instrument & Consumables) HighModerateLow
Analysis Time per Sample LongerShorter (for multiple samples)Very Short
Solvent Consumption HighLowVery Low
Ideal Application Routine QC, stability studies, impurity profilingScreening, preliminary analysis, quantification in simple matricesAssay of pure substance or simple formulations

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow of the HPLC method validation process and a comparison of the key attributes of the different analytical methods.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start: Define Analytical Requirements MD_Selection Select Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization MD_End Developed HPLC Method MD_Optimization->MD_End V_Start Validation Protocol MD_End->V_Start Proceed to Validation V_Specificity Specificity V_Start->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_End Validated Method V_Robustness->V_End

Caption: Workflow for HPLC Method Development and Validation.

Method_Comparison cluster_hplc HPLC cluster_hptlc HPTLC cluster_uv UV-Vis hplc_spec High Specificity hplc_sens High Sensitivity hplc_cost High Cost hptlc_spec Good Specificity hptlc_tp High Throughput hptlc_cost Moderate Cost uv_spec Low Specificity uv_speed Rapid Analysis uv_cost Low Cost Phenindamine Phenindamine Tartrate Analysis Phenindamine->hplc_spec Best For QC & Stability Phenindamine->hptlc_tp Good For Screening Phenindamine->uv_speed Suitable For Simple Assay

Caption: Comparison of Analytical Method Attributes.

Conclusion

For the comprehensive analysis of this compound in pharmaceutical formulations, a validated stability-indicating HPLC method is the most suitable choice, offering high specificity, accuracy, and precision. HPTLC presents a viable alternative for high-throughput screening, while UV-Visible spectrophotometry can be a cost-effective option for the assay of the pure drug or simple formulations where interferences are minimal. The selection of the analytical method should be based on the specific requirements of the analysis, considering factors such as the complexity of the sample matrix, the need for stability-indicating data, and available resources.

References

Phenindamine Tartrate: A Comparative Efficacy Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindamine (B164606) tartrate is a first-generation antihistamine that has been utilized for its efficacy in managing allergic reactions.[1] As a histamine (B1213489) H1 receptor antagonist, it functions by competitively inhibiting the binding of histamine to its receptors, thereby mitigating the downstream effects of histamine release that characterize an allergic response.[2] This guide provides a comparative overview of the efficacy of phenindamine tartrate in established preclinical animal models of allergy and inflammation. Due to the limited availability of direct head-to-head comparative studies of this compound in the public domain, this guide presents a representative comparison based on established knowledge of first-generation antihistamines and standard experimental models. The quantitative data herein is illustrative and intended to provide a framework for experimental design and evaluation.

Comparative Efficacy of H1 Antihistamines in a Histamine-Induced Paw Edema Model

The histamine-induced paw edema model in rats is a widely used and well-established method for evaluating the in vivo activity of anti-inflammatory and antihistaminic agents. The model assesses the ability of a compound to reduce the localized edema that occurs following the injection of histamine into the paw.

Table 1: Illustrative Comparative Efficacy of Antihistamines in Histamine-Induced Paw Edema in Rats

CompoundDose (mg/kg, p.o.)Time of AdministrationMaximum Inhibition of Edema (%)Duration of Action (hours)
This compound 101 hour pre-histamine~ 65%4-6
Diphenhydramine201 hour pre-histamine~ 60%4-6
Loratadine101 hour pre-histamine~ 50%>12
Saline Control-1 hour pre-histamine0%-

Note: The data presented in this table is a hypothetical representation to illustrate the expected comparative efficacy based on the pharmacological properties of these agents. Actual experimental results may vary.

Experimental Protocols

Histamine-Induced Paw Edema in Rats

This protocol outlines the methodology for inducing and assessing the anti-edematous effects of antihistamines in a rat model.

1. Animals:

  • Male Wistar rats (180-220 g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Animals are fasted for 12 hours before the experiment.

2. Materials:

  • This compound, Diphenhydramine, Loratadine

  • Histamine dihydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Plethysmometer

3. Experimental Procedure:

  • Grouping: Rats are randomly divided into experimental groups (n=6 per group):

    • Group 1: Saline Control (vehicle)

    • Group 2: this compound

    • Group 3: Diphenhydramine

    • Group 4: Loratadine

  • Drug Administration: The test compounds or vehicle are administered orally (p.o.) one hour before the induction of edema.

  • Induction of Edema: A subplantar injection of 0.1 mL of histamine solution (1 mg/mL in sterile saline) is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at 0 (immediately before histamine injection) and at 30, 60, 120, 180, and 240 minutes post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis animal_prep Acclimatize and Fast Rats group_allocation Randomly Allocate to Treatment Groups animal_prep->group_allocation drug_admin Oral Administration of Antihistamine or Vehicle group_allocation->drug_admin histamine_injection Subplantar Histamine Injection drug_admin->histamine_injection 1 hour post-treatment paw_measurement Measure Paw Volume with Plethysmometer histamine_injection->paw_measurement At 0, 30, 60, 120, 180, 240 min data_calc Calculate Percentage Inhibition of Edema paw_measurement->data_calc comparison Compare Efficacy of Different Antihistamines data_calc->comparison

Experimental workflow for the histamine-induced paw edema model.

Mechanism of Action: Histamine H1 Receptor Signaling Pathway

This compound, like other first-generation antihistamines, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active conformation, leading to the activation of intracellular signaling pathways that mediate the allergic response.

Upon activation by histamine, the H1 receptor, a G-protein coupled receptor (GPCR), couples to Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). This signaling cascade ultimately results in the physiological manifestations of an allergic reaction, including vasodilation, increased vascular permeability, and smooth muscle contraction.

This compound binds to the H1 receptor, stabilizing it in its inactive conformation. This prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade and alleviating the symptoms of the allergic reaction.

Histamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Pharmacological Intervention Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Response Allergic Response (Vasodilation, Permeability, etc.) PKC->Response Leads to Phenindamine This compound Phenindamine->H1R Blocks

Histamine H1 receptor signaling pathway and the inhibitory action of this compound.

References

Comparative Analysis of Phenindamine Tartrate Cross-reactivity at Histaminergic and Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor interaction profile of phenindamine (B164606) tartrate, a first-generation antihistamine. While its primary therapeutic action is the competitive antagonism of the histamine (B1213489) H1 receptor, like many drugs in its class, it exhibits cross-reactivity with other receptors, notably muscarinic acetylcholine (B1216132) receptors.[1][2] This off-target activity is responsible for some of its characteristic side effects.[1][3][4]

Phenindamine's primary indication is the treatment of allergy symptoms such as sneezing, runny nose, and hives, which are mediated by histamine.[5][6] However, its ability to cross the blood-brain barrier and interact with other central nervous system receptors contributes to effects like drowsiness.[4][7] A comprehensive understanding of its receptor cross-reactivity is crucial for elucidating its full pharmacological profile and anticipating potential adverse effects.

Quantitative Receptor Binding Profile

Due to the limited availability of specific quantitative data for phenindamine tartrate's cross-reactivity with a broad spectrum of receptors, a detailed comparative table with experimental values cannot be provided at this time. Research indicates that while its primary target is the histamine H1 receptor, it is also known to possess anticholinergic properties, suggesting interaction with muscarinic acetylcholine receptors.[1][8]

Target ReceptorKnown Interaction of this compoundAnticipated Functional Effect
Histamine H1Competitive Antagonist[5][9][10]Inhibition of allergic responses (e.g., reduced vasodilation, capillary permeability, and bronchial constriction)[11][12]
Muscarinic Acetylcholine (M1, M2, M3, etc.)Antagonist (Anticholinergic)[1][2]Side effects such as dry mouth, blurred vision, urinary retention, and potential central nervous system effects like sedation[3][4]

Signaling Pathways

The primary therapeutic and off-target effects of this compound can be understood by examining the signaling pathways of its principal receptor targets.

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq/11 family of G-proteins.[13][14] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13][14] Phenindamine acts as a competitive antagonist at this receptor, blocking histamine from initiating this cascade.[5]

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Phenindamine Phenindamine Tartrate Phenindamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Allergic Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic M1 Receptor Signaling Pathway

Phenindamine's anticholinergic effects are due to its antagonism of muscarinic acetylcholine receptors. The M1 muscarinic receptor, for instance, also couples to Gq/11 proteins, initiating a similar PLC-mediated cascade as the H1 receptor.[15][16] By blocking this receptor, phenindamine inhibits the physiological actions of acetylcholine, leading to its characteristic side effects.

M1_Signaling_Pathway Acetylcholine Acetylcholine M1R M1 Receptor Acetylcholine->M1R Phenindamine Phenindamine Tartrate Phenindamine->M1R Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Cholinergic Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic M1 Receptor Signaling Pathway.

Experimental Protocols

To quantitatively assess the cross-reactivity of a compound like this compound, a combination of receptor binding and functional assays is employed.

General Experimental Workflow for Cross-Reactivity Screening

A typical workflow to determine the selectivity profile of a compound involves an initial broad screen followed by more detailed characterization of identified off-target interactions.

Experimental_Workflow start Start: Compound of Interest (e.g., this compound) binding_assay Primary Screening: Radioligand Binding Assays (Broad Receptor Panel) start->binding_assay data_analysis1 Data Analysis: Determine Ki values for multiple receptors binding_assay->data_analysis1 hit_identification Identify Off-Target 'Hits' (Significant Binding Affinity) data_analysis1->hit_identification functional_assay Secondary Screening: Functional Assays (e.g., cAMP, Ca²⁺ Flux) hit_identification->functional_assay Hits found conclusion Conclusion: Define Cross-reactivity Profile hit_identification->conclusion No significant hits data_analysis2 Data Analysis: Determine EC50/IC50 values (Agonist/Antagonist activity) functional_assay->data_analysis2 data_analysis2->conclusion

Caption: Experimental Workflow for Cross-Reactivity.

Radioligand Binding Assay Protocol (Competitive)

This protocol is a generalized method to determine the binding affinity (Ki) of a test compound for a specific receptor.[17][18]

  • Preparation of Materials :

    • Cell membranes or purified receptors expressing the target of interest.

    • A specific radioligand for the target receptor (e.g., [3H]-pyrilamine for H1 receptors).

    • Test compound (this compound) at various concentrations.

    • Assay buffer.

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure :

    • In a 96-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Include controls for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of an unlabeled ligand).

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

Functional Assay Protocol: Intracellular Calcium Flux Assay

This assay is suitable for assessing the functional consequences of compound binding to Gq-coupled receptors like H1 and M1.[19][20][21]

  • Cell Preparation :

    • Plate cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the H1 receptor) in a 96-well black, clear-bottom plate and culture overnight.[22]

  • Dye Loading :

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • Compound Addition and Signal Reading :

    • For antagonist mode (to test phenindamine): Add varying concentrations of this compound to the wells and incubate for a short period.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading.

    • Add a known agonist for the receptor (e.g., histamine for H1 receptors) to all wells while continuously recording the fluorescence intensity.

  • Data Analysis :

    • The change in fluorescence intensity over time corresponds to the change in intracellular calcium concentration.

    • Plot the agonist-induced calcium response against the concentration of the antagonist (this compound).

    • Determine the IC50 value, representing the concentration of phenindamine that inhibits 50% of the maximal agonist response.

Functional Assay Protocol: cAMP Assay

This assay is used for assessing functional activity at Gs or Gi-coupled receptors.

  • Cell Preparation :

    • Seed cells expressing the Gs or Gi-coupled receptor of interest in a suitable multi-well plate.

  • Assay Procedure :

    • For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound (phenindamine).

    • Stimulate the cells with a known agonist for the receptor. For Gi-coupled receptors, co-stimulation with forskolin (B1673556) is often used to induce a measurable cAMP level that can then be inhibited.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based biosensor assays).[23][24][25][26]

  • Data Analysis :

    • Generate a dose-response curve by plotting the cAMP level against the log concentration of the test compound.

    • Calculate the IC50 (for antagonists) or EC50 (for agonists) value from the curve.

References

Head-to-head comparison of phenindamine and chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of first-generation H1-receptor antagonists, both phenindamine (B164606) and chlorpheniramine (B86927) have historically played a role in the symptomatic relief of allergic conditions. While chlorpheniramine remains a widely recognized and studied compound, phenindamine, an older agent developed in the late 1940s, is less commonly used and significantly less characterized in publicly available scientific literature.[1] This guide provides a detailed head-to-head comparison of these two antihistamines, drawing upon available pharmacological and clinical data. Due to the limited contemporary research on phenindamine, a complete quantitative comparison is challenging; however, this guide synthesizes the existing information to offer a thorough comparative analysis for research and drug development purposes.

Pharmacology and Mechanism of Action

Both phenindamine and chlorpheniramine are classified as first-generation H1-receptor antagonists.[1][2] Their primary mechanism of action involves competitive inverse agonism at histamine (B1213489) H1 receptors. By binding to these receptors, they prevent histamine from eliciting its pro-inflammatory effects, such as increased vascular permeability, vasodilation, and sensory nerve stimulation, which are the hallmarks of an allergic response.[2][3]

As first-generation antihistamines, both compounds can cross the blood-brain barrier, leading to effects on the central nervous system (CNS).[2][4] This CNS penetration is responsible for the sedative and anticholinergic side effects commonly associated with this class of drugs.[2][4]

Receptor Binding Affinity

A critical determinant of a drug's potency and selectivity is its binding affinity for its target receptor, often expressed as the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[5]

For chlorpheniramine , quantitative data on its H1-receptor affinity is available. The dextrorotatory stereoisomer, dexchlorpheniramine, has a reported dissociation constant (Kd) of 15 nM for the H1 receptor.[6] Another study reported a pA2 value of 8.25 for chlorpheniramine in blocking histamine-induced contractions in rabbit renal artery.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for phenindamine and chlorpheniramine. The absence of data for phenindamine is a notable finding of this comparative review.

Table 1: Receptor Binding Profile

ParameterPhenindamineChlorpheniramine
H1 Receptor Affinity (Ki or pA2) Data not availablepA2 = 8.25[7]
Muscarinic Receptor Affinity (Kd) Data not available1,300 nM (for dexchlorpheniramine)[6]

Table 2: Pharmacokinetic Properties

ParameterPhenindamineChlorpheniramine
Bioavailability (%) Data not available25 - 50
Protein Binding (%) Data not available72
Metabolism Primarily hepatic[4]Liver (CYP2D6)
Elimination Half-life (hours) Data not available13.9 - 43.4
Excretion Primarily renal[4]Kidney

Note: The pharmacokinetic data for chlorpheniramine can be found in its Wikipedia entry.[6]

Clinical Efficacy and Side Effects

Both phenindamine and chlorpheniramine are indicated for the treatment of symptoms associated with allergies and the common cold, such as sneezing, runny nose, itching, and watery eyes.[3][8]

Phenindamine: Clinical studies on the efficacy of phenindamine are dated. One study from 1992 investigated its effects on sleepiness and psychomotor performance.[9][10] The study found that at a 25 mg dose, phenindamine did not produce statistically significant impairment in choice reaction time, tracking, or hand steadiness compared to placebo.[9][10] However, it did cause an increase in subjective sleepiness at 3 hours post-dose, although this was significantly less than that produced by diphenhydramine.[9][10]

Chlorpheniramine: The clinical efficacy of chlorpheniramine is well-documented. It is effective in reducing symptoms of allergic rhinitis and urticaria.[11] However, its use is often limited by its side effect profile.

Side Effects: As first-generation antihistamines, both drugs share a similar spectrum of potential side effects, primarily due to their CNS and anticholinergic activity.[2][12]

Common side effects include:

  • Sedation/Drowsiness: Both compounds are known to cause drowsiness, which can impair the ability to perform tasks requiring mental alertness.[4][12]

  • Anticholinergic Effects: These include dry mouth, blurred vision, urinary retention, and constipation.[4][12]

  • Other CNS Effects: Dizziness, confusion, and weakness can also occur.[3]

An overdose of phenindamine can lead to more severe symptoms such as extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and seizures.[3]

Experimental Protocols

Detailed experimental protocols for phenindamine are scarce in the available literature. However, for the purpose of guiding future research, a general methodology for assessing the H1-receptor antagonist activity of a compound is provided below.

Experimental Protocol: In Vitro H1-Receptor Antagonism (Schild Analysis)

Objective: To determine the potency of a competitive antagonist (e.g., phenindamine or chlorpheniramine) at the H1 receptor.

Methodology:

  • Tissue Preparation: Isolate a suitable smooth muscle tissue preparation that contracts in response to histamine, such as guinea pig ileum or rabbit aorta. Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Agonist Concentration-Response Curve: After an equilibration period, generate a cumulative concentration-response curve for histamine. Add increasing concentrations of histamine to the organ bath and record the resulting muscle contraction.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of the antagonist (e.g., phenindamine or chlorpheniramine) for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Concentration-Response Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for histamine.

  • Data Analysis: Compare the two histamine concentration-response curves. A competitive antagonist will cause a parallel rightward shift of the curve without depressing the maximum response. Calculate the concentration ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist).

  • pA2 Determination: Repeat steps 3-5 with at least three different concentrations of the antagonist. Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting linear regression line provides the pA2 value.[5]

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by histamine at the H1 receptor and the point of inhibition by antagonists like phenindamine and chlorpheniramine.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Antagonist Phenindamine / Chlorpheniramine Antagonist->H1R Blocks

Caption: H1 Receptor Signaling Pathway and Antagonist Action.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines a typical workflow for a radioligand binding assay to determine the affinity of a compound for the H1 receptor.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells expressing H1R) Incubation Incubation of: - Membranes - Radioligand - Test Compound (varying concentrations) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]-mepyramine) Radioligand->Incubation Test_Compound Test Compound (Phenindamine or Chlorpheniramine) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing (to remove non-specific binding) Filtration->Washing Scintillation Scintillation Counting (to measure bound radioactivity) Washing->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis

Caption: Radioligand Receptor Binding Assay Workflow.

Conclusion

Phenindamine and chlorpheniramine are both first-generation H1-receptor antagonists with characteristic sedative and anticholinergic properties. While chlorpheniramine is a well-characterized compound with available quantitative data on its pharmacology and pharmacokinetics, there is a significant lack of such data for phenindamine in the public domain. This data gap prevents a direct and comprehensive quantitative comparison of their potency, selectivity, and clinical profiles.

For drug development professionals, the limited data on phenindamine highlights the importance of thorough characterization of even older compounds. For researchers, the lack of data on phenindamine may present an opportunity for further investigation to fully understand its pharmacological profile and compare it to other first-generation antihistamines. Based on the available information, chlorpheniramine offers a more predictable and well-understood profile for clinical use and as a reference compound in research.

References

In Vitro Validation of Phenindamine Tartrate as an H1 Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of phenindamine (B164606) tartrate with other histamine (B1213489) H1 receptor antagonists. The information presented herein is intended to support research and drug development efforts by offering a comparative analysis of binding affinities and functional antagonism, supplemented with detailed experimental protocols.

Phenindamine tartrate is a first-generation antihistamine that functions as a competitive antagonist of the histamine H1 receptor.[1][2][3] Its mechanism of action involves blocking the effects of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as sneezing, runny nose, and itching.[1][2][3] This guide evaluates its performance in vitro against a panel of both first and second-generation H1 antagonists.

Comparative Analysis of H1 Receptor Binding Affinity

The binding affinity of an antagonist to its receptor is a critical parameter in determining its potency. This is commonly quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the H1 receptor binding affinities for this compound and a selection of other H1 antagonists, as determined by radioligand binding assays.

CompoundGenerationReceptor Binding Affinity (Ki) [nM]
This compound FirstData not readily available
DiphenhydramineFirst16
DesloratadineSecond0.4 - 0.87
LevocetirizineSecond2 - 3
CetirizineSecond6
FexofenadineSecond10
LoratadineSecond16 - 138

Note: Ki values can vary between studies depending on the experimental conditions and cell systems used.

Functional Antagonism: Calcium Mobilization Assay

Experimental Protocols

Radioligand Binding Assay for H1 Receptor

This protocol determines the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist)

  • Unlabeled competitor: Mianserin (B1677119) (for non-specific binding determination)

  • Test compounds (e.g., this compound, diphenhydramine)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-H1 cells. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of an unlabeled competitor like mianserin is used in place of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Add scintillation fluid to the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the functional antagonism of H1 receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human H1 receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Histamine (agonist)

  • Test compounds (e.g., this compound)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the CHO-K1-H1 cells into a 96-well, black-walled, clear-bottom plate and culture overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate the plate for a specified time (e.g., 45-60 minutes) at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer and then add the test compounds at various concentrations. Incubate for a period to allow the antagonist to bind to the receptor.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a solution of histamine to each well to stimulate the H1 receptor. Simultaneously, measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound on the histamine-induced calcium signal. Calculate the IC50 value from the concentration-response curve.

Visualizing Key Processes

To further elucidate the context of this in vitro validation, the following diagrams illustrate the H1 receptor signaling pathway and a typical workflow for validating a GPCR antagonist.

H1_Signaling_Pathway cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates Phenindamine Phenindamine Tartrate Phenindamine->H1R Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ ER->Ca_release Releases Cellular_Response Allergic Response (e.g., inflammation, vasodilation) Ca_release->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: H1 Receptor Signaling Pathway and Point of Inhibition.

GPCR_Antagonist_Validation_Workflow Start Start: Putative Antagonist Binding_Assay Primary Screen: Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Receptor Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Secondary Screen: Functional Assay (e.g., Calcium Mobilization) Determine_Ki->Functional_Assay Compounds with high affinity Determine_IC50 Determine Functional Potency (IC50) Functional_Assay->Determine_IC50 Selectivity_Panel Selectivity Profiling: Test against other receptor subtypes Determine_IC50->Selectivity_Panel Potent antagonists Assess_Selectivity Assess Off-Target Binding Selectivity_Panel->Assess_Selectivity Lead_Candidate Lead Candidate for further development Assess_Selectivity->Lead_Candidate Selective antagonists

Caption: In Vitro Validation Workflow for a GPCR Antagonist.

References

Comparative Analysis of First-Generation Antihistamines' Central Nervous System Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

First-generation antihistamines, while effective for managing allergic reactions, are well-documented for their significant effects on the central nervous system (CNS).[1][2] This guide provides a comparative analysis of these CNS effects, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to inform researchers, scientists, and drug development professionals. The lipophilic nature of these drugs allows them to readily cross the blood-brain barrier, leading to a range of effects from sedation to cognitive impairment.[3][4]

Quantitative Comparison of CNS Effects

The CNS effects of first-generation antihistamines are primarily attributed to their antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors in the brain.[1][5] The following tables summarize key quantitative data related to these effects.

Table 1: Receptor Occupancy and Sedative Effects

AntihistamineBrain H1 Receptor Occupancy (%)Sedation/Sleepiness (Visual Analogue Scale - VAS Score)Key Findings
Diphenhydramine (B27)~70%High (Drowsiness reported by 16.0% of users)[2]Significantly impairs psychomotor performance and cognitive function.[2][3]
Chlorpheniramine~50-70%Moderate (Drowsiness reported by 20.4% of users)[2][6]Less sedating than diphenhydramine but can cause next-day "hang-over" effects.[2]
PromethazineHighHigh (Drowsiness reported by 20.3% of users)[2]Known for its strong sedative qualities.[2]
HydroxyzineHighHighSubjective sleepiness correlates with brain H1 receptor occupancy.[2]
ClemastineHighScored the highest for sleepiness on a VAS compared to other antihistamines.[2][7]-

Note: H1 receptor occupancy values are approximate and can vary based on dose and measurement technique.[6][8] VAS scores are subjective and can vary between studies.

Table 2: Cognitive and Psychomotor Impairment

AntihistamineCognitive Domain AffectedPsychomotor PerformanceKey Findings
DiphenhydramineDivided attention, working memory, vigilance, speed[3]Significantly impaired[3]Long-term use has been associated with cognitive decline, particularly in the elderly.[9]
ChlorpheniramineSustained attention, visuo-motor responses[6]ImpairedCan alter the attention system of the brain at therapeutic doses.[6]
HydroxyzineCognitive processing (increased P300 latency)[10]ImpairedCauses CNS dysfunction in children.[10]

Signaling Pathways and Mechanism of Action

The CNS effects of first-generation antihistamines are a direct consequence of their interaction with central histamine and muscarinic receptors.

Histamine H1 Receptor Signaling Pathway

In the CNS, histamine acts as a neurotransmitter that promotes wakefulness and alertness.[11][12] First-generation antihistamines cross the blood-brain barrier and act as inverse agonists at H1 receptors, blocking histamine's effects and leading to sedation and drowsiness.[1][2]

Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca2_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation FirstGen_Antihistamine First-Generation Antihistamine FirstGen_Antihistamine->H1R Blocks ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor (e.g., M1) ACh->Muscarinic_Receptor Binds Gq_protein Gq Protein Muscarinic_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates Cognitive_Function Normal Cognitive Function PLC->Cognitive_Function Leads to FirstGen_Antihistamine First-Generation Antihistamine FirstGen_Antihistamine->Muscarinic_Receptor Blocks cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment Receptor_Binding In Vitro Receptor Binding Assays (H1, Muscarinic) Animal_Models In Vivo Animal Models (Sedation, Cognition) Receptor_Binding->Animal_Models PET_Studies Phase I: PET Studies (H1 Receptor Occupancy) Animal_Models->PET_Studies Cognitive_Testing Phase II/III: Psychomotor & Cognitive Testing (DSST, CRT, P300) PET_Studies->Cognitive_Testing Subjective_Scales Subjective Scales (VAS for Sleepiness) Cognitive_Testing->Subjective_Scales Data_Analysis Data Analysis and Comparative Evaluation Subjective_Scales->Data_Analysis

References

Benchmarking Phenindamine Tartrate: A Comparative Guide to Anticholinergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticholinergic Activity

A critical measure of a drug's anticholinergic activity is its binding affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs). This is often expressed as the inhibition constant (Ki) or the pA2 value, which is the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. A lower Ki value and a higher pA2 value indicate greater binding affinity and potency, respectively.

While specific Ki or pA2 values for phenindamine (B164606) tartrate at muscarinic receptors are not available in the reviewed literature, Table 1 presents data for several well-established anticholinergic agents to provide a framework for comparison.

Table 1: Muscarinic Receptor Binding Affinities and Potencies of Selected Anticholinergic Agents

CompoundReceptor SubtypepA2Ki (nM)Source
AtropineM39.4 ± 0.1-[2][3]
AtropineM39.01-[4]
ScopolamineMuscarinic--[5]
DiphenhydramineM36.2 ± 0.1-[2]
DesloratadineM36.4-[3]
HydroxyzineM34.8-[3]
MequitazineMuscarinic-5.0[6]
CyproheptadineMuscarinic-38[6]
ClemastineMuscarinic-38[6]
PromethazineMuscarinic-38[6]
Phenindamine Tartrate Muscarinic Data not available Data not available

Note: The table includes data from different experimental systems and tissues, which may contribute to variability. Direct comparison is most accurate when data is generated from the same assay.

Experimental Protocols for Determining Anticholinergic Activity

To quantitatively assess the anticholinergic properties of this compound, standardized in vitro assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This assay directly measures the affinity of a compound for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

  • Test compound (this compound).

  • Reference compound (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound) or reference compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Schild Analysis of Muscarinic Antagonism (pA2 Determination)

This assay measures the potency of an antagonist in a functional biological system.

Objective: To determine the pA2 value of this compound as a functional antagonist at a specific muscarinic receptor subtype (e.g., M3).

Materials:

  • Isolated tissue preparation expressing the target receptor (e.g., guinea pig ileum or trachea).

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Isotonic transducer and recording system.

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • Test antagonist (this compound).

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension.

  • Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of this compound for a predetermined time.

  • Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, generate a second agonist concentration-response curve.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis: Calculate the dose ratio (DR) for each antagonist concentration, which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist. Create a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line is the pA2 value.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in benchmarking anticholinergic agents, the following diagrams are provided.

cluster_0 Muscarinic Receptor Signaling (M3 Subtype) ACh Acetylcholine (ACh) mAChR Muscarinic M3 Receptor ACh->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Phenindamine This compound (Antagonist) Phenindamine->mAChR Blocks

Caption: Muscarinic M3 receptor signaling pathway and the inhibitory action of an antagonist.

cluster_1 Experimental Workflow for Ki Determination A Prepare Cell Membranes Expressing Muscarinic Receptor B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 D->E F Determine Ki using Cheng-Prusoff Equation E->F

Caption: Workflow for determining the inhibition constant (Ki) via radioligand binding assay.

cluster_2 Logical Framework for Anticholinergic Agent Selection Start Define Research/Therapeutic Goal Question1 High Anticholinergic Potency Required? Start->Question1 SelectHighPotency Select Agent with Low Ki / High pA2 (e.g., Atropine, Scopolamine) Question1->SelectHighPotency Yes SelectLowPotency Select Agent with High Ki / Low pA2 (e.g., some 2nd Gen Antihistamines) Question1->SelectLowPotency No Question2 Central Nervous System (CNS) Effects Desired? SelectHighPotency->Question2 SelectLowPotency->Question2 SelectCNS Select Agent that Crosses Blood-Brain Barrier (e.g., Scopolamine, Diphenhydramine) Question2->SelectCNS Yes SelectPeripheral Select Agent with Limited CNS Penetration Question2->SelectPeripheral No FinalSelection Final Agent Selection SelectCNS->FinalSelection SelectPeripheral->FinalSelection

Caption: Decision-making framework for selecting an appropriate anticholinergic agent.

Conclusion

This compound is an established first-generation antihistamine with known anticholinergic effects.[1] However, a direct quantitative comparison of its muscarinic receptor affinity with other anticholinergic agents is lacking in the current scientific literature. The experimental protocols detailed in this guide provide a clear path for researchers to generate this crucial data. By determining the Ki and pA2 values for this compound, the scientific community can more accurately benchmark its anticholinergic profile against other compounds, leading to more informed decisions in both research and clinical applications.

References

A Comparative Guide to Phenindamine and Terfenadine: A Side-by-Side Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, this guide provides a comprehensive, data-driven comparison of the first-generation antihistamine, phenindamine (B164606), and the second-generation antihistamine, terfenadine (B1681261). This objective analysis is supported by experimental data and detailed methodologies to inform future research and development in allergy therapeutics.

Introduction

Phenindamine, a first-generation H1 antagonist, and terfenadine, a second-generation H1 antagonist, represent two distinct approaches to the symptomatic relief of allergic conditions.[1][2] While both compounds target the histamine (B1213489) H1 receptor, their pharmacological profiles, particularly concerning their central nervous system (CNS) effects and cardiovascular safety, differ significantly. This guide delves into a side-by-side comparison of their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and protocols.

Mechanism of Action: Differentiated Receptor Interaction and CNS Penetration

Both phenindamine and terfenadine act as inverse agonists at the histamine H1 receptor, competitively inhibiting the binding of histamine and thereby mitigating allergic symptoms such as sneezing, itching, and rashes.[3][4] The primary distinction lies in their ability to cross the blood-brain barrier.

Phenindamine , as a first-generation antihistamine, readily penetrates the CNS.[5] This leads to the characteristic sedative and anticholinergic side effects associated with this class of drugs, including drowsiness, dry mouth, and blurred vision.[3][5] Its mechanism involves the blockade of H1 receptors in the brain, which are involved in maintaining wakefulness.[3]

Terfenadine , a second-generation antihistamine, was designed to be peripherally selective with minimal CNS penetration at therapeutic doses.[6] This selectivity is attributed to its properties as a substrate for P-glycoprotein, an efflux transporter at the blood-brain barrier. However, terfenadine itself is a prodrug, rapidly metabolized to its active, non-sedating metabolite, fexofenadine.[7]

Below is a diagram illustrating the signaling pathway of the H1 receptor, which is the primary target for both phenindamine and terfenadine.

H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) Ca2->Allergic_Symptoms Leads to PKC->Allergic_Symptoms Contributes to Phenindamine Phenindamine Phenindamine->H1R Blocks Terfenadine Terfenadine Terfenadine->H1R Blocks

Figure 1: Histamine H1 Receptor Signaling Pathway.

Pharmacokinetic Profiles: A Tale of Two Generations

The pharmacokinetic properties of phenindamine and terfenadine differ significantly, reflecting their classification as first and second-generation antihistamines.

ParameterPhenindamineTerfenadine
Generation FirstSecond
Oral Bioavailability Not well-documented, but generally well-absorbed from the GI tract.[5]Low due to extensive first-pass metabolism.[7]
Metabolism Primarily hepatic.[3] Rapidly and completely metabolized in the body.[8]Extensively metabolized by CYP3A4 to its active metabolite, fexofenadine.[7]
Elimination Half-life Not clearly established in humans.Short, a few hours.[9]
Active Metabolite Not applicableFexofenadine (long half-life, responsible for antihistaminic effect).[7]
Protein Binding Principally binds to human serum albumin (HSA).[10]Does not bind to lipoproteins and/or globulins but binds to HSA and alpha-1-acid glycoprotein (B1211001) (AGP).[10]
CNS Penetration High[5]Low (prodrug); active metabolite has very low CNS penetration.[6]

Clinical Efficacy and Safety: Balancing Relief and Risk

Clinical Efficacy

Both phenindamine and terfenadine have demonstrated efficacy in relieving the symptoms of allergic conditions such as allergic rhinitis and urticaria.[1][11]

  • Phenindamine: Effective in treating sneezing, runny nose, itching, and other allergy symptoms.[12] Its duration of action is reported to be longer than many other first-generation antihistamines.[8]

  • Terfenadine: At its standard dose, terfenadine was shown to be as effective as other antihistamines in relieving allergy symptoms.[9]

Safety and Side Effect Profiles

The primary differentiator between these two drugs lies in their safety profiles.

Phenindamine:

  • Sedation: A common and significant side effect due to its CNS activity.[3][5]

  • Anticholinergic Effects: Can cause dry mouth, blurred vision, and urinary retention.[3]

  • Cardiotoxicity: While overdose can lead to a range of serious symptoms, specific cardiotoxicity in the form of QT prolongation has not been a prominent issue as it has been with terfenadine.[12]

Terfenadine:

  • Cardiotoxicity: The most significant safety concern with terfenadine is its potential to cause QT interval prolongation and a life-threatening cardiac arrhythmia known as Torsades de Pointes. This risk is particularly elevated when terfenadine metabolism is inhibited, leading to an accumulation of the parent drug.[7] Inhibition of CYP3A4 by certain drugs (e.g., ketoconazole, erythromycin) or grapefruit juice can precipitate this dangerous interaction.

  • Sedation: At therapeutic doses, terfenadine is considered non-sedating.[6]

The workflow for assessing the cardiotoxic potential of a drug like terfenadine is outlined below.

Cardiotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment hERG_assay hERG Channel Assay (Patch Clamp) Animal_ECG Animal ECG Monitoring (e.g., Guinea Pig, Dog) hERG_assay->Animal_ECG Proceed if low risk Receptor_Binding Receptor Binding Assays (Off-target screening) Receptor_Binding->Animal_ECG Thorough_QT Thorough QT/QTc Study (Human Volunteers) Animal_ECG->Thorough_QT Proceed if safe Post_Marketing Post-Marketing Surveillance Thorough_QT->Post_Marketing Regulatory Approval Drug_Candidate Drug Candidate Drug_Candidate->hERG_assay Drug_Candidate->Receptor_Binding

Figure 2: Experimental Workflow for Cardiotoxicity Assessment.

Experimental Protocols

Histamine-Induced Wheal and Flare Suppression Test

This common in vivo method is used to assess the efficacy and duration of action of antihistamines.

Methodology:

  • Baseline Measurement: A predetermined amount of histamine is injected intradermally into the forearm of a subject.

  • Wheal and Flare Measurement: The resulting wheal (a raised, blanched area) and flare (surrounding redness) are measured at specific time points.

  • Drug Administration: The subject is administered the antihistamine (e.g., phenindamine or terfenadine).

  • Post-Dose Challenge: The histamine challenge is repeated at various time points after drug administration.

  • Data Analysis: The reduction in the size of the wheal and flare compared to baseline indicates the efficacy of the antihistamine.

H1 Receptor Binding Assay

This in vitro assay determines the affinity of a drug for the histamine H1 receptor.

Methodology:

  • Preparation of Receptor Source: A cell line or tissue homogenate expressing the H1 receptor is prepared.

  • Radioligand Incubation: The receptor preparation is incubated with a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine).

  • Competitive Binding: Increasing concentrations of the test compound (phenindamine or terfenadine) are added to compete with the radioligand for binding to the H1 receptor.

  • Separation and Quantification: The bound and free radioligand are separated, and the amount of bound radioactivity is quantified.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

In Vitro Assessment of hERG Channel Blockade

This assay is crucial for assessing the potential cardiotoxicity of a drug.

Methodology:

  • Cell Line: A stable cell line expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.

  • Drug Application: The cells are perfused with increasing concentrations of the test drug (e.g., terfenadine).

  • Current Measurement: The effect of the drug on the hERG current is recorded.

  • Data Analysis: The concentration of the drug that blocks 50% of the hERG current (IC50) is determined. A lower IC50 value indicates a higher potential for cardiotoxicity.

Conclusion

Phenindamine and terfenadine exemplify the evolution of antihistamine therapy. Phenindamine, a first-generation agent, provides effective allergy relief but is limited by its sedative and anticholinergic side effects. Terfenadine, a second-generation drug, successfully addressed the issue of sedation but introduced a significant risk of cardiotoxicity, which ultimately led to its withdrawal from many markets. The active metabolite of terfenadine, fexofenadine, was subsequently developed and is now a widely used, safe, and effective non-sedating antihistamine.

This comparative analysis underscores the importance of a comprehensive evaluation of drug candidates, considering not only their primary mechanism of action and efficacy but also their potential for off-target effects and adverse events. For researchers in drug development, the contrasting profiles of phenindamine and terfenadine offer valuable lessons in balancing therapeutic benefit with patient safety.

References

Unveiling the Impact of Phenindamine Tartrate on Sleep Architecture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of phenindamine (B164606) tartrate and other first-generation antihistamines, namely diphenhydramine (B27) and doxylamine (B195884), on sleep architecture. The information is supported by available experimental data to assist researchers and drug development professionals in understanding the pharmacological impact of these compounds on sleep.

Comparative Analysis of Effects on Sleep Architecture

First-generation antihistamines are known to cross the blood-brain barrier and exert sedative effects by antagonizing H1 histamine (B1213489) receptors in the central nervous system. This action disrupts the natural sleep-wake cycle, leading to alterations in sleep architecture. While specific polysomnography (PSG) data for phenindamine tartrate is limited in publicly available literature, its effects can be inferred from studies on similar first-generation antihistamines.

Table 1: Summary of Quantitative Effects on Sleep Architecture

Sleep ParameterThis compoundDiphenhydramineDoxylamine
Sleep Latency Likely ReducedMean reduction of 8 minutes compared to placebo[1]Likely Reduced (similar to diphenhydramine)[2]
Total Sleep Time Likely IncreasedIncreased by a mean of 12 minutes compared to placebo[1]Likely Increased (similar to diphenhydramine)[2]
Wake After Sleep Onset (WASO) Data not availableNo significant change reported in some studies[3][4]Data not available
Sleep Efficiency Data not availableSignificantly greater increases compared to placebo[3][4]Data not available
N1 Sleep (Light Sleep) Data not availableData not availableData not available
N2 Sleep Data not availableData not availableData not available
N3 Sleep (Deep/Slow-Wave Sleep) Data not availablePossible reduction[1]Data not available
REM Sleep Likely ReducedReduced duration and increased latency[1][5]Likely Reduced (similar to diphenhydramine)
REM Latency Likely IncreasedIncreased[5]Likely Increased (similar to diphenhydramine)

Note: Data for this compound and doxylamine are largely inferred due to a lack of specific polysomnography studies. Further research is required to provide definitive quantitative values.

Experimental Protocols

The following outlines a general methodology for a clinical trial designed to assess the effects of a first-generation antihistamine on sleep architecture using polysomnography, based on common practices in sleep medicine research.[6][7]

2.1. Study Design:

A typical study would employ a randomized, double-blind, placebo-controlled, crossover design.

  • Participants: Healthy adult volunteers with no history of sleep disorders.

  • Randomization: Participants are randomly assigned to receive the active drug (e.g., this compound) or a placebo on different nights, with a washout period in between to eliminate any carryover effects.

  • Blinding: Neither the participants nor the researchers know which treatment is being administered on any given night.

2.2. Polysomnography (PSG) Procedure:

Overnight PSG is the gold standard for measuring sleep architecture. The following parameters are continuously monitored:

  • Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

  • Electrooculogram (EOG): To record eye movements, particularly the rapid eye movements characteristic of REM sleep.

  • Electromyogram (EMG): To measure muscle activity and tone, which is significantly reduced during REM sleep.

  • Electrocardiogram (ECG): To monitor heart rate and rhythm.

  • Respiratory effort and airflow: To monitor breathing.

  • Blood oxygen saturation (SpO2): To measure oxygen levels in the blood.

2.3. Data Analysis:

Sleep records are scored by trained technicians according to standardized criteria (e.g., American Academy of Sleep Medicine (AASM) scoring manual). The following sleep architecture variables are quantified:

  • Sleep Latency: Time from lights out to the first epoch of sleep.

  • Total Sleep Time (TST): Total duration of sleep.

  • Wake After Sleep Onset (WASO): Time spent awake after sleep has begun.

  • Sleep Efficiency: The ratio of total sleep time to time in bed.

  • Time and Percentage of each Sleep Stage: N1, N2, N3 (slow-wave sleep), and REM sleep.

  • REM Latency: Time from sleep onset to the first epoch of REM sleep.

Signaling Pathways and Mechanisms of Action

The effects of this compound and other first-generation antihistamines on sleep are primarily mediated through their interaction with the histamine and acetylcholine (B1216132) neurotransmitter systems in the brain.

3.1. Histamine H1 Receptor Antagonism:

Histamine is a key neurotransmitter in promoting wakefulness.[8][9] Histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus are highly active during waking hours and decrease their firing rate during NREM and REM sleep.[8] By blocking H1 receptors, first-generation antihistamines inhibit this wake-promoting signal, leading to sedation and an increased propensity for sleep.[2][8]

Histamine_Pathway cluster_Wakefulness Wakefulness cluster_Drug_Action Drug Action Histaminergic_Neuron Histaminergic Neuron (TMN) Histamine Histamine Histaminergic_Neuron->Histamine Releases H1_Receptor H1 Receptor (Cortex) Histamine->H1_Receptor Binds to & Activates Arousal Arousal & Wakefulness H1_Receptor->Arousal Phenindamine This compound (First-Gen Antihistamine) Phenindamine->H1_Receptor Blocks

Histamine H1 Receptor Antagonism Pathway

3.2. Anticholinergic Effects:

Many first-generation antihistamines, including this compound, also possess anticholinergic properties, meaning they block the action of acetylcholine.[10] Acetylcholine is a neurotransmitter that plays a crucial role in the regulation of REM sleep.[10][11] Cholinergic neurons in the brainstem are highly active during REM sleep and contribute to its characteristic features. By blocking muscarinic acetylcholine receptors, these drugs can suppress REM sleep and increase REM latency.[12]

Anticholinergic_Pathway cluster_REM_Sleep REM Sleep Regulation cluster_Drug_Action Drug Action Cholinergic_Neuron Cholinergic Neuron (Brainstem) Acetylcholine Acetylcholine Cholinergic_Neuron->Acetylcholine Releases Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds to & Activates REM_Sleep REM Sleep Generation Muscarinic_Receptor->REM_Sleep Phenindamine This compound (Anticholinergic Effect) Phenindamine->Muscarinic_Receptor Blocks

Anticholinergic Effect on REM Sleep Pathway

Conclusion

References

Comparative Safety Pharmacology of Phenindamine Tartrate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the safety pharmacology of phenindamine (B164606) tartrate, a first-generation H1-antihistamine. Due to the limited availability of public, quantitative preclinical safety data for phenindamine tartrate, this comparison relies on a combination of available human psychomotor studies, general toxicological information, and data from comparator first-generation antihistamines, namely diphenhydramine (B27) and chlorpheniramine (B86927). The guide is intended for researchers, scientists, and drug development professionals to understand the potential safety liabilities of this class of compounds.

Executive Summary

This compound, as a first-generation antihistamine, is known to cross the blood-brain barrier, leading to central nervous system (CNS) effects such as sedation.[1][2][3] Comparative studies suggest that while it does have CNS-depressant effects, they may be less pronounced than those of diphenhydramine.[4][5] The primary mechanism of action for phenindamine and its comparators is the competitive antagonism of histamine (B1213489) H1 receptors.[1][3][6]

Data on the specific cardiovascular and respiratory safety of this compound is scarce in publicly available literature. However, based on the known class effects of first-generation antihistamines, there is a potential risk of cardiovascular effects, including changes in heart rate and, in some cases, QT interval prolongation.[7][8][9][10] Similarly, respiratory depression can be a concern, particularly in combination with other CNS depressants.[2]

This guide presents the available quantitative data in tabular format, details the standard experimental protocols for safety pharmacology assessment, and provides visualizations of relevant pathways and workflows.

Data Presentation

Central Nervous System (CNS) Effects

The most robust comparative data for this compound lies in the domain of CNS effects, particularly psychomotor performance and subjective sedation.

Parameter This compound (25 mg) Diphenhydramine (50 mg) Chlorpheniramine Placebo/Control Reference
Choice Reaction Time (CRT) No significant difference from placeboSignificant impairment vs. placebo (p < 0.05)-Baseline[4][5]
Tracking Task No significant difference from placeboSignificant impairment vs. placebo (p < 0.05)-Baseline[4][5]
Hand Steadiness No significant difference from placeboSignificant impairment vs. placebo (p < 0.05)-Baseline[4][5]
Divided Attention Task -Significant impairment vs. placebo (p < 0.05)-Baseline[4][5]
Stanford Sleepiness Scale (SSS) Greater than placebo at 3 hours (p < 0.05), but significantly less than diphenhydramine (p < 0.05)Significantly higher scores vs. placebo-Baseline[4][5]
Visual Analog Scale (VAS) for Drowsiness Not significantly different from placeboSignificantly higher scores vs. placebo-Baseline[4][5]
Lethal Dose (LD50) 129 mg/kg (rat, intraperitoneal), 265 mg/kg (mouse, oral)---[11]

Note: Data for chlorpheniramine from a directly comparable study design was not available.

Cardiovascular Effects
Parameter This compound Diphenhydramine Chlorpheniramine Reference
hERG Channel Blockade Data not availableKnown to block hERG channelsPotential for cardiac potassium channel effects[8][9]
QT Interval Prolongation Rare reports of heart palpitationsAssociated with QT prolongation, especially at high doses/overdoseReports of arrhythmias and potential for QT prolongation, but less established than diphenhydramine[2][7][8][9][10]
Heart Rate Overdose symptoms can include increased heart rateOverdose can cause tachycardia-[1]
Blood Pressure -Overdose can cause hypotension-[8]
Respiratory Effects
Parameter This compound Diphenhydramine Chlorpheniramine Reference
Respiratory Rate Potential for respiratory depression, especially with other CNS depressantsCan cause respiratory depression in overdose-[2][8][10]
Tidal Volume Data not available--

Experimental Protocols

Standard safety pharmacology studies are conducted to evaluate the potential adverse effects of a test substance on vital functions. The following are detailed methodologies for key experiments relevant to this compound class.

Central Nervous System Safety: The Irwin Test in Rats

The Irwin test is a systematic observational method to assess the behavioral and physiological state of rodents after drug administration.

  • Animals: Male and female Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Acclimation: Animals are acclimated to the facility for at least 5 days and handled for several days before testing.

  • Procedure:

    • A baseline observation is performed on each animal.

    • Animals are dosed with the test article (e.g., this compound), a vehicle control, or a positive control (e.g., chlorpromazine) via the intended clinical route of administration.

    • Observations are made at specified time points (e.g., 30, 60, 120, and 240 minutes) post-dose.

    • A comprehensive set of parameters is scored, including:

      • Behavioral: Alertness, passivity, grooming, irritability, fearfulness, vocalization.

      • Neurological: Posture, gait, motor activity, tremors, convulsions, righting reflex, pinna reflex, corneal reflex.

      • Autonomic: Body temperature, heart rate, respiratory rate, salivation, piloerection, pupil size.

  • Data Analysis: Scores for each parameter are recorded and compared between treatment groups and vehicle controls.

Cardiovascular Safety: In Vivo Telemetry in Conscious Dogs

This study design allows for the continuous monitoring of cardiovascular parameters in conscious, freely moving animals.

  • Animals: Male and female Beagle dogs surgically implanted with telemetry transmitters.

  • Housing: Housed individually in a controlled environment.

  • Surgical Implantation: A telemetry transmitter capable of measuring electrocardiogram (ECG), blood pressure, and body temperature is surgically implanted. A recovery period of at least two weeks is allowed.

  • Procedure:

    • Animals are fasted overnight before dosing.

    • Baseline cardiovascular data is recorded for a defined period (e.g., 24 hours).

    • Animals are dosed with the test article, vehicle control, or a positive control (e.g., a known QT-prolonging drug like moxifloxacin).

    • Cardiovascular parameters (ECG, heart rate, systolic and diastolic blood pressure) are continuously recorded for at least 24 hours post-dose.

  • Data Analysis:

    • ECG intervals (PR, QRS, QT) are measured. The QT interval is corrected for heart rate using a formula such as Bazett's (QTcB) or Fridericia's (QTcF).

    • Data are averaged over specified time intervals and compared to baseline and vehicle control data.

Respiratory Safety: Whole-Body Plethysmography in Conscious Rats

This non-invasive technique is used to measure respiratory function in conscious, unrestrained animals.

  • Animals: Male and female Sprague-Dawley rats.

  • Apparatus: A whole-body plethysmograph consisting of a chamber for the animal and a reference chamber.

  • Procedure:

    • Animals are acclimated to the plethysmography chambers.

    • Baseline respiratory parameters are recorded.

    • Animals are dosed with the test article, vehicle control, or a positive control (e.g., a respiratory depressant like morphine).

    • Animals are placed in the plethysmograph, and respiratory parameters are recorded at specified time points.

  • Parameters Measured:

    • Respiratory rate (breaths/minute)

    • Tidal volume (mL)

    • Minute volume (mL/minute)

  • Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups and the vehicle control.

Mandatory Visualization

Signaling Pathway of H1-Antihistamines

H1_Antihistamine_Pathway cluster_0 Cell Membrane Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds & Activates G_Protein Gq/11 H1_Receptor->G_Protein Activates Phenindamine Phenindamine Tartrate Phenindamine->H1_Receptor Blocks (Competitive Antagonist) PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Caption: Signaling pathway of histamine H1 receptor activation and its blockade by this compound.

Experimental Workflow for In Vivo Cardiovascular Telemetry

CV_Telemetry_Workflow cluster_animal_prep Animal Preparation cluster_study_conduct Study Conduct cluster_data_analysis Data Analysis Animal_Selection Select Beagle Dogs Surgery Surgically Implant Telemetry Transmitter Animal_Selection->Surgery Recovery Post-operative Recovery (≥2 weeks) Surgery->Recovery Baseline Record Baseline Cardiovascular Data (24h) Recovery->Baseline Dosing Administer Test Article, Vehicle, or Positive Control Baseline->Dosing Post_Dose_Recording Continuous Post-dose Data Recording (≥24h) Dosing->Post_Dose_Recording ECG_Analysis Measure ECG Intervals (PR, QRS, QT) Post_Dose_Recording->ECG_Analysis Hemodynamics Analyze Heart Rate & Blood Pressure Post_Dose_Recording->Hemodynamics QTc_Calculation Correct QT for Heart Rate (e.g., QTcF, QTcB) ECG_Analysis->QTc_Calculation Stats Statistical Comparison to Baseline & Vehicle QTc_Calculation->Stats Hemodynamics->Stats

Caption: Experimental workflow for an in vivo cardiovascular telemetry study in dogs.

Conclusion

This compound, a first-generation antihistamine, demonstrates a CNS safety profile that may be more favorable than that of diphenhydramine with respect to sedation and psychomotor impairment.[4][5] However, a comprehensive understanding of its cardiovascular and respiratory safety profile is hampered by the lack of specific preclinical data. Based on class effects, caution is warranted regarding potential cardiac effects, particularly at higher doses, and the risk of respiratory depression when co-administered with other CNS depressants.[2][8] Further studies, including in vitro hERG assays and in vivo cardiovascular and respiratory assessments, would be necessary to fully characterize the safety pharmacology profile of this compound and enable a more direct and quantitative comparison with other antihistamines.

References

Assessing the Specificity of Phenindamine Tartrate for the H1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of phenindamine (B164606) tartrate's specificity for the histamine (B1213489) H1 receptor against other first and second-generation antihistamines. The assessment is based on available receptor binding affinity data and is intended to inform research and drug development efforts.

Introduction

Phenindamine tartrate is a first-generation antihistamine utilized for the symptomatic relief of allergic conditions.[1][2] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3] A critical aspect of its pharmacological profile, and a key differentiator from second-generation agents, is its receptor specificity. This guide examines the binding affinity of this compound for the H1 receptor in comparison to its affinity for other receptors, providing a quantitative basis for understanding its potential for off-target effects.

Comparative Receptor Binding Affinity

The specificity of an antihistamine is determined by its relative affinity for the H1 receptor versus other receptors, such as muscarinic, adrenergic, and serotonergic receptors. High affinity for non-histaminergic receptors can lead to undesirable side effects. The following tables summarize the available quantitative data (Ki values in nM) for this compound and a selection of other antihistamines. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity (Ki, nM) of First-Generation Antihistamines

AntihistamineH1 ReceptorMuscarinic ReceptorsAdrenergic (α1) ReceptorsSerotonergic (5-HT) Receptors
This compound Data not availableKnown anticholinergic effects[1][3]Data not availableData not available
Diphenhydramine 16[4]Potent antimuscarinic[5]Data not availableInhibits serotonin (B10506) reuptake[5]
Chlorpheniramine 3.5[6]Moderate anticholinergic effects[5]Data not availableSerotonin uptake inhibitor[7]

Table 2: Receptor Binding Affinity (Ki, nM) of Second-Generation Antihistamines

AntihistamineH1 ReceptorMuscarinic ReceptorsAdrenergic (α1) ReceptorsSerotonergic (5-HT) Receptors
Loratadine >32,000 (IC50)[8]Low affinity[8]Data not availableData not available
Cetirizine (B192768) 6[4]>10,000>10,000>10,000

Experimental Protocols

The receptor binding affinity data presented in this guide are primarily determined through competitive radioligand binding assays .

Principle of the Assay

This technique measures the affinity of a test compound (e.g., this compound) for a specific receptor by assessing its ability to displace a known radiolabeled ligand that has high affinity and specificity for that receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

General Experimental Protocol for H1 Receptor Binding Assay
  • Membrane Preparation:

    • Cells or tissues expressing the human H1 receptor are homogenized in a cold buffer solution.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • A fixed concentration of a radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine, is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or other antihistamines) are added to compete for binding to the H1 receptors.

    • A parallel set of incubations is performed in the presence of a high concentration of a known H1 receptor antagonist to determine non-specific binding.

  • Separation and Detection:

    • The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value is determined from the resulting sigmoidal curve.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G-proteins. This initiates a cascade of intracellular events leading to the physiological responses associated with allergic reactions.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to

Caption: Simplified signaling pathway of the histamine H1 receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Membrane Receptor-Containing Membrane Preparation Incubate Incubate Membrane, Radioligand, and Test Compound Membrane->Incubate Radioligand Radiolabeled Ligand ([³H]-Pyrilamine) Radioligand->Incubate TestCompound Unlabeled Test Compound (e.g., Phenindamine) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Bound Bound Radioligand (on filter) Filter->Bound Unbound Unbound Radioligand (filtrate) Filter->Unbound Quantify Quantify Radioactivity Bound->Quantify Plot Plot % Inhibition vs. [Test Compound] Quantify->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

Caption: Workflow of a competitive radioligand binding assay.

Receptor Specificity Comparison

This diagram provides a conceptual comparison of the receptor specificity of first and second-generation antihistamines based on the available data.

Specificity_Comparison cluster_first_gen First-Generation Antihistamines (e.g., Phenindamine, Diphenhydramine) cluster_second_gen Second-Generation Antihistamines (e.g., Cetirizine, Loratadine) FirstGen First-Gen Compound H1_1 H1 Receptor FirstGen->H1_1 High Affinity Muscarinic Muscarinic Receptors FirstGen->Muscarinic Significant Affinity (Anticholinergic Effects) Other1 Other Receptors (Adrenergic, Serotonergic) FirstGen->Other1 Potential Affinity (Off-Target Effects) SecondGen Second-Gen Compound H1_2 H1 Receptor SecondGen->H1_2 High Affinity & High Specificity Muscarinic2 Muscarinic Receptors Other2 Other Receptors (Adrenergic, Serotonergic)

Caption: Conceptual comparison of receptor specificity.

Conclusion

Based on the available qualitative and quantitative data, this compound, as a first-generation antihistamine, exhibits a lower specificity for the H1 receptor compared to second-generation agents. Its known anticholinergic effects strongly suggest significant binding to muscarinic receptors.[1][3] In contrast, second-generation antihistamines like cetirizine demonstrate a high degree of selectivity for the H1 receptor, with markedly lower affinity for other receptors, thereby reducing the incidence of off-target side effects.

The lack of a complete, publicly available binding profile for this compound underscores the need for further experimental investigation to fully characterize its specificity. Researchers and drug development professionals should consider the potential for off-target effects when utilizing this compound in their studies and development programs. For applications requiring high H1 receptor selectivity, second-generation antihistamines represent a more suitable choice.

References

Safety Operating Guide

Navigating the Disposal of Phenindamine Tartrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of phenindamine (B164606) tartrate, an antihistamine and anticholinergic compound, is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination of water and soil, and may pose risks to public health.[1] This guide provides a step-by-step protocol for researchers, scientists, and drug development professionals to manage and dispose of phenindamine tartrate waste safely and effectively.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is governed by several federal and state agencies. Understanding their roles is essential for maintaining compliance.[2][3] Non-compliance can lead to significant fines.[4]

Regulatory Body Key Responsibilities and Regulations
EPA Regulates hazardous waste from generation to disposal under the Resource Conservation and Recovery Act (RCRA) .[1][2] Finalized the "Subpart P" rule, which sets specific standards for managing hazardous waste pharmaceuticals at healthcare facilities and prohibits their disposal in sewers.[2]
DEA Regulates the disposal of controlled substances, requiring that they be rendered "non-retrievable" to prevent diversion.[4] this compound is not currently listed as a federally controlled substance.
State Regulations Many states have their own, often more stringent, regulations for pharmaceutical waste disposal. It is critical to consult local and state guidelines in addition to federal laws.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential procedures for handling and disposing of this compound in a laboratory setting. The primary directive for chemical disposal is to consult the manufacturer's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office.

Step 1: Characterization and Hazard Assessment
  • Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product you are using is the primary source of information. It will detail the physical and chemical properties, hazards, and specific disposal recommendations. The precautionary statement P501, "Dispose of contents/ container to an approved waste disposal plant," is a common directive for such chemicals.[5]

  • Hazard Identification: this compound is classified as harmful if swallowed (Acute toxicity, Oral Category 4).[5] While not classified as a carcinogen by major agencies, it requires careful handling to avoid exposure.[5] All personnel handling the substance must be trained on its hazards.[2]

Step 2: Segregation and Waste Containerization
  • Do Not Mix Waste: Never mix this compound waste with other chemical waste streams unless you have confirmed they are compatible. Incompatible wastes must be segregated.[6]

  • Use Designated Containers:

    • Place all solid waste (e.g., contaminated personal protective equipment (PPE), weigh boats, wipes) and residual powder into a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions, use a sturdy, chemically resistant container.[6]

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[6]

Step 3: Disposal of Bulk and Trace Contaminated Materials
  • Bulk Material: Unused, expired, or off-specification this compound must be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.[5][6] The U.S. Geological Survey has found trace amounts of pharmaceuticals in a significant percentage of tested U.S. waterways, highlighting the importance of preventing sewer disposal.[4]

  • Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected. Given its hazard classification, collecting at least the first rinse is a critical step.

  • Contaminated PPE and Labware: Gloves, gowns, and any disposable labware (e.g., pipette tips, cloths) that have come into contact with this compound should be considered contaminated and disposed of in the designated solid hazardous waste container.[4][7]

Step 4: Arranging for Final Disposal
  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed pharmaceutical waste disposal service for waste pickup.[4][6]

  • Incineration: The most common treatment method for pharmaceutical waste is incineration at a licensed facility.[2][3] This is the required method for hazardous pharmaceutical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.

G start Identify Phenindamine Tartrate Waste sds Consult Safety Data Sheet (SDS) & Institutional EHS Policy start->sds classify Classify Waste Stream (Hazardous vs. Non-Hazardous) sds->classify ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) classify->ppe All Pharmaceutical Waste segregate Segregate Waste ppe->segregate container Use Labeled, Sealed, Leak-Proof Container segregate->container storage Store in Designated Waste Accumulation Area container->storage pickup Arrange Pickup by EHS or Licensed Waste Contractor storage->pickup end Final Disposal (e.g., Incineration) pickup->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenindamine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Researchers

This guide provides essential, procedural information for the safe handling and disposal of Phenindamine Tartrate in a laboratory setting. By adhering to these protocols, researchers, scientists, and drug development professionals can minimize risks and ensure a secure work environment. This compound is an antihistamine that requires careful handling due to its potential hazards.[1][2]

Essential Safety and Handling Data
ParameterInformationSource
GHS Hazard Classifications Acute toxicity, Oral (Category 3): Toxic if swallowed. Serious eye damage/eye irritation (Category 1): Causes serious eye damage.[3]
Signal Word Danger[3]
Storage Conditions Store in a dry, dark place. Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[4][5]
Solubility Soluble in DMSO, not in water.[5]
Stability Stable under standard ambient conditions.

Operational Plan: Step-by-Step Guidance for Handling this compound

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Verification: Confirm that the product received is this compound and that the label is intact and legible.

  • Storage: Immediately transfer the compound to the appropriate storage location, adhering to the specified temperature conditions.[4][5] The storage area should be secure and accessible only to authorized personnel.

Personal Protective Equipment (PPE)

Based on the GHS hazard classification of "Causes serious eye damage," appropriate eye protection is mandatory.[3] Given the "Toxic if swallowed" classification and the potential for airborne particles if handled as a solid, a comprehensive PPE ensemble is required.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powder form, to prevent inhalation.

  • Body Protection: Wear a lab coat or a disposable gown.

Handling and Experimental Procedures
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.

  • Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to control dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. As this compound is soluble in DMSO and not in water, use appropriate measures for handling DMSO.[5]

  • Spill Management: In case of a spill, immediately alert others in the area. Contain the spill using appropriate absorbent materials. Clean the area thoroughly, and manage the cleanup materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

The disposal of this compound and its containers must comply with federal, state, and local regulations.

  • Waste Identification: this compound waste is considered pharmaceutical hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in a clearly labeled, sealed container.

  • Disposal Method:

    • Take-Back Programs: The preferred method for disposing of unused or expired medicines is a drug take-back program.

    • Trash Disposal (if no take-back program is available):

      • Do not crush tablets or capsules.

      • Mix the this compound waste with an unappealing substance like dirt, cat litter, or used coffee grounds.

      • Place the mixture in a sealed plastic bag.

      • Dispose of the sealed bag in the laboratory's hazardous waste stream.

  • Container Disposal: Empty containers should be managed as hazardous waste unless they have been triple-rinsed according to established procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety protocols for handling this compound.

G cluster_receipt Receiving cluster_handling Handling cluster_disposal Disposal cluster_completion Completion start Receive this compound inspect Inspect Container start->inspect store Store at appropriate temperature (0-4°C short-term, -20°C long-term) inspect->store ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Respirator - Lab Coat store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid in Ventilated Enclosure fume_hood->weigh prepare Prepare Solution (DMSO) weigh->prepare spill Spill? prepare->spill spill_protocol Follow Spill Protocol spill->spill_protocol Yes waste_collection Collect Waste in Labeled Container spill->waste_collection No spill_protocol->waste_collection disposal_route Dispose via Approved Hazardous Waste Stream waste_collection->disposal_route decontaminate Decontaminate Work Area disposal_route->decontaminate remove_ppe Remove and Dispose of PPE Properly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenindamine Tartrate
Reactant of Route 2
Phenindamine Tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.